N-Me-Phe-Obzl p-Tosylate
Description
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Properties
IUPAC Name |
benzyl (2S)-2-(methylamino)-3-phenylpropanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2.C7H8O3S/c1-18-16(12-14-8-4-2-5-9-14)17(19)20-13-15-10-6-3-7-11-15;1-6-2-4-7(5-3-6)11(8,9)10/h2-11,16,18H,12-13H2,1H3;2-5H,1H3,(H,8,9,10)/t16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDJZSODAYRPLC-NTISSMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CNC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718521 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl N-methyl-L-phenylalaninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40298-25-7 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl N-methyl-L-phenylalaninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Applications of N-Me-Phe-Obzl p-Tosylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
N-Methyl-L-phenylalanine benzyl ester p-toluenesulfonate, commonly abbreviated as N-Me-Phe-Obzl p-Tosylate, is a synthetically valuable derivative of the essential amino acid L-phenylalanine. Its strategic combination of a protected carboxylic acid (benzyl ester) and a secondary amine (N-methyl) makes it a crucial building block in the synthesis of complex peptides and peptidomimetics. The incorporation of an N-methyl group into a peptide backbone can significantly enhance its pharmacological properties, including increased resistance to enzymatic degradation, improved membrane permeability, and constrained conformational flexibility, which can lead to higher receptor affinity and selectivity.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, offering field-proven insights for its effective utilization in research and drug development.
Chemical Structure and Physicochemical Properties
This compound is a salt composed of the N-methylated and benzyl-protected L-phenylalanine cation and the p-toluenesulfonate (tosylate) anion. The tosylate anion serves as a stable counter-ion, rendering the compound a crystalline, free-flowing solid that is easier to handle and purify compared to the free base.
Caption: Chemical structure of this compound.
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 40298-25-7 | [2][3] |
| Molecular Formula | C24H27NO5S | [2][3] |
| Molecular Weight | 441.54 g/mol | [2][3] |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | 109 °C | Chem-Impex |
| Optical Rotation | [α]20/D = +16 ± 1° (c=1 in CH2Cl2) | Chem-Impex |
| Solubility | Soluble in polar organic solvents such as methanol, chloroform, and dichloromethane. The presence of the tosylate salt can influence solubility, and the addition of a tertiary amine base can increase solubility in solvents like DMF by neutralizing the salt to the free amine. | [4][5] |
| Stability | Stable under recommended storage conditions (cool and dry). Incompatible with strong oxidizing agents and strong acids. | Generic SDS |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the N-methyl group (a singlet around 2.5-3.0 ppm), the phenylalanine backbone protons (α-CH and β-CH2), the benzyl ester protons (a singlet for the CH2 group around 5.0-5.2 ppm and aromatic protons), and the p-toluenesulfonate group (a singlet for the methyl group around 2.3 ppm and aromatic protons).
-
¹³C NMR: The carbon NMR spectrum would display distinct resonances for the N-methyl carbon, the carbonyl carbon of the ester, and the various aromatic and aliphatic carbons within the molecule.
-
FT-IR: The infrared spectrum would be characterized by strong absorption bands corresponding to the ester carbonyl (C=O) stretching vibration (around 1730-1750 cm⁻¹), N-H stretching of the secondary ammonium salt, and the sulfonate group (S=O) stretching vibrations (around 1200-1250 cm⁻¹ and 1030-1060 cm⁻¹).[6][7][8] The presence of the ammonium salt will also give rise to characteristic N-H bending vibrations.[9]
-
Mass Spectrometry: The mass spectrum would show a parent ion corresponding to the N-Methyl-L-phenylalanine benzyl ester cation. Common fragmentation patterns would involve the loss of the benzyl group and other characteristic fragments of the amino acid derivative.[10][11][12]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a multi-step process involving the protection of the carboxylic acid and subsequent N-methylation of the amino group. A general and effective approach is outlined below.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol:
Step 1: Synthesis of L-Phenylalanine benzyl ester p-toluenesulfonate (H-Phe-Obzl p-Tosylate)
This step follows a modified Fischer-Speier esterification.
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-phenylalanine (1 equivalent), p-toluenesulfonic acid monohydrate (1.1 equivalents), benzyl alcohol (5 equivalents), and a suitable solvent for azeotropic water removal (e.g., toluene or cyclohexane).
-
Azeotropic Distillation: Heat the mixture to reflux. The water formed during the esterification will be removed as an azeotrope with the solvent and collected in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The product, H-Phe-Obzl p-Tosylate, will often precipitate. The precipitation can be further induced by the addition of a non-polar solvent like diethyl ether. Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Step 2: N-methylation of H-Phe-Obzl p-Tosylate
A common method for N-methylation is the Eschweiler-Clarke reaction.
-
Reaction Setup: Dissolve H-Phe-Obzl p-Tosylate (1 equivalent) in a mixture of formaldehyde (excess, e.g., 37% aqueous solution) and formic acid (excess).
-
Reaction: Gently heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture and remove the excess formaldehyde and formic acid under reduced pressure. The residue will contain the desired this compound.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent pair (e.g., methanol/diethyl ether or ethyl acetate/hexane) to yield pure this compound as a white solid.
Applications in Peptide Synthesis
The primary application of this compound is as a protected amino acid building block in solution-phase and solid-phase peptide synthesis.
-
N-Methylation for Enhanced Bioavailability: The N-methyl group sterically hinders the amide bond, making the resulting peptide more resistant to cleavage by proteases. This increased metabolic stability is a highly desirable attribute in the design of peptide-based therapeutics.
-
Conformational Constraint: The presence of the N-methyl group restricts the rotation around the Cα-N bond, which can lock the peptide into a specific conformation. This can be advantageous for increasing the binding affinity and selectivity of a peptide for its target receptor.
-
Benzyl Ester as a Carboxyl Protecting Group: The benzyl ester is a robust protecting group that is stable to the conditions used for the removal of many common N-terminal protecting groups, such as Boc and Fmoc. This orthogonality is crucial for the stepwise elongation of the peptide chain.
Reactivity and Deprotection Protocols
Deprotection of the Benzyl Ester
The benzyl ester is typically removed by catalytic hydrogenolysis.
Caption: Workflow for the deprotection of the benzyl ester via catalytic hydrogenolysis.
Experimental Protocol for Benzyl Ester Deprotection:
-
Reaction Setup: Dissolve this compound in a suitable solvent such as methanol, ethanol, or ethyl acetate in a flask equipped with a magnetic stir bar.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator). Stir the reaction mixture vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by TLC until the starting material is completely consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Isolation: Evaporate the solvent under reduced pressure to obtain the deprotected product, N-Me-Phe-OH p-Tosylate.
Handling of the p-Toluenesulfonate Salt
For subsequent coupling reactions in peptide synthesis, the tosylate salt is typically neutralized in situ using a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to generate the free secondary amine.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. Store the compound in a tightly sealed container in a cool, dry place. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
References
-
ACS Publications. "Development of N-Acetyl Methyl Ester Derivatives for the Determination of δ13C Values of Amino Acids Using Gas Chromatography-Combustion- Isotope Ratio Mass Spectrometry | Analytical Chemistry." Accessed January 16, 2026. [Link].
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"1H and 13C NMR spectra of compound 2a." Accessed January 16, 2026. [Link].
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"Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns." Accessed January 16, 2026. [Link].
- McDermott, J. R., and N. L. Benoiton. "N-Methylamino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids." Canadian Journal of Chemistry 51, no. 12 (1973): 1915-19.
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ResearchGate. "(PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters." Accessed January 16, 2026. [Link].
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ResearchGate. "Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts." Accessed January 16, 2026. [Link].
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ChemWhat. "this compound CAS#: 40298-25-7; ChemWhat Code: 92196." Accessed January 16, 2026. [Link].
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FREDI. "Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer." Accessed January 16, 2026. [Link].
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Human Metabolome Database. "13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159)." Accessed January 16, 2026. [Link].
-
PubMed. "Infrared absorption spectra of some amino acids and their complexes." Accessed January 16, 2026. [Link].
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ResearchGate. "MW‐Enhanced High‐Speed Deprotection of Boc Group Using p‐TsOH and Concommitant Formation of N‐Me‐Amino Acid Benzyl Ester p‐TsOH Salts." Accessed January 16, 2026. [Link].
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NIH. "Comprehending Dynamic Protein Methylation with Mass Spectrometry." Accessed January 16, 2026. [Link].
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Supporting Information. "Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium." Accessed January 16, 2026. [Link].
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CORE. "1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o." Accessed January 16, 2026. [Link].
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PrepChem.com. "Synthesis of p-toluenesulfonate." Accessed January 16, 2026. [Link].
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Synthesis of N-Me-Phe-Obzl p-Tosylate
An In-depth Technical Guide to the
Abstract
N-methylated amino acids are critical components in medicinal chemistry and peptide science, offering enhanced metabolic stability, conformational rigidity, and membrane permeability to parent peptides.[1] N-Methyl-L-phenylalanine benzyl ester p-toluenesulfonate (N-Me-Phe-Obzl p-Tosylate) is a valuable building block for the synthesis of complex peptides and pharmacologically active molecules. This guide provides a comprehensive, two-part methodology for the synthesis of this compound, designed for researchers and drug development professionals. The synthesis begins with the preparation of L-phenylalanine benzyl ester p-toluenesulfonate via a p-toluenesulfonic acid-catalyzed Fischer-Speier esterification. The subsequent step involves the targeted N-methylation of the amino ester using the Eschweiler-Clarke reaction. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.
Part 1: Synthesis of L-Phenylalanine Benzyl Ester p-Toluenesulfonate (H-Phe-Obzl·TosOH)
The initial stage of the synthesis focuses on the protection of the carboxylic acid moiety of L-phenylalanine as a benzyl ester. The product is conveniently isolated as a stable, crystalline p-toluenesulfonate (tosylate) salt.
Principle and Mechanism: Fischer-Speier Esterification
The formation of the benzyl ester is achieved through the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. In this specific application, p-toluenesulfonic acid (p-TsOH) serves a dual purpose.[2]
-
Catalyst: As a strong acid, p-TsOH protonates the carbonyl oxygen of L-phenylalanine, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by benzyl alcohol.[3]
-
Salt Formation: An excess of p-TsOH ensures that after the esterification is complete, the free amino group of the resulting L-phenylalanine benzyl ester is protonated, allowing the product to be isolated as a stable and easily handled tosylate salt.[4]
The reaction is an equilibrium. To drive it towards the product side, the water generated during the reaction is continuously removed from the system via azeotropic distillation, typically using a Dean-Stark apparatus with a suitable solvent like cyclohexane or toluene.[4][5]
Experimental Protocol
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
-
Reagent Charging: To the flask, add L-phenylalanine (1.0 equiv.), p-toluenesulfonic acid monohydrate (1.1-1.2 equiv.), benzyl alcohol (approx. 5 equiv.), and cyclohexane (sufficient to fill the flask and Dean-Stark trap).[4] The use of cyclohexane is a safer alternative to benzene or carbon tetrachloride, which were historically used.[4][5]
-
Reaction: Heat the mixture to reflux. The cyclohexane-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. A white precipitate may form. Add ethyl acetate or diethyl ether to the cooled mixture to facilitate complete precipitation of the tosylate salt.[4]
-
Purification: Collect the white solid by vacuum filtration. Wash the solid with cold ethyl acetate or diethyl ether to remove excess benzyl alcohol and other impurities.
-
Drying: Dry the purified L-phenylalanine benzyl ester p-toluenesulfonate salt under vacuum.
Data and Characterization
-
Yield: Typically high, often exceeding 90%.[4]
-
Appearance: White crystalline solid.[6]
-
¹H NMR (DMSO-d₆): Characteristic peaks include aromatic protons from the phenylalanine side chain, the benzyl ester, and the tosylate counter-ion. Key signals are the methyl group of the tosylate (~2.2-2.3 ppm), the benzylic protons of the ester (~5.2 ppm), and the α-proton of the amino acid (~4.3 ppm).[4][7]
Part 2: Synthesis of N-Methyl-L-phenylalanine Benzyl Ester p-Toluenesulfonate
With the ester tosylate salt in hand, the next crucial step is the selective methylation of the primary amine to a secondary amine.
Principle and Mechanism: Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a highly effective method for the N-methylation of primary or secondary amines that avoids the common problem of over-alkylation to form quaternary ammonium salts.[8][9] The reaction utilizes an excess of formaldehyde as the source of the methyl group and formic acid as the reducing agent.[10][11]
The mechanism proceeds as follows:
-
Imine Formation: The primary amine of H-Phe-Obzl reacts with formaldehyde to form an intermediate iminium ion.
-
Reductive Methylation: Formic acid acts as a hydride donor, reducing the iminium ion to the N-methylated secondary amine. This step is irreversible due to the formation and release of carbon dioxide gas, which drives the reaction to completion.[10]
-
Final Product: Since the starting material is a tosylate salt, the final N-methylated product will also be isolated as its corresponding tosylate salt. The reaction stops at the tertiary amine stage because a tertiary amine cannot form an iminium ion with formaldehyde under these conditions.[10]
Experimental Protocol
-
Reagent Charging: In a round-bottom flask, suspend L-phenylalanine benzyl ester p-toluenesulfonate (1.0 equiv.) in a mixture of formic acid (e.g., 90%, ~3.0 equiv.) and formaldehyde (e.g., 37% aqueous solution, ~2.5 equiv.).[8]
-
Reaction: Heat the reaction mixture, typically to 80-100 °C, for several hours (e.g., 2-18 hours).[8] Monitor the reaction progress by a suitable method like TLC or LC-MS. The evolution of CO₂ gas should be apparent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and basify carefully with a base (e.g., NaOH or Na₂CO₃ solution) to a pH of ~9-10 to neutralize the formic acid and deprotonate the product.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Isolation of Tosylate Salt: Combine the organic layers. To re-form the tosylate salt for purification and stability, add a stoichiometric amount of p-toluenesulfonic acid monohydrate dissolved in a minimal amount of a suitable solvent (like isopropanol or ethanol).
-
Purification: The desired this compound may precipitate or crystallize upon addition of the p-TsOH or by concentrating the solution and adding a less polar co-solvent (e.g., hexane or diethyl ether). Collect the solid by vacuum filtration.
-
Drying: Dry the final product under vacuum.
Data and Characterization
-
Yield: Generally good to excellent.
-
Appearance: White to off-white solid.[12]
-
¹H NMR: The most telling change in the ¹H NMR spectrum compared to the starting material will be the appearance of a singlet corresponding to the N-methyl group (N-CH₃), typically around 2.5-2.8 ppm. The signal for the α-proton will also shift, and the NH₂ protons will be replaced by a single N-H proton (which may be broad or exchange with D₂O).
Data Summary
The following table summarizes the key quantitative aspects of the described two-step synthesis.
| Step | Reaction | Key Reagents | Solvent | Temp. | Time | Typical Yield |
| 1 | Fischer-Speier Esterification | L-Phe, Benzyl Alcohol, p-TsOH | Cyclohexane | Reflux | 4-6 h | >90%[4] |
| 2 | Eschweiler-Clarke Methylation | H-Phe-Obzl·TosOH, HCOOH, CH₂O | (Reagents) | 80-100 °C | 2-18 h | >85% |
Overall Workflow Visualization
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A Technical Guide to N-Methyl-L-phenylalanine Benzyl Ester p-Toluenesulfonate
Executive Summary
N-Methyl-L-phenylalanine benzyl ester p-toluenesulfonate is a crucial protected amino acid derivative extensively utilized in peptide synthesis and as a building block in the development of complex pharmaceutical agents. Its protected amine and carboxylic acid functionalities allow for precise, stepwise additions in peptide chains, preventing unwanted side reactions. This guide provides an in-depth analysis of this compound, covering its unequivocal identification via its CAS number, detailed synthetic protocols, and comprehensive characterization methodologies. The content herein is curated for researchers, chemists, and professionals in drug development who require a robust understanding of this reagent's properties and handling for successful experimental outcomes.
Compound Identification and Core Properties
The unambiguous identification of a chemical compound is foundational to scientific rigor and reproducibility. The primary identifier is the Chemical Abstracts Service (CAS) number, which is unique to a specific substance.
Synthesis and Purification Strategy
The synthesis of amino acid ester salts is a cornerstone of peptide chemistry. The most common and efficient method is the direct Fischer-Speier esterification, which involves treating the amino acid with an alcohol in the presence of an acid catalyst. The use of p-toluenesulfonic acid (p-TsOH) is particularly advantageous as it serves as both the catalyst and the counter-ion for the final salt, driving the reaction to completion and facilitating isolation of a stable, crystalline product.
Identification and Characterization
A multi-technique approach is essential for the unequivocal confirmation of the structure and purity of the synthesized compound. This involves a combination of spectroscopic, chromatographic, and physical property measurements.
Handling, Storage, and Safety
As with all laboratory reagents, proper handling and storage are paramount for ensuring compound stability and user safety.
- Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. For long-term stability, storage at 2-8°C is recommended.
- Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin.
- Stability: The tosylate salt form is generally stable under recommended storage conditions, being less hygroscopic and more crystalline than the corresponding free base or hydrochloride salt.
References
- Esquivel, B., Ceva, H., & C-Porras, G. (1998). Chiral HPLC Separation of Protected Amino Acids. Marcel Dekker, Inc.[Link]
- Szokan, G., et al. (1994). HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis. Marcel Dekker, Inc.[Link]
- Babu, V. V. S., & Patil, B. (2005). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. ResearchGate. [Link]
- Bolchi, C., Bavo, F., & Pallavicini, M. (2015). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Springer. [Link]
- Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Teledyne ISCO. [Link]
- Bolchi, C., et al. (2017). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate. [Link]
An In-Depth Technical Guide to the Physical and Chemical Characteristics of N-Me-Phe-Obzl p-Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-L-phenylalanine benzyl ester p-toluenesulfonate salt, commonly abbreviated as N-Me-Phe-Obzl p-Tosylate, is a crucial intermediate in the fields of pharmaceutical and biochemical research. Its unique structural features, combining a protected amino acid with a tosylate counter-ion, render it a versatile building block for the synthesis of complex peptides and other bioactive molecules. The presence of the N-methyl group can enhance the metabolic stability and cell permeability of the final peptide, while the benzyl ester provides protection for the carboxylic acid functionality. The tosylate salt form not only improves the compound's crystallinity and handling properties but also enhances its solubility in various organic solvents, a critical factor in synthetic chemistry.[1] This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, offering field-proven insights and detailed methodologies for its characterization.
Chemical Structure and Properties
The chemical structure of this compound comprises the N-methylated benzyl ester of L-phenylalanine as the cation and the p-toluenesulfonate anion.
Figure 1: Chemical structure of this compound.
Physical Properties
A summary of the key physical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 40298-25-7 | [2] |
| Molecular Formula | C₂₄H₂₇NO₅S | |
| Molecular Weight | 441.54 g/mol | |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | Data not available. Predicted to be in the range of 140-160 °C based on similar compounds. | N/A |
| Solubility | Soluble in organic solvents such as ethanol, acetone, and dichloromethane.[3] Poorly soluble in water.[4] | [3][4] |
| Storage | Store at 2-8 °C in a tightly sealed container, protected from light and moisture.[5][6] | [5][6] |
Chemical Characteristics
Stability:
-
Acidic Conditions: N-methylated peptides can be susceptible to cleavage under strongly acidic conditions, particularly at the N-terminus. The acetyl group in acetylated N-methylated amino acids has been shown to participate in a side reaction leading to the loss of the N-terminal residue during acidic cleavage from a resin.[7] While this compound itself is not a peptide, the N-methylated amino acid ester linkage could be labile under harsh acidic conditions.
-
Basic Conditions: The benzyl ester group is susceptible to hydrolysis under basic conditions, which would yield the N-methyl-L-phenylalanine and benzyl alcohol. The tosylate is a good leaving group, and strong bases could potentially promote elimination reactions if a suitable proton is available.
-
Thermal Stability: While specific data is unavailable, organic salts of amino acid derivatives are generally stable at room temperature but may decompose at elevated temperatures. It is advisable to store the compound under refrigerated conditions.[5][6]
-
Photostability: Compounds with aromatic rings, such as the phenyl and tolyl groups in this molecule, have the potential to absorb UV light and undergo photodegradation. Therefore, it is recommended to protect the compound from light.[3]
Reactivity:
The primary reactive sites of this compound are the N-methylamino group, the benzyl ester, and the tosylate counter-ion. The N-methylamino group can act as a nucleophile in various reactions. The benzyl ester can be cleaved under hydrogenolysis or hydrolytic conditions to liberate the carboxylic acid. The tosylate anion is a good leaving group and can be exchanged with other counter-ions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum:
Based on the structure and data from similar compounds, the following proton NMR signals are anticipated (in CDCl₃ or DMSO-d₆):
-
δ 7.0-7.5 ppm (m, 14H): A complex multiplet corresponding to the aromatic protons of the phenylalanine benzyl group, the benzyl ester phenyl group, and the p-toluenesulfonate tolyl group.
-
δ 5.1-5.3 ppm (m, 2H): Signals corresponding to the benzylic protons (-CH₂-) of the benzyl ester.
-
δ 4.0-4.5 ppm (m, 1H): The α-proton of the phenylalanine backbone.
-
δ 2.8-3.2 ppm (m, 2H): The β-protons of the phenylalanine side chain.
-
δ 2.5-2.7 ppm (s, 3H): A singlet for the N-methyl protons.
-
δ 2.3 ppm (s, 3H): A singlet for the methyl protons of the p-toluenesulfonate group.
Predicted ¹³C NMR Spectrum:
The predicted carbon NMR spectrum would show distinct signals for each carbon environment:
-
δ 170-175 ppm: Carbonyl carbon of the ester.
-
δ 125-145 ppm: Aromatic carbons of the three phenyl/tolyl rings.
-
δ 65-70 ppm: Benzylic carbon (-CH₂-) of the benzyl ester.
-
δ 55-60 ppm: α-carbon of the phenylalanine backbone.
-
δ 35-40 ppm: β-carbon of the phenylalanine side chain.
-
δ 30-35 ppm: N-methyl carbon.
-
δ 20-25 ppm: Methyl carbon of the p-toluenesulfonate group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3000-3100 | Aromatic C-H | Stretching |
| 2850-3000 | Aliphatic C-H | Stretching |
| ~1740 | C=O (Ester) | Stretching |
| 1600, 1495, 1455 | Aromatic C=C | Stretching |
| 1220, 1160, 1035, 1010 | S=O (Sulfonate) | Stretching |
| 1180 | C-O (Ester) | Stretching |
The presence of strong absorptions for the ester carbonyl and the sulfonate group would be key diagnostic features in the IR spectrum.[8][9]
Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to show a molecular ion corresponding to the cationic portion of the molecule, N-Methyl-L-phenylalanine benzyl ester, at m/z 269.14.
Expected Fragmentation Pattern:
The primary fragmentation pathways would likely involve:
-
Loss of the benzyl group (C₇H₇, 91 Da) to give a fragment at m/z 178.
-
Loss of the benzyloxycarbonyl group (COOCH₂Ph, 135 Da) to give a fragment at m/z 134.
-
Cleavage of the phenylalanine side chain.
Experimental Protocols for Characterization
Melting Point Determination
Objective: To determine the melting point range of the solid compound as an indicator of purity.
Methodology:
-
Finely grind a small amount of this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/minute for a preliminary determination.
-
Allow the apparatus to cool, and then repeat the measurement with a fresh sample, heating at a slower rate of 1-2 °C/minute as the approximate melting point is approached.
-
Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess the purity of the compound.
Methodology:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the proton signals and assign the chemical shifts to the respective protons and carbons in the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid this compound onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
-
Clean the crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the cation and analyze its fragmentation pattern.
Methodology (Electrospray Ionization - ESI):
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Objective: To determine the purity of the compound.
Methodology:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition and gradient will need to be optimized.
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in the mobile phase or a compatible solvent to prepare a stock solution. Prepare working solutions by further dilution.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically suitable.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm).
-
-
Analysis: Inject the sample solution and record the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Figure 2: A typical workflow for the comprehensive characterization of this compound.
Conclusion
This compound is a valuable synthetic intermediate with well-defined, albeit not exhaustively documented, physical and chemical properties. This guide provides a thorough compilation of its known characteristics and offers predictive insights based on the behavior of analogous compounds. The detailed experimental protocols outlined herein provide a robust framework for researchers to independently verify the identity, purity, and stability of this compound, ensuring the integrity of their downstream applications in drug discovery and peptide synthesis. Adherence to these analytical methodologies is paramount for generating reliable and reproducible scientific data.
References
-
1H and 13C NMR spectra of compound 2a. (n.d.). Retrieved from [Link]
-
Analysis of amino acids by high performance liquid chromatography. (n.d.). Retrieved from [Link]
-
Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Analysis of Amino Acids by HPLC. (2010, June 24). Agilent. Retrieved from [Link]
-
Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022, June 30). Food Research. Retrieved from [Link]
-
Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. (n.d.). SpringerLink. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
-
Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. (n.d.). FREDI. Retrieved from [Link]
-
NMR Spectra and Molecular Structure. (n.d.). Retrieved from [Link]
-
Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. (2025, August 7). ResearchGate. Retrieved from [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. Retrieved from [Link]
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
H-PHE-OBZL TOS-OH. (n.d.). ChemBK. Retrieved from [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. Retrieved from [Link]
-
Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). AAPPTec. Retrieved from [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
-
The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. (2021, May 1). PubMed. Retrieved from [Link]
-
Negative ion mass spectra of (a) Phe, (b) Phe-d 2 , (c) HPA, and (d)... (n.d.). ResearchGate. Retrieved from [Link]
-
MSDS AHF104 H-Phe-OBzl HCl.pdf. (n.d.). Retrieved from [Link]
-
Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. (n.d.). PMC - NIH. Retrieved from [Link]
-
This compound CAS#: 40298-25-7; ChemWhat Code: 92196. (n.d.). ChemWhat. Retrieved from [Link]
-
Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl 2. (n.d.). ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of N-Me-Phe-Obzl p-Tosylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the solubility and stability of N-α-Methyl-L-phenylalanine benzyl ester p-toluenesulfonate (N-Me-Phe-Obzl p-Tosylate), a critical intermediate in pharmaceutical and biochemical research. While specific quantitative data for this compound is not extensively available in public literature, this document synthesizes information from analogous compounds and established scientific principles to provide a robust framework for its handling, formulation, and stability assessment. The protocols provided are based on industry-standard methodologies to ensure scientific integrity and reproducibility.
Introduction: The Role and Importance of this compound
This compound (CAS Number: 40298-25-7) is a chiral building block essential for the synthesis of complex peptides and therapeutic agents.[1] Its structure, featuring a protected amino acid ester, makes it a valuable component in drug development, particularly in neuropharmacology.[1] The tosylate salt form is specifically chosen to enhance the compound's solubility in organic solvents and improve its stability, which are crucial for consistent and reliable use in multi-step syntheses.[1] Understanding its solubility and stability is paramount for optimizing reaction conditions, developing stable formulations, and ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).
Chemical Structure:
Caption: Chemical structure of this compound.
Solubility Profile
Table 1: Expected Solubility of this compound
| Solvent | Chemical Class | Expected Solubility | Rationale & Expert Insights |
| Dichloromethane (DCM) | Chlorinated | High | The non-polar nature of the benzyl and phenyl groups, combined with the organic tosylate counter-ion, suggests good solubility. |
| Dimethylformamide (DMF) | Polar aprotic | High | DMF is an excellent solvent for a wide range of organic compounds, including polar and non-polar moieties. |
| Dimethyl sulfoxide (DMSO) | Polar aprotic | High | Similar to DMF, DMSO is a powerful solvent capable of dissolving many organic salts. |
| Methanol | Polar protic | Moderate to High | The polarity of methanol should facilitate the dissolution of the salt, though the large organic structure may limit very high solubility. |
| Ethanol | Polar protic | Moderate | Similar to methanol, but its slightly lower polarity might result in slightly lower solubility. |
| Acetonitrile | Polar aprotic | Moderate | A common solvent in chromatography, it is expected to be a suitable solvent for this compound. |
| Water | Polar protic | Low to Sparingly Soluble | The large, non-polar organic structure is likely to limit aqueous solubility, despite the presence of the ionic tosylate group. |
| Diethyl Ether | Non-polar | Low | The high polarity of the salt is expected to result in poor solubility in non-polar ethers. |
| Hexanes | Non-polar | Insoluble | The compound is highly unlikely to be soluble in non-polar aliphatic hydrocarbons. |
Experimental Protocol for Solubility Determination:
The following protocol outlines a standard method for quantitatively determining the solubility of this compound.
Caption: Workflow for experimental solubility determination.
Chemical Stability
The chemical stability of this compound is a crucial factor for its storage, handling, and use in lengthy synthetic processes. The molecule possesses several functional groups susceptible to degradation under certain conditions, primarily the ester linkage and the N-methylamino group. The tosylate counter-ion generally contributes to the overall stability of the salt form.
Potential Degradation Pathways:
Based on the structure of this compound, the following degradation pathways are anticipated:
-
Hydrolysis: The benzyl ester is susceptible to both acid- and base-catalyzed hydrolysis, yielding N-methyl-L-phenylalanine and benzyl alcohol. This is a common degradation pathway for ester-containing compounds.
-
Oxidation: The secondary amine (N-methyl) and the benzylic positions are potentially susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metals, or peroxides.
-
Photodegradation: Aromatic systems, such as the phenyl and benzyl groups in the molecule, can absorb UV light, potentially leading to photodegradation. Aryl tosylates themselves can also undergo photolysis.[2]
-
Thermal Degradation: At elevated temperatures, decomposition can occur. The melting point is reported as 109°C, and significant degradation would be expected at temperatures approaching and exceeding this.[1]
Caption: Potential degradation pathways for this compound.
Forced Degradation Studies (Stress Testing):
To elucidate the degradation profile and establish the stability-indicating nature of analytical methods, forced degradation studies are essential. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing. The following table outlines recommended conditions based on ICH guidelines.
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Proposed Experimental Conditions | Primary Degradation Pathway Investigated |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-72 hours | Ester hydrolysis |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 8-24 hours | Ester hydrolysis |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of amine and benzylic positions |
| Thermal Degradation | Dry heat at 80°C for 48-96 hours | General decomposition |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter | Photodegradation |
Experimental Protocol for Stability Indicating Method Development:
Caption: Workflow for forced degradation studies.
Analytical Methodologies
A combination of analytical techniques is necessary for the comprehensive characterization of this compound's purity and degradation products.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary technique for purity assessment and stability studies. A gradient elution with a C18 column is typically effective for separating the parent compound from its potential impurities and degradation products.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is invaluable for the identification of unknown degradation products by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the identity of this compound and its degradation products.
-
Karl Fischer Titration: This method is used to determine the water content of the solid material, which can be critical for its stability.
Summary and Recommendations
This compound is a key pharmaceutical intermediate whose physicochemical properties are critical to its successful application. While specific quantitative data is limited in the public domain, this guide provides a scientifically grounded framework for its expected solubility and stability profile.
Key Recommendations:
-
Storage: Based on available information, this compound should be stored at 0-8°C in a well-sealed container, protected from light and moisture.[1]
-
Solvent Selection: For synthetic applications, polar aprotic solvents such as DCM, DMF, and acetonitrile are likely to be good choices. For purification, a solvent/anti-solvent system (e.g., DCM/hexanes) may be effective.
-
Stability Assessment: It is strongly recommended that researchers and developers perform the described solubility and forced degradation studies to generate specific data for their particular material and intended application. This will ensure the development of robust and reliable processes and formulations.
By following the methodologies outlined in this guide, researchers can confidently handle and utilize this compound, ensuring the integrity and quality of their research and development endeavors.
References
-
Pieroni, M., et al. (2015). Aryl tosylates as non-ionic photoacid generators (PAGs): photochemistry and applications in cationic photopolymerizations. RSC Publishing. Retrieved from [Link]
-
ICH. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
- Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24-35.
- Alsante, K. M., et al. (2007). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 31(5), 48-64.
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N-Me-Phe-Obzl p-Tosylate: A Technical Guide for Advanced Peptide Synthesis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-L-phenylalanine benzyl ester p-toluenesulfonate (N-Me-Phe-Obzl p-Tosylate) is a strategically significant derivative of the amino acid L-phenylalanine, engineered for advanced applications in peptide synthesis and drug development. The incorporation of an N-methyl group offers a powerful method for modulating the pharmacokinetic properties of peptides, while the benzyl ester and tosylate salt functionalities provide crucial protection and handling advantages. This technical guide provides a comprehensive overview of the compound's properties, synthesis, characterization, and applications, offering field-proven insights for its effective utilization in research and development.
The Strategic Advantage of N-Methylation in Phenylalanine Derivatives
The modification of native amino acids is a cornerstone of modern medicinal chemistry, aimed at overcoming the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low bioavailability.[1] N-methylation of the peptide backbone is a particularly effective strategy.[2]
Key benefits of incorporating N-methylated amino acids like this compound include:
-
Enhanced Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's in-vivo half-life by preventing enzymatic degradation.[2][3]
-
Improved Pharmacokinetics: N-methylation can increase lipophilicity and enhance intestinal permeability, which are critical factors for improving oral bioavailability.[1][4]
-
Conformational Control: The substitution of an amide proton with a methyl group restricts the conformational flexibility of the peptide backbone. This can lock the peptide into a bioactive conformation, potentially increasing receptor affinity and selectivity.[2][5]
-
Increased Solubility: By inhibiting interchain hydrogen bonding, N-methylation can improve the solubility of hydrophobic peptides.[2]
Recent studies have even shown that peptides rich in N-methyl phenylalanine can passively diffuse across the blood-brain barrier, opening avenues for new therapeutic strategies targeting the central nervous system.[2]
Physicochemical and Structural Properties
This compound is a crystalline solid, a characteristic conferred by the p-toluenesulfonate (tosylate) salt formation. This salt form is advantageous over a free base or hydrochloride salt as it typically results in a stable, non-hygroscopic solid that is easier to handle, weigh, and store.[6]
-
IUPAC Name: Benzyl (2S)-2-(methylamino)-3-phenylpropanoate;4-methylbenzenesulfonic acid
-
Synonyms: H-MePhe-OBzl Tos-OH, N-alpha-Methyl-L-phenylalanine benzyl ester p-toluenesulfonate salt[7]
-
CAS Number: 40298-25-7[7]
| Property | Value | Source |
| Molecular Formula | C24H27NO5S | [7] |
| Molecular Weight | 441.54 g/mol | [7] |
| Appearance | White to off-white solid/crystal powder | [] |
| Solubility | Soluble in organic solvents like Methanol, DMSO | [] |
Synthesis and Purification: A Validated Workflow
The synthesis of this compound is a multi-step process starting from L-Phenylalanine. The strategic choice of reactions and protecting groups is critical for achieving high yield and purity.
Rationale Behind the Synthetic Strategy
The synthetic pathway is designed to selectively modify the amine and carboxylic acid moieties of L-phenylalanine.
-
N-Methylation: This is the foundational step to introduce the key functional group. Mild conditions are employed to prevent racemization and protect other functional groups.[1]
-
Carboxyl Group Protection: The carboxylic acid is protected as a benzyl ester (Obzl). This group is chosen for its stability under a wide range of reaction conditions and its susceptibility to clean removal via catalytic hydrogenolysis.[9][10]
-
Salt Formation: The final product is isolated as a p-toluenesulfonate salt. p-Toluenesulfonic acid is a strong organic acid that forms stable, crystalline salts with amino acid esters, simplifying purification by crystallization and improving the compound's handling properties.[6][11]
Synthesis Workflow Diagram
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol (Illustrative)
Disclaimer: This protocol is illustrative. All procedures should be performed by qualified personnel in a suitable laboratory environment with appropriate safety precautions.
-
N-methylation of L-Phenylalanine: L-Phenylalanine is dissolved in a suitable solvent (e.g., methanol). An aldehyde (e.g., formaldehyde) is added, followed by a reducing agent (e.g., NaBH4 or catalytic hydrogenation) to form N-methyl-L-phenylalanine. The product is isolated and purified.
-
Benzyl Esterification: N-methyl-L-phenylalanine is suspended in a solvent like toluene. Benzyl alcohol and a catalytic amount of p-toluenesulfonic acid monohydrate are added.[11] The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until completion.
-
Salt Formation and Purification: After cooling, the reaction mixture is concentrated. The residue is dissolved in a minimal amount of a suitable solvent (e.g., ethyl acetate) and an antisolvent (e.g., hexane) is added slowly to induce crystallization. The resulting white crystalline solid is collected by filtration, washed with the antisolvent, and dried under vacuum to yield pure this compound.
Analytical Characterization for Quality Assurance
Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the final product.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Confirmation & Purity | Signals corresponding to the N-methyl group (singlet), benzyl group protons, phenylalanine aromatic and aliphatic protons, and tosylate aromatic and methyl protons. Integration should match the expected proton count. |
| ¹³C NMR | Structural Confirmation | Resonances for all unique carbon atoms in the molecule, confirming the carbon skeleton. |
| HPLC | Purity Assessment | A single major peak on a reverse-phase column, indicating high purity (typically >98%). Chiral HPLC can be used to confirm enantiomeric purity.[12] |
| Mass Spec (ESI-MS) | Molecular Weight Verification | Detection of the cationic species [M]+ corresponding to the protonated N-methyl-L-phenylalanine benzyl ester. |
| Melting Point | Purity and Identity | A sharp melting point range, consistent with a pure crystalline compound (e.g., similar to L-Alanine benzyl ester p-toluenesulfonate salt's 114-116 °C range).[] |
Insight from the Field: The HPLC profiles of N-methylated peptides can sometimes show multiple peaks or broad peaks due to the slow interconversion between cis and trans conformers around the N-methylated amide bond.[13] This should be considered during analysis. Similarly, NMR analysis is complicated by the absence of the amide proton and potential for cis/trans isomerization, but provides invaluable conformational insights.[14]
Application in Peptide Synthesis
This compound serves as a protected building block for solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
Deprotection Strategies
The utility of this compound lies in the orthogonal deprotection of its protecting groups.
-
Amino Group Deprotection (Temporary): The tosylate salt is typically neutralized in situ during the coupling step in SPPS. A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to liberate the free secondary amine for coupling to the growing peptide chain.
-
Carboxyl Group Deprotection (Final): The C-terminal benzyl ester is a robust protecting group, stable to the acidic conditions often used for Boc-SPPS and the basic conditions of Fmoc-SPPS. It is typically removed during the final cleavage from the resin or in a separate step via catalytic hydrogenolysis (e.g., H₂, Pd/C in a solvent like methanol or ethyl acetate).[9][15][16]
Role in Peptide Synthesis Workflow
Caption: Integration of this compound into a standard peptide synthesis workflow.
Expert Note: Coupling N-methylated amino acids can be sterically hindered and thus slower than coupling their non-methylated counterparts.[5] The use of potent coupling reagents like HATU or PyAOP is highly recommended to ensure efficient amide bond formation and prevent side reactions.[13]
Safety, Handling, and Storage
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or fume hood. p-Toluenesulfonic acid and its derivatives can be corrosive and irritants.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C is recommended) to prevent degradation from moisture and heat.[]
-
Stability: The compound is relatively stable under recommended storage conditions. As a tosylate salt, it is less prone to degradation than the corresponding free amine.
Conclusion
This compound is more than a simple amino acid derivative; it is an enabling tool for medicinal chemists and peptide scientists. Its carefully designed structure, featuring a stability-enhancing N-methyl group, a robust benzyl ester protecting group, and a handling-friendly tosylate salt form, provides a reliable and effective solution for constructing peptides with enhanced therapeutic potential. Understanding the rationale behind its design, synthesis, and application allows researchers to fully leverage its advantages in the development of next-generation peptide drugs.
References
- Vertex AI Search. (n.d.). The Role of N-Methyl Amino Acids in Peptide Drug Discovery.
- AAPPTec Peptides. (n.d.). N-Methyl amino acids.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of P-Toluenesulfonic Acid in Modern Pharmaceutical Synthesis.
- Biron, E., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. PubMed.
- RSC Publishing. (n.d.). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide.
- Sagare, S., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
- Merck Millipore. (n.d.). N-Methylated Amino Acids.
- Thermo Fisher Scientific. (n.d.). Accurate and Reliable Quantitation of P-Toluenesulfonates Genotoxic Impurities in an Active Pharmaceutical Ingredient by HPLC-UV.
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- Organic Chemistry Portal. (n.d.). Benzyl Esters.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Sigma-Aldrich. (n.d.). p-Toluenesulfonic acid monohydrate.
- BenchChem. (n.d.). A Comparative Guide to NMR Analysis of N-Methyl-L-threonine Incorp.
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The Pivotal Role of the p-Tosylate Group in N-Methyl-L-phenylalanine Benzyl Ester p-Tosylate
An In-Depth Technical Guide:
Abstract
N-Methyl-L-phenylalanine benzyl ester p-tosylate (N-Me-Phe-Obzl p-Tosylate) is a critical building block in advanced peptide synthesis and drug development. While the core amino acid scaffold provides the structural foundation for the target molecule, the p-toluenesulfonate (p-tosylate) group is not merely an inert component. This guide elucidates the multifaceted and indispensable roles of the p-tosylate group, functioning as a powerful tool for enhancing stability, simplifying purification, and ensuring the fidelity of subsequent synthetic transformations. We will explore its function as a resolving agent and a non-covalent protecting group, detail the causality behind its use in experimental protocols, and provide actionable methodologies for its application in the laboratory.
Deconstructing the Molecule: Structure and Components
To appreciate the function of the p-tosylate, we must first understand the complete molecular assembly. The compound is an ionic salt composed of two distinct entities: an organic cation and an organic anion.
-
The Cation: N-Methyl-L-phenylalanine benzyl ester. This is the core building block, derived from the amino acid phenylalanine. It features two key modifications:
-
N-methylation: The alpha-amino group is methylated, a common strategy in medicinal chemistry to enhance metabolic stability and modulate biological activity.
-
Benzyl Ester (Obzl): The carboxylic acid is protected as a benzyl ester, which is stable under many reaction conditions but can be selectively removed via catalytic hydrogenolysis.[1]
-
-
The Anion: p-Toluenesulfonate (Tosylate, TsO⁻). This is the conjugate base of the strong acid, p-toluenesulfonic acid (TsOH). Its presence is fundamental to the utility of the compound.
Caption: Molecular components of this compound.
The Primary Role: Inducing Crystallinity and Ensuring Stability
The most immediate and critical function of the p-tosylate group is to convert the N-methylated amino acid ester—which is often an oil or an amorphous solid—into a stable, high-melting-point crystalline salt.[2][3] This transformation is not trivial; it is a deliberate and strategic choice rooted in the principles of process chemistry and drug development.[4]
Causality Behind Salt Formation:
-
Enhanced Stability and Shelf-Life: The free secondary amine of N-Me-Phe-Obzl is nucleophilic and susceptible to degradation pathways such as oxidation or side reactions. By protonating this amine with the strong acid p-TsOH, a stable ammonium salt is formed. This salt form protects the amine from degradation, significantly extending the compound's shelf-life and ensuring its purity is maintained during storage.
-
Simplified Purification: Crystallization is one of the most powerful techniques for purification in organic synthesis. The Fischer-Speier esterification used to prepare the benzyl ester often results in impurities.[5] By forming the tosylate salt, the desired product can be selectively crystallized from the reaction mixture, leaving impurities behind in the mother liquor. This typically yields a product of high purity (>98%) without the need for laborious and costly column chromatography.[5]
-
Improved Handling: Crystalline solids are significantly easier to handle, weigh, and transfer on both laboratory and industrial scales compared to viscous oils or hygroscopic powders. This improves accuracy, reproducibility, and safety.
| Property | Free Base (Typical) | p-Tosylate Salt | Advantage of Salt Form |
| Physical State | Oil or low-melting solid | White crystalline powder | Easy to handle, weigh, and store |
| Melting Point | Low / Variable | 166-172 ºC[3] | Sharp, defined melting point indicates purity |
| Stability | Prone to degradation | High; stable at 0-8 °C[3] | Long-term storage and batch consistency |
| Purification | Requires chromatography | Purified by recrystallization | Scalable, cost-effective, high purity |
Table 1: Comparison of Physicochemical Properties.
The Strategic Role: A 'Non-Covalent' Protecting Group
In peptide synthesis, preventing the undesired polymerization of amino acids is mandatory.[6] This is achieved by "protecting" the alpha-amino group. The tosyl group (Ts) is a well-known covalent protecting group, forming a highly stable sulfonamide that requires harsh reductive or strongly acidic conditions for removal.[7][8]
However, in this compound, the p-tosylate acts as a non-covalent, acid-base protecting group . This is a crucial distinction.
-
Covalent Protection (Sulfonamide): R-NH₂ + Ts-Cl → R-NH-Ts
-
Non-Covalent Protection (Salt): R-NH-CH₃ + TsOH → R-N⁺H₂-CH₃ • TsO⁻
The protonated secondary amine (ammonium ion) is no longer nucleophilic and will not react with an activated carboxyl group during a subsequent coupling step.[9] This protection is readily reversed in situ by the addition of a non-nucleophilic base, such as diisopropylethylamine (DIEA), which deprotonates the ammonium ion to regenerate the free amine just before the coupling reaction. This strategy avoids the harsh deprotection steps associated with covalent tosyl groups.[10][11]
Caption: Workflow for in situ neutralization and peptide coupling.
Experimental Protocols and Methodologies
The trustworthiness of a protocol lies in its reproducibility and the clarity of its steps. Below are validated methodologies for the synthesis and application of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from the general Fischer-Speier esterification method for preparing amino acid benzyl esters as their p-tosylate salts.[5]
Objective: To synthesize N-Methyl-L-phenylalanine benzyl ester p-tosylate from N-Methyl-L-phenylalanine.
Materials:
-
N-Methyl-L-phenylalanine
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Benzyl alcohol
-
Toluene
-
Dean-Stark apparatus
-
Cyclohexane (for trituration)
Step-by-Step Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging Reagents: To the flask, add N-Methyl-L-phenylalanine (1 equiv.), p-toluenesulfonic acid monohydrate (1.1 equiv.), benzyl alcohol (3-4 equiv.), and toluene (approx. 2 mL per gram of amino acid).
-
Azeotropic Reflux: Heat the mixture to reflux. Water generated during the esterification will be collected in the Dean-Stark trap. Continue reflux until no more water is collected (typically 4-6 hours).
-
Solvent Removal: Allow the reaction to cool to room temperature. Remove the toluene and excess benzyl alcohol under reduced pressure using a rotary evaporator.
-
Purification by Trituration: An oily residue will remain. Add cyclohexane to the crude residue and stir vigorously. The desired p-tosylate salt will precipitate as a white solid, while unreacted starting materials and by-products remain dissolved.[5]
-
Isolation: Collect the white solid by vacuum filtration. Wash the solid with fresh cyclohexane and dry under vacuum to yield the final product.
-
Characterization: Confirm identity and purity using NMR, MS, and melting point analysis.
Protocol 2: Application in Dipeptide Synthesis
This protocol demonstrates the use of the title compound as a building block in solution-phase peptide synthesis.[1]
Objective: To synthesize Boc-Ala-NMe-Phe-Obzl.
Materials:
-
This compound (1 equiv.)
-
Boc-Ala-OH (1.05 equiv.)
-
HBTU (1.05 equiv.) or other coupling agent
-
Diisopropylethylamine (DIEA) (2.5 equiv.)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, 1N HCl, 5% NaHCO₃ solution, Brine
Step-by-Step Procedure:
-
Dissolution: Dissolve this compound, Boc-Ala-OH, and HBTU in anhydrous DMF in a reaction flask under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Neutralization & Activation: Slowly add DIEA to the cooled solution. The first equivalent neutralizes the tosylate salt to generate the free amine. The remaining base facilitates the coupling reaction.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), 5% NaHCO₃ (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by crystallization or flash chromatography to yield the pure dipeptide.
Analytical Characterization
The p-tosylate group provides distinct and valuable signatures in common analytical techniques, simplifying structural confirmation.
-
¹H NMR Spectroscopy: The tosylate group gives two characteristic doublets in the aromatic region of the spectrum, typically around 7.1-7.2 ppm and 7.5-7.8 ppm, corresponding to the aromatic protons ortho and meta to the sulfonyl group, respectively. A sharp singlet around 2.3-2.4 ppm corresponds to the methyl group on the tosyl ring. These signals are easily distinguishable from the benzyl and phenylalanine aromatic protons.[12]
-
Mass Spectrometry (MS): In ESI-MS analysis, the primary peak observed in positive ion mode will correspond to the cationic portion of the molecule, [N-Me-Phe-Obzl + H]⁺. The presence of the tosylate is confirmed by the calculated molecular weight of the overall salt.[12]
Conclusion
The p-tosylate group in this compound is a quintessential example of intelligent molecular design in chemical synthesis. Far from being a simple counter-ion, it serves multiple, synergistic roles that are critical for the practical application of this important building block. It confers exceptional stability, enables highly efficient and scalable purification via crystallization, and functions as an elegant and easily reversible protecting group for the N-methyl amine. For researchers and drug development professionals, understanding and leveraging the functions of the p-tosylate group is key to achieving efficiency, purity, and success in the synthesis of complex peptides and pharmaceutical intermediates.
References
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
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van der Eijk, J. M., Nolte, R. J. M., & Zwikker, J. W. (1978). A Simple and Mild Method for the Removal of the NIm-Tosyl Protecting Group. The Journal of Organic Chemistry. [Link]
-
ResearchGate Discussion. (2015). Amino acid C-tosylation?[Link]
-
Wikipedia. Tosyl group. [Link]
-
Papaioannou, D., et al. (1994). Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters. Acta Chemica Scandinavica. [Link]
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ResearchGate. Removal of the tosyl and nosyl groups. [Link]
-
Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. ResearchGate. [Link]
-
Organic Chemistry Explained. (2021). Adding Tosylate Group Mechanism. YouTube. [Link]
-
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-
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-
Calvani, F., et al. (2015). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. Organic & Biomolecular Chemistry. [Link]
-
PHYWE Systeme GmbH & Co. KG. Preparation of p-toluenesulfonic acid. [Link]
-
Brandt, S. D., et al. (2014). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed. [Link]
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ResearchGate Discussion. (2018). How to remove a tosyl-group from an imidazole ring?[Link]
-
NurdRage. (2019). Make p-Toluenesulfonic Acid. YouTube. [Link]
-
ChemBK. H-PHE-OBZL TOS-OH. [Link]
-
AAPPTec. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Fleck, M. (2014). Salts of Amino Acids: Crystallization, Structure and Properties. ResearchGate. [Link]
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-
Tilborg, A., et al. (2014). Pharmaceutical salts and cocrystals involving amino acids: a brief structural overview of the state-of-art. European Journal of Medicinal Chemistry. [Link]
-
Sławińska, N., et al. (2021). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Molecules. [Link]
-
Organic Chemistry Portal. p-Toluenesulfonamides. [Link]
-
Sharma, R., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Future Medicinal Chemistry. [Link]
-
Lestari, M. A. D., et al. (2021). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Pharmaceutical Sciences. [Link]
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Methodological & Application
Mastering Steric Challenges: A Guide to Incorporating N-Me-Phe-Obzl p-Tosylate in Solid-Phase Peptide Synthesis
Introduction: The Significance of N-Methylation in Peptide Therapeutics
In the landscape of peptide drug development, N-methylation of the peptide backbone is a cornerstone modification for enhancing therapeutic properties. The strategic replacement of an amide proton with a methyl group confers significant advantages, including increased metabolic stability against enzymatic degradation, improved membrane permeability and oral bioavailability, and the ability to fine-tune peptide conformation for optimal target binding and selectivity.[1][2] However, these benefits come with a synthetic challenge: the increased steric hindrance of N-methylated amino acids.[1][2][3] The secondary amine of an N-methylated residue is less nucleophilic and more sterically crowded, making the formation of a peptide bond with the preceding amino acid a kinetically demanding step.[2] This often leads to incomplete couplings, lower yields, and an increased risk of racemization.[2][4]
This technical guide provides a comprehensive overview and detailed protocols for the effective incorporation of N-Me-Phe-Obzl p-Tosylate, a common building block for introducing N-methylphenylalanine into a peptide sequence during solid-phase peptide synthesis (SPPS). We will delve into the rationale behind reagent selection, protocol optimization, and troubleshooting common pitfalls, empowering researchers to confidently utilize this valuable building block.
Understanding the Building Block: H-N-Me-Phe-OBzl p-Tosylate
This compound is supplied as a p-toluenesulfonate (tosylate) salt of the benzyl ester of N-methylphenylalanine. This formulation offers several practical advantages:
-
Benzyl (Bzl) Ester Protection: The carboxyl group is protected as a benzyl ester. This protecting group is stable to the basic conditions used for Fmoc-group removal in standard SPPS cycles but can be readily cleaved under strong acidic conditions, such as with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), typically during the final cleavage of the peptide from the resin in a Boc/Bzl strategy.[5][6] It can also be removed via catalytic hydrogenolysis.[6][7]
-
Tosylate (TsOH) Salt: The tosylate counter-ion forms a stable, crystalline salt with the amino acid ester, which improves its handling, stability, and shelf-life. During the coupling reaction, a base is required to neutralize the tosylate salt, liberating the free secondary amine for reaction.[8]
Strategic Considerations for Coupling N-Methylated Amino Acids
The successful incorporation of this compound hinges on overcoming the steric barrier. This necessitates the use of potent coupling reagents and optimized reaction conditions.
The Challenge of Racemization
N-methylated amino acid residues are more prone to racemization during peptide bond formation compared to their non-methylated counterparts.[4][9] The mechanism of racemization often involves the formation of an oxazolonium intermediate, which is facilitated by certain coupling reagents and basic conditions.[4][10] The choice of coupling reagent, base, and solvent are therefore critical to maintaining the stereochemical integrity of the peptide.[4][11]
Selecting the Right Coupling Reagent
Standard carbodiimide reagents like DCC or DIC, even with additives like HOBt, are often inefficient for coupling sterically hindered amino acids like N-Me-Phe.[12] More potent activating agents are required.
| Coupling Reagent | Category | Key Advantages for N-Methylated Residues |
| HATU | Uronium/Aminium Salt | Highly effective and fast-acting. Widely considered a go-to reagent for difficult couplings, including N-methylated amino acids.[1][13] |
| PyAOP/PyBOP | Phosphonium Salt | Excellent for sterically hindered couplings, particularly for coupling an N-methylated residue to another N-methylated residue.[14][15] |
| COMU | Uronium/Aminium Salt | Offers coupling efficiency comparable to HATU with improved safety (incorporates Oxyma Pure instead of the potentially explosive HOBt/HOAt).[13] |
| BOP-Cl | Phosphonium-based | Can be effective for hindered couplings.[1][16] |
Note: While HBTU and TBTU are popular coupling reagents, they are generally less effective than HATU for coupling N-methylated amino acids.[1][13]
Experimental Protocols
The following protocols are designed for manual Fmoc-based solid-phase peptide synthesis. They can be adapted for automated synthesizers.
Protocol 1: Standard Coupling of this compound using HATU
This protocol is a robust starting point for incorporating a single N-Me-Phe residue.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-N-Me-Phe-OH (if the N-terminus is to be further elongated with Fmoc-SPPS)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is fully deprotected using a standard protocol (e.g., 20% piperidine in DMF).[17][18] Wash the resin thoroughly with DMF.
-
Activation of the Amino Acid: In a separate vessel, dissolve 3-4 equivalents of Fmoc-N-Me-Phe-OH and 3-4 equivalents of HATU in DMF.
-
Base Addition: Add 6-8 equivalents of DIPEA to the amino acid/HATU solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution will typically change color.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-4 hours at room temperature. Due to the steric hindrance, a longer coupling time is generally required compared to standard amino acids.
-
Monitoring the Coupling: The progress of the coupling reaction should be monitored. Standard ninhydrin tests are not effective for secondary amines. The bromophenol blue test is a suitable alternative.[1]
-
Bromophenol Blue Test: Take a small sample of resin beads, wash them with methanol, and add a few drops of a bromophenol blue solution in DMF. A blue to green color indicates incomplete coupling, while a yellow color signifies a complete reaction.[1]
-
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
-
Recoupling (if necessary): If the monitoring test indicates incomplete coupling, a second coupling (recoupling) should be performed by repeating steps 2-6 before proceeding to the next deprotection step.[1]
Workflow for Incorporating this compound
Caption: Workflow for the incorporation of N-Me-Phe in SPPS.
Protocol 2: Final Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of the benzyl ester and other side-chain protecting groups, assuming a Boc/Bzl or a mixed Fmoc/tBu strategy where acid-labile side-chain protecting groups are used.
CAUTION: Strong acids like HF and TFMSA are extremely corrosive and toxic. Handle with extreme care in a specialized apparatus and a well-ventilated fume hood, following all institutional safety protocols.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Dry the synthesized peptide-resin thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acids in your sequence. A common general-purpose cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v). For peptides containing arginine, tryptophan, cysteine, or methionine, specific scavenger combinations are necessary to prevent side reactions.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a reaction vessel. Agitate the mixture at room temperature for 2-4 hours. The benzyl ester of N-Me-Phe will be cleaved during this step.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Peptide Collection: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers and organic byproducts.
-
Drying and Purification: Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting and Best Practices
-
Incomplete Coupling: This is the most common issue.
-
Solution: Always monitor the coupling. If incomplete, perform a second coupling. For particularly difficult sequences (e.g., coupling to another N-methylated residue), consider using PyAOP or PyBOP, which are reported to be highly effective in such cases.[14][15] Microwave-assisted SPPS can also significantly enhance coupling efficiency for hindered amino acids.[3]
-
-
Racemization:
-
Solution: Avoid excessive amounts of base and prolonged pre-activation times. The use of a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA has been shown to reduce racemization in some contexts.[11] Coupling reagents that incorporate HOAt or Oxyma Pure (like HATU and COMU) are generally preferred for suppressing racemization.[13][17]
-
-
Diketopiperazine Formation: This side reaction can occur, particularly at the dipeptide stage, leading to cleavage of the peptide from the resin.
-
Solution: This is more prevalent when proline or glycine is in the C-terminal position of the dipeptide. If this is a concern, coupling the first two amino acids as a pre-formed dipeptide can circumvent this issue.
-
Conclusion
The incorporation of this compound into synthetic peptides is a powerful tool for peptide drug design. While the steric hindrance of the N-methyl group presents a synthetic hurdle, it can be reliably overcome through the use of potent coupling reagents like HATU or PyAOP, careful monitoring of the reaction progress, and optimization of reaction conditions to minimize side reactions, particularly racemization. By understanding the principles outlined in this guide and implementing the detailed protocols, researchers can successfully synthesize N-methylated peptides and unlock their therapeutic potential.
References
-
McDermott, J. R., & Benoitin, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2562-2567. [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. [Link]
-
McDermott, J. R., & Benoitin, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2555-2561. [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
Katritzky, A. R., et al. (2004). Efficient Peptide Synthesis Involving Sterically Hindered Amino Acids. Request PDF. [Link]
-
LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. [Link]
-
Gaus, K., et al. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. [Link]
-
Reddit. (2023). SPPS for N Methylated Peptides. r/chemistry. [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. [Link]
-
ResearchGate. (n.d.). N-methylation of amino acid and peptide chain in SPPS. [Link]
-
Gyros Protein Technologies. (n.d.). SPPS Tips For Success. Mesa Labs. [Link]
-
ResearchGate. (2015). Amino acid C-tosylation?[Link]
-
Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3248-3257. [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]
-
Stewart, J. M. (2020). The Role of Counter-Ions in Peptides—An Overview. Molecules, 25(23), 5698. [Link]
-
Corsi, M., et al. (2012). Improvement on the Synthesis of Primary Amino Sugar Derivatives via N-Benzyl Intermediates. ResearchGate. [Link]
-
Isidro-Llobet, A., et al. (2009). Side reactions in the SPPS of Cys-containing peptides. PubMed. [Link]
-
Góngora-Benítez, M., et al. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Molecules, 27(23), 8497. [Link]
-
Wang, Y., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(7), 2194. [Link]
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Deprotection of the benzyl ester in N-Me-Phe-Obzl p-Tosylate
Application Note & Protocol
Topic: Deprotection of the Benzyl Ester in N-Me-Phe-OBzl p-Tosylate via Catalytic Transfer Hydrogenation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The benzyl ester is a cornerstone protecting group for carboxylic acids in peptide synthesis, prized for its general stability and susceptibility to clean, selective cleavage. This document provides a comprehensive guide to the deprotection of N-Methyl-L-phenylalanine benzyl ester p-toluenesulfonate salt (this compound). We will focus on Catalytic Transfer Hydrogenation (CTH) using palladium on carbon (Pd/C) with ammonium formate as the hydrogen donor. This method is favored for its operational simplicity, mild reaction conditions, and avoidance of high-pressure hydrogen gas, making it highly suitable for modern laboratory settings. This guide delves into the underlying chemical principles, provides a detailed, field-tested protocol, and outlines critical safety and troubleshooting measures to ensure a successful and reproducible outcome.
Scientific Principles & Rationale
The Role of the Benzyl Ester Protecting Group
In multi-step organic synthesis, particularly in the construction of peptides, protecting a carboxylic acid as a benzyl ester serves two primary functions:
-
It prevents the acidic proton from interfering with base-catalyzed reactions.
-
It blocks the carboxylate from participating in unwanted side reactions, such as acting as a nucleophile.
The benzyl group is nearly ideal due to its robustness under a wide range of conditions (e.g., mildly acidic or basic) while being uniquely labile to hydrogenolysis conditions.[1][2]
Deprotection Strategies: Why Catalytic Transfer Hydrogenation?
Several methods can achieve benzyl ester cleavage:
-
Catalytic Hydrogenation: The classic method, employing hydrogen gas (H₂) over a palladium catalyst. While effective, it requires specialized high-pressure equipment and presents significant safety challenges associated with handling flammable gas.[1][2]
-
Acid-Catalyzed Hydrolysis: Utilizes strong acids like trifluoroacetic acid (TFA).[2] This method is only suitable if other functional groups in the molecule are stable to harsh acidic conditions.[3][4]
-
Catalytic Transfer Hydrogenation (CTH): This strategy offers the benefits of catalytic hydrogenation without the need for H₂ gas.[5][6][7] A hydrogen donor, such as ammonium formate, formic acid, or cyclohexene, generates hydrogen in situ on the surface of the palladium catalyst.[2][6] CTH is often faster, procedurally simpler, and safer for standard laboratory use.[2]
We have selected CTH with ammonium formate for its high efficiency, mild and neutral reaction conditions, and the volatile nature of its byproducts (ammonia and carbon dioxide), which simplifies purification.[8]
Mechanism of Deprotection
The deprotection proceeds via a hydrogenolysis mechanism on the surface of the heterogeneous palladium catalyst.
-
Hydrogen Generation: Ammonium formate decomposes on the palladium surface to produce hydrogen (H₂), carbon dioxide (CO₂), and ammonia (NH₃).
-
Adsorption: The generated hydrogen and the benzyl ester substrate adsorb onto the active sites of the palladium catalyst.
-
Hydrogenolysis: The adsorbed hydrogen facilitates the cleavage of the benzylic carbon-oxygen bond.
-
Product Formation: The reaction yields the deprotected carboxylic acid (N-Me-Phe), toluene, and the gaseous byproducts from the hydrogen donor.
This surface-catalyzed reaction is typically rapid and clean, leading to high yields of the desired product.[6][9]
Reaction Scheme & Workflow Visualization
Caption: Overall reaction scheme for benzyl ester deprotection.
Caption: Step-by-step experimental workflow for deprotection.
Detailed Experimental Protocol
Materials & Equipment
| Reagents & Materials | Equipment |
| This compound (CAS: 40298-25-7)[10][11][12] | Round-bottom flask |
| 10% Palladium on Carbon (Pd/C) | Magnetic stirrer and stir bar |
| Ammonium Formate | Filtration apparatus (Büchner funnel, filter flask) |
| Anhydrous Methanol (MeOH) | Celite® 545 or equivalent filter aid |
| Inert Gas (Nitrogen or Argon) | Rotary evaporator |
| TLC plates (Silica gel 60 F₂₅₄) | Standard laboratory glassware |
| TLC Eluent (e.g., 10% MeOH in CH₂Cl₂) | Personal Protective Equipment (PPE) |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approx. 15-20 mL per gram of substrate).
-
Inert Atmosphere: Flush the flask with an inert gas (N₂ or Ar) for 2-3 minutes. This is a critical safety step to prevent the ignition of the solvent by the pyrophoric catalyst.[13]
-
Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Palladium on Carbon (10-15% by weight of the substrate). Causality Note: The catalyst loading is kept low to minimize cost and potential side reactions while ensuring a sufficient number of active sites for the reaction to proceed efficiently.
-
Hydrogen Donor Addition: To the stirred suspension, add ammonium formate (3.0-5.0 eq) in a single portion.[2] An exothermic reaction may be observed. Causality Note: A stoichiometric excess of the hydrogen donor is used to ensure the reaction goes to completion by providing a continuous source of in situ hydrogen.
-
Reaction Progress: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Prepare a sample by withdrawing a small aliquot, filtering it through a small cotton plug in a pipette to remove the Pd/C catalyst.
-
Spot the crude sample alongside the starting material on a TLC plate.
-
Elute with a suitable solvent system (e.g., 10% Methanol in Dichloromethane).
-
Visualize the spots under UV light (254 nm). The reaction is complete upon the complete disappearance of the starting material spot. Typical reaction time is 1-4 hours.
-
-
Workup - Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite® in a Büchner funnel. Causality Note: Celite is used as a filter aid because the fine particles of Pd/C can clog standard filter paper, leading to slow filtration and potential loss of product. The Celite creates a porous bed that traps the catalyst effectively.
-
Washing: Wash the filter cake (Celite and catalyst) thoroughly with several portions of methanol to ensure all the product is recovered.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude N-Methyl-L-phenylalanine p-toluenesulfonate salt. Further purification is typically not required for most applications.
Summary of Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale & Notes |
| Substrate | This compound | 1.0 equivalent |
| Catalyst | 10% Palladium on Carbon | 10-15% by weight |
| Hydrogen Donor | Ammonium Formate | 3.0 - 5.0 equivalents |
| Solvent | Anhydrous Methanol | Provides good solubility for substrate and donor. |
| Temperature | Room Temperature | Mild conditions prevent side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Critical for safety to prevent catalyst ignition.[13] |
| Reaction Time | 1 - 4 hours | Monitor by TLC for completion. |
Critical Safety & Handling Precautions
Palladium on Carbon (Pd/C) is Pyrophoric!
-
Ignition Hazard: Pd/C, especially when dry or saturated with hydrogen, can ignite spontaneously upon exposure to air.[13] It can readily ignite flammable solvents.[13][14]
-
Handling: Always handle Pd/C in an inert atmosphere (e.g., argon or nitrogen).[13][14] Never add dry catalyst to an organic solvent in the presence of air.[13] Add the solvent to the flask first, make the atmosphere inert, and then add the catalyst.
-
Filtration: The filter cake from the reaction is saturated with hydrogen and is highly pyrophoric. Never allow the filter cake to dry. [13] Keep it wet with solvent during and after filtration.
-
Waste Disposal: Quench the wet filter cake by carefully and slowly adding it to a large volume of water. Store in a clearly labeled, sealed waste container, covered in water, and dispose of according to your institution's hazardous waste guidelines.[13][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.[14][16][17]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction is sluggish or incomplete. | 1. Inactive catalyst. 2. Insufficient hydrogen donor. 3. Poor stirring. | 1. Use a fresh bottle of Pd/C or a more active catalyst. 2. Add an additional 1-2 equivalents of ammonium formate. 3. Ensure vigorous stirring to maintain suspension of the heterogeneous catalyst. |
| Low product yield. | 1. Incomplete reaction. 2. Product loss during filtration. 3. Inefficient solvent removal. | 1. Allow the reaction to run longer, confirming completion by TLC. 2. Wash the filter cake thoroughly with several small portions of fresh solvent. 3. Ensure complete evaporation on the rotary evaporator; co-evaporate with a solvent like dichloromethane if needed. |
| Product is dark or discolored. | 1. Catalyst fines passed through the filter. | 1. Re-dissolve the product and filter again through a fresh, well-packed Celite pad or a syringe filter (PTFE, 0.45 µm). |
References
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. [Link]
-
Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76–77. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Palladium on activated carbon. [Link]
-
Gowda, D. C., Rajesh, S., & Gowda, S. (2000). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation. Indian Journal of Chemistry - Section B, 39B, 504-508. [Link]
-
Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490–491. [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Deprotection Mechanism (H2 + Pd/C). [Link]
-
Supplementary Information. (n.d.). Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. [Link]
-
Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465–3468. [Link]
-
Gowda, D. C., Rajesh, B., & Gowda, S. (2000). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry, 39B, 504-508. [Link]
-
Amblard, M., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]
-
Pharmaffiliates. (n.d.). This compound. [Link]
-
Aggarwal, V. K., et al. (2003). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides... Journal of the Chemical Society, Perkin Transactions 1, 3267-3276. [Link]
-
ChemWhat. (n.d.). This compound CAS#: 40298-25-7. [Link]
-
Ganton, M. D., & Kerr, M. A. (2005). The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters over Benzyl Ethers. DalSpace Repository. [Link]
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Application Note & Protocols: Strategies for Coupling Reactions with N-Methyl-L-Phenylalanine Benzyl Ester p-Tosylate
Introduction: The Challenge and Opportunity of N-Methylated Peptides
In the landscape of peptide-based drug development, N-methylated amino acids are indispensable tools for enhancing pharmacological properties. The incorporation of a methyl group on the amide nitrogen atom of a peptide backbone introduces significant conformational constraints and, crucially, provides steric shielding against enzymatic degradation.[1][2] This modification can lead to peptides with improved metabolic stability, enhanced cell permeability, and optimized receptor binding affinities, making them highly desirable in medicinal chemistry.[3][4]
N-Methyl-L-phenylalanine benzyl ester p-tosylate (H-(NMe)Phe-OBzl · TsOH) is a key building block for introducing this valuable modification. It provides the N-methylated phenylalanine residue with its C-terminus protected as a benzyl ester. The p-tosylate salt form ensures stability and crystallinity for storage and handling. However, the very feature that imparts pharmacological benefits—the N-methyl group—also presents a formidable synthetic challenge. The secondary amine of N-methylated residues is a significantly weaker nucleophile and is more sterically hindered than a primary amine, which can dramatically slow down the rate of peptide bond formation.[1][5]
Standard peptide coupling reagents, such as HBTU or DIC/HOBt, are often inefficient for these hindered couplings, leading to low yields, incomplete reactions, and an increased risk of side reactions, particularly racemization of the activated amino acid.[1][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on overcoming these challenges. We will delve into the mechanistic considerations for selecting optimal coupling reagents and provide detailed, validated protocols for the successful coupling of N-protected amino acids to H-(NMe)Phe-OBzl · TsOH.
Core Principles & Mechanistic Insights
The Role of the p-Tosylate Salt and In-Situ Neutralization
The starting material is a p-toluenesulfonate (tosylate) salt, meaning the N-methylamino group is protonated. For the coupling reaction to proceed, this secondary amine must be deprotonated to act as a nucleophile. This is achieved by the in-situ addition of a non-nucleophilic tertiary base.
-
Causality: A strong, sterically hindered base is required to efficiently deprotonate the tosylate salt without competing as a nucleophile in the coupling reaction. Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) are common choices.[6][7] Typically, at least two equivalents of the base are necessary: one to neutralize the tosylate salt of the amine component and one to neutralize the proton released from the carboxylic acid component during activation.
Overcoming Steric Hindrance: The Choice of Coupling Reagent
The success of coupling onto a secondary amine like H-(NMe)Phe-OBzl is critically dependent on the potency of the coupling reagent. The reagent's function is to convert the carboxylic acid of the incoming amino acid into a highly reactive species (an "active ester") that is susceptible to attack by the sterically hindered N-methyl amine.
-
Uronium/Aminium vs. Phosphonium Reagents:
-
Uronium/Aminium Salts (e.g., HBTU, HCTU, HATU): These reagents react with the carboxylate to form a highly reactive acyl-uronium species, which then forms an active ester. While standard reagents like HBTU are often insufficient, more potent variants that incorporate a 7-aza-1-hydroxybenzotriazole (HOAt) leaving group, such as HATU, are highly effective.[7] The nitrogen in the pyridine ring of HOAt provides anchimeric assistance, accelerating the coupling step.
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents generate active esters through a phosphonium intermediate. They are known for their high efficiency and for producing clean reactions, as they do not have the potential for the guanidinylation side reaction that can occur with uronium salts, especially during slow reactions. PyAOP, the HOAt-based phosphonium reagent, is particularly effective for hindered couplings.[8]
-
Mitigating Racemization
Racemization of the activated amino acid is a primary concern in any peptide coupling, and the risk is elevated when slow coupling rates require longer reaction times or harsher conditions.[6][9] The formation of a 5(4H)-oxazolone intermediate is a key pathway for racemization.[9]
-
Strategy:
-
Use Additives: Coupling reagents based on HOBt, and especially HOAt, are designed to suppress racemization by rapidly forming an active ester that is more reactive towards the amine than it is towards oxazolone formation.[9]
-
Base Selection: Use of weaker tertiary bases like NMM or collidine can sometimes reduce racemization compared to stronger bases like DIPEA, although this may come at the cost of slower reaction rates.[7]
-
Temperature Control: Pre-activation and the initial phase of the coupling reaction should be performed at 0°C to minimize side reactions.[10]
-
Reaction Monitoring
Standard methods for monitoring coupling completion on solid-phase, like the Kaiser (ninhydrin) test, are ineffective for N-methylated amines as they rely on a primary amine to produce the characteristic blue color. A bromophenol blue test is a reliable alternative for monitoring the consumption of the free amine.[1]
Data Presentation: Comparison of Coupling Reagents
The selection of the coupling reagent is the most critical parameter for success. The table below summarizes the properties of common and recommended reagents for coupling to N-methylated amino acids.
| Reagent | Full Name | Class | Key Advantages for N-Me Coupling | Potential Drawbacks |
| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Uronium | Widely used, cost-effective. | Often inefficient for hindered N-Me couplings, leading to low yields.[1] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium (HOAt-based) | Highly efficient for hindered couplings, fast reaction rates, reduced racemization.[10] | Higher cost, potential for guanidinylation side-reaction (though less common than with HBTU). |
| PyBOP | (Benzotriazol-1-ylooxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | Excellent for hindered couplings, no guanidinylation side-reaction, good solubility. | Byproducts can sometimes be difficult to remove. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium (Oxyma-based) | High reactivity, comparable or superior to HATU; non-explosive Oxyma leaving group.[7] | Limited solution stability, can cause guanidinylation. |
Experimental Protocols & Workflows
The following protocols provide step-by-step methodologies for a model reaction: the coupling of an N-terminally protected amino acid (e.g., Fmoc-L-Alanine) to H-(NMe)Phe-OBzl · TsOH in a solution-phase synthesis.
General Workflow Visualization
The overall process for the coupling reaction is depicted below.
Caption: General workflow for solution-phase peptide coupling to H-(NMe)Phe-OBzl.
Protocol 1: HATU-Mediated Coupling
This protocol utilizes the highly efficient HATU reagent, which is recommended for achieving high yields in sterically demanding couplings.[10]
Materials and Reagents:
| Reagent | M.W. | Stoichiometry (eq.) | Amount (for 1 mmol scale) |
| H-(NMe)Phe-OBzl · TsOH | 441.55 | 1.0 | 442 mg |
| N-Fmoc-L-Alanine | 311.34 | 1.05 | 327 mg |
| HATU | 380.23 | 1.05 | 399 mg |
| DIPEA | 129.25 | 2.2 | 381 µL (284 mg) |
| Anhydrous DCM or DMF | - | - | 10-20 mL |
Procedure:
-
Amine Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve H-(NMe)Phe-OBzl · TsOH (1.0 eq.) in anhydrous DCM (5 mL).
-
Cool the solution to 0°C using an ice bath.
-
Add DIPEA (1.1 eq., 190 µL for 1 mmol scale) dropwise to the stirred solution to neutralize the tosylate salt. Stir for 10 minutes at 0°C.
-
Carboxylic Acid Activation: In a separate flame-dried flask, dissolve N-Fmoc-L-Alanine (1.05 eq.) and HATU (1.05 eq.) in anhydrous DCM (5 mL).
-
Cool this solution to 0°C.
-
Slowly add DIPEA (1.1 eq., 190 µL for 1 mmol scale) to the solution and stir for 10-15 minutes at 0°C. The solution may change color, indicating the formation of the active ester.
-
Coupling Reaction: Transfer the pre-activated carboxylic acid solution (from step 6) to the flask containing the free amine (from step 3) via cannula or syringe, while maintaining the temperature at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up:
-
Dilute the reaction mixture with additional DCM (20 mL).
-
Wash the organic layer sequentially with 5% citric acid solution (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure dipeptide, Fmoc-Ala-(NMe)Phe-OBzl.
Protocol 2: PyBOP-Mediated Coupling
This protocol uses a phosphonium-based reagent, which avoids the potential for guanidinylation side reactions.
Materials and Reagents:
| Reagent | M.W. | Stoichiometry (eq.) | Amount (for 1 mmol scale) |
| H-(NMe)Phe-OBzl · TsOH | 441.55 | 1.0 | 442 mg |
| N-Fmoc-L-Alanine | 311.34 | 1.05 | 327 mg |
| PyBOP | 520.40 | 1.05 | 546 mg |
| DIPEA | 129.25 | 2.2 | 381 µL (284 mg) |
| Anhydrous DMF | - | - | 10-20 mL |
Procedure:
-
Combined Activation/Coupling: In a flame-dried round-bottom flask under an inert atmosphere, dissolve H-(NMe)Phe-OBzl · TsOH (1.0 eq.), N-Fmoc-L-Alanine (1.05 eq.), and PyBOP (1.05 eq.) in anhydrous DMF (10 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA (2.2 eq.) dropwise to the stirred solution. A color change (typically to yellow) is often observed.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for 4-18 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and water (25 mL).
-
Wash the organic layer sequentially with 5% citric acid solution (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent.
-
-
Purification: Purify the crude product by flash column chromatography as described in Protocol 1.
Visualization of the Chemical Transformation
Caption: Key components in the formation of an N-methylated dipeptide bond.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Incomplete neutralization of the tosylate salt. 2. Insufficiently potent coupling reagent. 3. Moisture in reagents or solvents. | 1. Ensure at least 2.2 equivalents of base are used. 2. Switch to a more potent reagent like HATU or PyAOP.[5] 3. Use freshly distilled anhydrous solvents and flame-dry all glassware. |
| Presence of Unreacted Starting Material | Incomplete coupling reaction due to steric hindrance. | Extend the reaction time to 24 hours. Consider a "double coupling" by adding a second portion of activated amino acid after 4-6 hours. |
| Side Product Detected (Racemization) | 1. Prolonged reaction time at elevated temperatures. 2. Use of an overly strong base or excess base. | 1. Maintain 0°C for the activation and initial coupling phase.[6] 2. Consider switching from DIPEA to NMM, which is a slightly weaker base.[7] |
Conclusion
The successful synthesis of peptides containing N-methylated residues like N-Me-Phe-Obzl is a critical capability in modern drug discovery. While the steric hindrance of the N-methyl group poses a significant synthetic hurdle, it can be reliably overcome through a rational approach to experimental design. The keys to success are the in-situ neutralization of the p-tosylate salt and, most importantly, the selection of a potent coupling reagent such as HATU or PyBOP, which can effectively activate the incoming carboxylic acid to drive the reaction forward. By employing the optimized protocols and troubleshooting guides presented in this document, researchers can confidently incorporate this valuable building block into their synthetic targets, paving the way for novel peptide therapeutics with enhanced pharmacological profiles.
References
- Vertex AI Search. (2024). Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine.
- BenchChem. (2025). Technical Support Center: Navigating Difficult Sequences with N-Methylated Amino Acids.
- BenchChem. (2025). Application Notes and Protocols for the Coupling of N-Methylated Amino Acids.
- Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Marine College, Shandong University at Weihai.
-
El-Faham, A., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers. Available at: [Link]
-
PubMed. (n.d.). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Available at: [Link]
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- BenchChem. (2025). Technical Support Center: Synthesis of Phenylalanylphenylalanine Methyl Ester.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- BenchChem. (2025). Application Notes and Protocols for the Coupling of BOC-L-Alanine Benzyl Ester with N.
-
Gentile, F., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). Molecules. Available at: [Link]
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- 4. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Incorporation of N-Methylated Amino Acids into Peptides Using N-Me-Phe-Obzl p-Tosylate
For Researchers, Scientists, and Drug Development Professionals
The Strategic Imperative of N-Methylation in Peptide Drug Discovery
Peptide-based therapeutics offer high specificity and potency but are often hampered by poor pharmacokinetic profiles, such as low metabolic stability and limited oral bioavailability.[1][2] A proven strategy to overcome these limitations is the site-specific N-methylation of the peptide backbone. This seemingly minor modification—the addition of a methyl group to an amide nitrogen—profoundly enhances a peptide's drug-like properties.[3][4]
Key advantages of N-methylation include:
-
Enhanced Metabolic Stability: The N-methyl group provides steric hindrance that shields the adjacent amide bond from proteolytic degradation by peptidases, extending the peptide's half-life in vivo.[3][5]
-
Improved Membrane Permeability: By replacing an amide proton, N-methylation reduces the hydrogen bond donor capacity of the peptide backbone. This decreases polarity and can disrupt aggregation, leading to improved passive diffusion across cellular membranes and potentially enhanced oral bioavailability.[2][6][7]
-
Conformational Control: The presence of an N-methyl group restricts the conformational flexibility of the peptide backbone. This can pre-organize the peptide into its bioactive conformation, leading to improved receptor binding affinity and selectivity.[3][8]
One of the most robust methods for introducing N-methylated residues is through the use of pre-synthesized, protected N-methylated amino acid building blocks during peptide synthesis. This application note provides a detailed guide to the use of N-Methyl-L-phenylalanine benzyl ester p-toluenesulfonate salt (N-Me-Phe-Obzl p-Tosylate) , a key reagent for the strategic incorporation of N-methyl-phenylalanine into peptide sequences.
Reagent Profile: N-Methyl-L-phenylalanine Benzyl Ester p-Tosylate
-
Synonyms: H-MePhe-OBzl·TosOH, N-Methyl-L-phenylalanine benzyl ester p-toluenesulfonate
-
Molecular Formula: C₂₄H₂₇NO₅S
-
Molecular Weight: 457.54 g/mol
-
Structure:
-
The core is the amino acid L-phenylalanine, methylated on its alpha-amino group.
-
The carboxylic acid is protected as a benzyl ester (Obzl), which can be removed via hydrogenolysis.
-
The N-methylated amino group is protonated and forms a salt with p-toluenesulfonic acid (tosylate), which improves the compound's stability and handling as a crystalline solid.[9][10]
-
This reagent is designed for direct use in peptide synthesis. Employing a pre-methylated building block avoids the often harsh and side-reaction-prone conditions required for on-resin methylation of a completed peptide chain.[11][12]
The Core Challenge: Coupling N-Methylated Amino Acids
The primary challenge in using N-methylated building blocks lies in the amide bond formation step. The secondary amine of the N-methylated amino acid is a weaker nucleophile and is more sterically hindered than a primary amine. Consequently, coupling reactions are often sluggish and require more potent activation methods or longer reaction times to achieve high yields.[5][11]
The general workflow for coupling involves two key steps: neutralization of the tosylate salt to liberate the free secondary amine, followed by the coupling reaction with an activated carboxyl partner.
Caption: Workflow for incorporating N-Me-Phe-Obzl.
Experimental Protocol: Solution-Phase Synthesis of Boc-Ala-(N-Me)Phe-Obzl
This protocol details the synthesis of a model dipeptide via a solution-phase approach, which clearly illustrates the fundamental steps of neutralization, activation, and coupling.
Materials and Equipment
-
Reagents: this compound, Boc-L-Alanine (Boc-Ala-OH), N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA).
-
Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), N,N-Dimethylformamide (DMF, anhydrous), Saturated aq. NaHCO₃, 1M aq. HCl, Brine.
-
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, ice bath, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica), flash chromatography system.
Reagent Quantities and Properties
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| This compound | C₂₄H₂₇NO₅S | 457.54 | 1.0 | 458 mg | Starting material |
| Boc-Ala-OH | C₈H₁₅NO₄ | 189.21 | 1.1 | 208 mg | 1.1 equivalents |
| HOBt | C₆H₅N₃O | 135.12 | 1.2 | 162 mg | 1.2 equivalents, activation additive |
| DIC | C₇H₁₄N₂ | 126.20 | 1.2 | 188 µL | 1.2 equivalents, coupling agent |
| DIPEA | C₈H₁₉N | 129.24 | 1.1 | 192 µL | 1.1 equivalents, non-nucleophilic base |
| DMF | C₃H₇NO | 73.09 | - | 10 mL | Anhydrous solvent |
Step-by-Step Procedure
-
Activation of Boc-Ala-OH:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Boc-Ala-OH (208 mg, 1.1 mmol) and HOBt (162 mg, 1.2 mmol).
-
Dissolve the solids in anhydrous DMF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIC (188 µL, 1.2 mmol) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes. A white precipitate of diisopropylurea (DIU) may begin to form. This solution contains the activated HOBt ester of Boc-Alanine.
-
-
Neutralization and Coupling:
-
In a separate flask, dissolve this compound (458 mg, 1.0 mmol) in DMF (5 mL).
-
Add DIPEA (192 µL, 1.1 mmol) to this solution to neutralize the tosylate salt and liberate the free secondary amine.[13] Stir for 5 minutes at room temperature.
-
Add the amine solution dropwise to the pre-activated Boc-Ala-OH solution at 0 °C.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of EtOAc:Hexanes as the mobile phase). Spot the starting amine and the reaction mixture. The reaction is complete upon the disappearance of the starting amine spot and the appearance of a new, higher-running product spot. HPLC can also be used for more precise monitoring.[14]
-
Workup and Purification
-
Quenching and Filtration:
-
Once the reaction is complete, cool the mixture in an ice bath and filter off the precipitated DIU byproduct. Wash the filter cake with a small amount of cold DMF or DCM.
-
-
Aqueous Workup:
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ (2 x 25 mL), and brine (1 x 25 mL). This removes unreacted starting materials, HOBt, and residual acids/bases.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
Analytical Characterization
-
¹H NMR Spectroscopy: The final product should show characteristic peaks for both the Alanine and N-Methyl-Phenylalanine residues. The presence of the N-methyl group will appear as a singlet around 2.7-3.0 ppm. The Boc and Benzyl protecting groups will also have distinct signals.[14]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the final product. The expected mass for [M+H]⁺ or [M+Na]⁺ should be observed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Starting amine remains) | 1. Insufficient activation time or temperature. 2. Steric hindrance of N-methyl group slowing the reaction. 3. Inactive coupling reagents. | 1. Allow the activation step to proceed for a longer duration. 2. Increase reaction time to 24-48 hours. Consider gentle heating (40°C). 3. Use fresh, high-purity coupling reagents and anhydrous solvents. Consider a more potent coupling agent like HATU. |
| Low Yield | 1. Loss of product during aqueous workup. 2. Epimerization of the amino acid during activation. | 1. Perform back-extraction of the aqueous layers with ethyl acetate to recover any dissolved product. 2. Keep the activation and coupling steps at 0°C to minimize racemization. HOBt helps suppress this side reaction. |
| Difficult Purification | Co-elution of product with DIU byproduct. | Ensure complete filtration of DIU before workup. If DIU remains, it can sometimes be removed by precipitation from a DCM/hexane mixture. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling reagents and solvents.
-
Reagent Handling:
-
DIC & DIPEA: These are corrosive and volatile. Handle only in a well-ventilated chemical fume hood.[17][18]
-
p-Toluenesulfonic acid derivatives: Can cause skin and eye irritation. Avoid creating dust.[19]
-
Solvents: DCM, DMF, and EtOAc are flammable and have associated health risks. Minimize exposure and handle in a fume hood.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
N-methylation is a cornerstone of modern peptide drug design, offering a direct path to improved pharmacokinetic properties.[1][4] The use of high-purity, pre-formed building blocks like this compound provides a reliable and efficient method for the site-specific incorporation of N-methylated residues. While the coupling of these sterically hindered monomers requires careful optimization of reaction conditions, the protocols outlined in this note provide a solid foundation for researchers to successfully synthesize N-methylated peptides, thereby accelerating the development of next-generation peptide therapeutics.
References
- Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed.
- Recent Advances in Methylation: A Guide for Selecting Methyl
- Application Note: Purification of Peptides Containing N,N-Dimethyl-L-Valine. Benchchem.
- The impact of N-methylation on aqueous solubility and lipophilicity. Royal Society of Chemistry.
- Recent Advances in Methylation: A Guide for Selecting Methyl
- Application Notes and Protocols for the Incorporation of N-Methyl
- New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. PubMed.
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- Recent Advances in Methylation: A Guide for Selecting Methylation Reagents.
- Exploring the Role of D-Amino Acids and N-Methyl
- N-methylation of peptides: a new perspective in medicinal chemistry. PubMed.
- The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI.
- Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
- Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods.
- Synthetic Preparation of N-Methyl-r-amino Acids. American Chemical Society.
- Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology (RSC Publishing).
- 9.
- Safety D
- A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)
- Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts.
- Synthesis of N-(2-naphthylsulfonyl)-3-phenyl-D-alanine benzyl ester. PrepChem.com.
- General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts.
- SAFETY D
- Synthesis of Poly-N-Methylated Peptides Against Malaria.
- Peptide Purification Process & Methods: An Overview. Bachem.
- Current Advances in DNA Methylation Analysis Methods.
- N-methylation of bioactive peptides as a conformational constraint tool to improve enzym
- SAFETY D
- One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. AIR Unimi.
- Organic Syntheses Procedure. Organic Syntheses.
- SAFETY D
- N-methylation of peptides: a new perspective in medicinal chemistry. Semantic Scholar.
- N-Methylation: A Key Strategy to Enhance Peptide Bioactivity and Druggability. Benchchem.
- DNA Methylation Analysis: Choosing the Right Method.
- Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Semantic Scholar.
- Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
- MSDS AHF104 H-Phe-OBzl HCl.pdf. Advanced ChemTech.
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- 19. fishersci.com [fishersci.com]
N-Me-Phe-Obzl p-Tosylate: A Prodrug Approach for Advanced Neuropharmacological Research
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the neuropharmacological research applications of N-Methyl-L-phenylalanine benzyl ester p-toluenesulfonate salt (N-Me-Phe-Obzl p-Tosylate). We will delve into its hypothesized mechanism of action as a prodrug, offering enhanced central nervous system (CNS) delivery of the active moiety, N-methyl-L-phenylalanine, and explore its potential in modulating neuronal systems and in the development of novel therapeutics.
Introduction: Unlocking the Potential of N-Methylated Amino Acids in the CNS
N-methylated amino acids are of significant interest in medicinal chemistry and neuropharmacology. The strategic addition of a methyl group to the alpha-amino function of an amino acid can confer several advantageous properties, including increased stability against proteolytic degradation and enhanced membrane permeability.[1] These characteristics are particularly valuable for developing drugs that can effectively cross the blood-brain barrier and exert their effects within the CNS.
This compound is a chemically stable, crystalline solid that is well-suited for laboratory use. Its structure, featuring a benzyl ester and a tosylate salt, enhances its solubility and stability, making it an excellent candidate for use as a prodrug.[2] The core hypothesis underpinning its application in neuropharmacology is that upon administration, it is metabolized by endogenous esterases to release N-methyl-L-phenylalanine, the bioactive compound. This approach allows for the controlled and sustained delivery of the active agent into the brain.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 40298-25-7 | [3] |
| Molecular Formula | C24H27NO5S | [3] |
| Molecular Weight | 441.54 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Purity | ≥97% | [3] |
| Storage | Store at room temperature |
Hypothesized Mechanism of Action: A Prodrug Delivery System
The primary utility of this compound in neuropharmacology is predicated on its role as a prodrug. The benzyl ester moiety is susceptible to cleavage by carboxylesterases, which are ubiquitously present in the body, including the brain. This enzymatic action releases N-methyl-L-phenylalanine, benzyl alcohol, and p-toluenesulfonic acid.
Caption: Proposed metabolic conversion of this compound to its active form.
Once released, N-methyl-L-phenylalanine is hypothesized to interact with various neuronal targets. Drawing parallels from its parent compound, L-phenylalanine, a key area of investigation is its potential modulation of the glutamatergic system. High concentrations of L-phenylalanine have been shown to specifically and reversibly attenuate N-methyl-D-aspartate (NMDA) receptor currents by competing for the glycine-binding site.[4] This suggests that N-methyl-L-phenylalanine may exhibit similar or even more potent effects on NMDA receptor function, a critical component in synaptic plasticity, learning, and memory.[5]
Application Notes and Protocols
Application 1: Investigation of Glutamatergic Neurotransmission In Vitro
Rationale: To investigate the hypothesis that N-methyl-L-phenylalanine, delivered via its prodrug this compound, modulates NMDA receptor activity. This can be assessed using whole-cell patch-clamp electrophysiology in primary neuronal cultures or brain slices.
Protocol: Whole-Cell Patch-Clamp Recording of NMDA-Evoked Currents in Cultured Hippocampal Neurons
-
Cell Culture:
-
Culture primary hippocampal neurons from E18 rat embryos on poly-D-lysine coated glass coverslips.
-
Maintain cultures in Neurobasal medium supplemented with B27 and GlutaMAX for 10-14 days in vitro (DIV).
-
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, 0.01 glycine, pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.
-
Drug Solutions: Prepare a 100 mM stock solution of this compound in DMSO. Serially dilute in the external solution to final concentrations (e.g., 1, 10, 100 µM, 1 mM).
-
-
Electrophysiological Recording:
-
Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a visually identified pyramidal neuron.
-
Clamp the cell at a holding potential of -60 mV.
-
Locally apply NMDA (100 µM) and glycine (10 µM) for 2-3 seconds using a picospritzer to evoke an inward current.
-
After establishing a stable baseline of NMDA-evoked currents, co-apply different concentrations of this compound with the NMDA/glycine solution.
-
Record the peak amplitude of the inward current in the absence and presence of the test compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked currents.
-
Normalize the current amplitude in the presence of this compound to the baseline control.
-
Plot a concentration-response curve and calculate the IC50 value if a significant inhibition is observed.
-
Illustrative Data Presentation:
Table 2: Example Data for Inhibition of NMDA-Evoked Currents
| Concentration of this compound (µM) | Normalized Current Amplitude (Mean ± SEM) |
| 0 (Control) | 1.00 ± 0.05 |
| 1 | 0.95 ± 0.06 |
| 10 | 0.78 ± 0.07 |
| 100 | 0.45 ± 0.05 |
| 1000 | 0.15 ± 0.04 |
Application 2: Development of CNS-Penetrant Peptidomimetics
Rationale: N-methylated amino acids are valuable building blocks for peptidomimetics to improve their pharmacokinetic properties.[1] this compound can serve as a source for N-methyl-L-phenylalanine for incorporation into peptide sequences.
Workflow: Incorporation of N-methyl-L-phenylalanine into a Peptide Backbone
Caption: Workflow for the synthesis and evaluation of N-methylated peptidomimetics.
Application 3: In Vivo Studies in Animal Models
Rationale: To assess the in vivo effects of this compound on behavior and neurochemistry in animal models of neurological disorders. For instance, its ability to modulate glutamatergic systems could be relevant in models of excitotoxicity or cognitive dysfunction.
Protocol: Behavioral and Neurochemical Assessment in a Mouse Model
-
Animal Model: Utilize a relevant mouse model, for example, a model of cognitive impairment induced by scopolamine or a genetic model of a neurological disorder.
-
Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80).
-
Administer the compound via intraperitoneal (i.p.) or oral (p.o.) route at various doses (e.g., 10, 30, 100 mg/kg).
-
-
Behavioral Testing:
-
Conduct a battery of behavioral tests to assess cognitive function, anxiety-like behavior, or motor activity. Examples include the Morris water maze, elevated plus maze, or open field test.
-
Perform tests at a predetermined time point after drug administration based on pharmacokinetic profiling.
-
-
Neurochemical Analysis (optional):
-
Following the final behavioral test, euthanize the animals and collect brain tissue.
-
Dissect specific brain regions (e.g., hippocampus, prefrontal cortex).
-
Analyze neurotransmitter levels (e.g., glutamate, GABA, dopamine, serotonin) using High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection.
-
Application 4: Development of PET Radiotracers
Rationale: Phenylalanine derivatives can be radiolabeled for Positron Emission Tomography (PET) imaging to study amino acid transport and metabolism in the brain, particularly in the context of brain tumors. N-Me-Phe-Obzl could be a precursor for developing such tracers.
Protocol: Synthesis of a [¹¹C]-labeled N-Me-Phe-Obzl Analog
This protocol is a representative example and requires a specialized radiochemistry facility.
-
Precursor Synthesis: Synthesize a desmethyl precursor of N-Me-Phe-Obzl, i.e., H-Phe-Obzl p-Tosylate.
-
Radiolabeling:
-
Produce [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate from cyclotron-produced [¹¹C]CO₂.
-
React the desmethyl precursor with the [¹¹C]methylating agent in a suitable solvent (e.g., DMF or acetone) in the presence of a base (e.g., K₂CO₃ or NaOH).
-
Heat the reaction mixture for a short period (e.g., 5-10 minutes) to facilitate the N-methylation.
-
-
Purification:
-
Purify the crude reaction mixture using semi-preparative HPLC to isolate the [¹¹C]N-Me-Phe-Obzl.
-
-
Formulation:
-
Formulate the purified radiotracer in a sterile, injectable solution (e.g., saline with a low percentage of ethanol).
-
-
Quality Control:
-
Perform quality control tests to determine radiochemical purity, specific activity, and sterility before use in preclinical PET imaging studies.
-
Conclusion and Future Directions
This compound represents a versatile chemical tool for neuropharmacology research. Its primary value lies in its potential as a stable, cell-permeable prodrug for N-methyl-L-phenylalanine. This allows researchers to investigate the effects of this N-methylated amino acid in a controlled manner, both in vitro and in vivo. The proposed applications—from modulating ion channel function to serving as a building block for CNS-targeted drugs and a precursor for imaging agents—highlight its broad utility. Future research should focus on validating its prodrug characteristics, elucidating the specific molecular targets of N-methyl-L-phenylalanine, and exploring its therapeutic potential in various models of neurological and psychiatric disorders.
References
- Glushakov, A. V., Dennis, D. M., Sumners, C., Seubert, C. N., & Martynyuk, A. E. (2002). Specific Inhibition of N-methyl-D-aspartate Receptor Function in Rat Hippocampal Neurons by L-phenylalanine at Concentrations Observed During Phenylketonuria. Journal of Neuroscience Research, 68(4), 397-403.
- Kagiyama, T., Glushakov, A. V., Sumners, C., Roose, B., Dennis, D. M., Phillips, M. I., Ozcan, M. S., Seubert, C. N., & Martynyuk, A. E. (2004). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 35(5), 1192-1196.
- Hughes, R. A., & Greig, N. H. (1976). Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. Journal of Neurochemistry, 27(1), 41-46.
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Wikipedia. (n.d.). NMDA receptor. Retrieved from [Link]
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PubChem. (n.d.). N-Methylphenylalanine. Retrieved from [Link]
- Greig, N. H., & Hughes, R. A. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Journal of Neurochemistry, 31(3), 613-620.
- Greig, N. H., & Jones, T. (1977). Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria. Pharmacology, Biochemistry and Behavior, 6(5), 551-555.
- Solingapuram Sai, K. K., & Kil, K. E. (n.d.). Synthesis, Radiolabeling and Initial in Vivo Evaluation of [11c]ksm-01 for Imaging PPAR-α Receptors. Amanote Research.
- Mundhenk, L., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. International Journal of Molecular Sciences, 22(8), 4056.
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J&K Scientific LLC. (n.d.). Benzyl-L-phenylalanine methyl ester hydrochloride. Retrieved from [Link]
- Zhang, M. R., et al. (2008). Synthesis, fluorine-18 radiolabeling, and in vitro characterization of 1-iodophenyl-N-methyl-N-fluoroalkyl-3-isoquinoline carboxamide derivatives as potential PET radioligands for imaging peripheral benzodiazepine receptor. Bioorganic & Medicinal Chemistry, 16(11), 6145-6155.
- Qu, W., et al. (2013). Radiosynthesis and Biological Evaluation of alpha-[F-18]Fluoromethyl Phenylalanine for Brain Tumor Imaging. Molecular Pharmaceutics, 10(4), 1377-1386.
- Wang, L., et al. (2014). Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. Nuclear Medicine and Biology, 41(1), 58-67.
- van Vliet, D., et al. (2016). Animal models of brain dysfunction in phenylketonuria. Journal of Inherited Metabolic Disease, 39(4), 547-559.
- Müller, J., et al. (2021). Comprehensive characterization of the OCT1 phenylalanine-244-alanine substitution reveals highly substrate-dependent effects on transporter function. Journal of Biological Chemistry, 297(1), 100845.
- Pascucci, T., et al. (2016). Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice. Neurobiology of Disease, 94, 21-30.
- Le Breton, N., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Molecules, 28(8), 3591.
- Chen, J., & Zhang, C. (2023). Phytochemicals Modulate Biosynthesis and Function of Serotonin, Dopamine, and Norepinephrine for Treatment of Monoamine Neurotransmission-Related Psychiatric Diseases. International Journal of Molecular Sciences, 24(13), 10839.
- Ecker, J. R., et al. (2017). Worldwide initiatives to advance brain research.
- Tighilet, B., et al. (2023). Animal Models of Neurological Disorders: Where Are We Now?. Biomedicines, 11(5), 1319.
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ChemBK. (n.d.). H-PHE-OBZL TOS-OH. Retrieved from [Link]
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PubChem. (n.d.). p-Tosyl-l-phenylalanine. Retrieved from [Link]
- Kopin, I. (n.d.). Neurotoxins and Animal Models of Neurological Diseases. Grantome.
- Jay, G. W., et al. (2011). Animal models for neural diseases.
- Blum, K., et al. (2017). Hypothesizing Balancing Endorphinergic and Glutaminergic Systems to Treat and Prevent Relapse to Reward Deficiency Behaviors: Coupling D-Phenylalanine and N-Acetyl-L-Cysteine (NAC) as a Novel Therapeutic Modality. Journal of Reward Deficiency Syndrome and Addiction Science, 3(1), 1-14.
-
Aapptec Peptides. (n.d.). H-Phe-OBzl HCl. Retrieved from [Link]
- Al-Khelaifi, F., et al. (2023). N-Lactoyl Phenylalanine Disrupts Insulin Signaling, Induces Inflammation, and Impairs Mitochondrial Respiration in Cell Models. International Journal of Molecular Sciences, 24(23), 16898.
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Handling and storage guidelines for N-Me-Phe-Obzl p-Tosylate
An In-Depth Guide to the Handling and Storage of N-Me-Phe-Obzl p-Tosylate
Prepared by: Gemini, Senior Application Scientist
Abstract
N-α-Methyl-L-phenylalanine benzyl ester p-toluenesulfonate salt (this compound) is a critical building block in advanced peptide synthesis. Its unique structure, featuring an N-methylated backbone and C-terminal benzyl protection, allows for the creation of peptides with modified conformational properties, enhanced stability, and improved cell permeability. The p-toluenesulfonate (tosylate) counter-ion enhances the compound's crystallinity and handling characteristics compared to the free base. Proper handling, storage, and reconstitution of this reagent are paramount to preserving its chemical integrity and ensuring the success of subsequent synthetic applications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the chemical properties, safety protocols, and validated procedures for the effective use of this compound.
Compound Profile and Physicochemical Properties
Understanding the fundamental properties of this compound is the foundation for its correct handling. The molecule consists of an N-methylated phenylalanine core, a benzyl ester protecting the carboxylic acid, and a tosylate salt formed with the secondary amine. The benzyl ester is a common protecting group in peptide chemistry, stable to many reaction conditions but readily removable by catalytic hydrogenolysis[1]. The tosylate salt form improves the solid's stability and makes it easier to handle than the corresponding free amine, which is often an oil or low-melting solid[2][3].
| Property | Data | Source(s) |
| Chemical Name | N-α-Methyl-L-phenylalanine benzyl ester p-toluenesulfonate salt | [4][5] |
| Synonyms | N-Me-Phe-OBzl·TosOH, N-Methyl-L-phenylalanine benzyl ester tosylate | [4][5] |
| CAS Number | 40298-25-7 | [4] |
| Molecular Formula | C₂₄H₂₇NO₅S | [4][5] |
| Molecular Weight | 441.54 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder or solid | [5][6][7] |
| Solubility | Soluble in organic solvents like methanol, dichloromethane, and acetone. Limited solubility in water. | [7][8] |
| Stability | Stable under recommended storage conditions. May be sensitive to heat, light, and moisture. | [7][9][10] |
Safety, Handling, and Hazard Communication
While specific hazard data for this compound is limited, data from structurally similar amino acid tosylate and hydrochloride salts provide a strong basis for establishing safe handling procedures. The primary risks are associated with inhalation of the powder and contact with skin or eyes[9][10][11].
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling the compound:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[6][12].
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use[12].
-
Body Protection: A laboratory coat is required to prevent skin contact[10].
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator or ensure work is conducted in a certified chemical fume hood or other ventilated enclosure to avoid breathing dust[9][10][12].
Spill and Emergency Procedures
-
Small Spills: Carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal[9][12].
-
Skin Contact: Immediately wash off with soap and plenty of water[6][9][12].
-
Eye Contact: Flush eyes with water as a precaution for several minutes[9][11][12].
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration[6][12].
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person[12].
Long-Term Storage and Stability
The primary drivers for degradation of amino acid esters are hydrolysis of the ester and hygroscopicity of the salt. The tosylate form is generally stable, but exposure to moisture and elevated temperatures can compromise the reagent's integrity.
Core Principle: The Causality of Storage Conditions
-
Moisture Prevention: Tosylate salts can be hygroscopic. Absorbed water can lead to slow hydrolysis of the benzyl ester, yielding N-methyl-phenylalanine and benzyl alcohol. Therefore, storage in a desiccated environment is critical.
-
Temperature Control: While some similar compounds are stored at room temperature, refrigerated storage (2-8°C) is the most common and recommended condition to minimize any potential degradation pathways over time[13][14]. Storing in a tightly sealed container prevents moisture condensation upon removal from the refrigerator.
-
Inert Atmosphere: For long-term archival storage, flushing the container with an inert gas like argon or nitrogen can displace atmospheric moisture and oxygen, providing the most secure environment.
Storage Protocol and Decision Workflow
Upon receipt, the compound should be immediately transferred to the appropriate storage location.
Caption: Storage decision workflow for this compound.
Experimental Protocols
Protocol 4.1: Weighing and Handling the Solid Compound
Rationale: This protocol is designed to minimize exposure and prevent contamination of the bulk reagent. Amino acid derivatives used in peptide synthesis are high-purity reagents, and preventing cross-contamination is essential for achieving desired synthetic outcomes.
Methodology:
-
Allow the container of this compound to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Perform all weighing operations inside a chemical fume hood or a powder containment hood.
-
Use clean spatulas and weighing paper/boats for each weighing operation.
-
Promptly weigh the desired amount of the compound.
-
After weighing, securely close the container cap. For added protection, wrap the cap with paraffin film.
-
Return the main container to its designated storage location (2-8°C).
Protocol 4.2: Preparation of a 0.1 M Stock Solution
Rationale: A stock solution allows for accurate and repeatable dispensing of the reagent for reactions. The choice of solvent is critical. Anhydrous aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are preferred for peptide synthesis applications as they are non-reactive with the compound and compatible with subsequent coupling chemistries[1][7].
Materials:
-
This compound (MW = 441.54 g/mol )
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Volumetric flask (e.g., 10 mL)
-
Glass vial with a PTFE-lined cap
Methodology:
-
Calculate the required mass for a 0.1 M solution. For 10 mL: 0.1 mol/L * 0.010 L * 441.54 g/mol = 0.4415 g (441.5 mg).
-
Following Protocol 4.1, accurately weigh the calculated mass of the solid and place it into the 10 mL volumetric flask.
-
Add approximately 5-7 mL of the chosen anhydrous solvent (DCM or DMF) to the flask.
-
Gently swirl the flask to dissolve the solid. If necessary, sonicate for 1-2 minutes to ensure complete dissolution. The solution should be clear and colorless.
-
Once fully dissolved, add the solvent to the 10 mL graduation mark.
-
Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
Transfer the stock solution to a clean, dry glass vial with a PTFE-lined cap for storage. Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Storage of Solution: Store the stock solution at 2-8°C, protected from light. For DMF solutions, storage at -20°C is also acceptable. Use within 1-2 weeks for best results.
Caption: Workflow for the preparation of a stock solution.
References
-
Vertex AI Search, Safety Data Sheet. 9
-
ECHEMI, 28607-46-7, H-D-PHE-OBZL P-TOSYLATE Formula. 15
-
AAPPTEC, MSDS AHF104 H-Phe-OBzl HCl.pdf. 10
-
Fisher Scientific, SAFETY DATA SHEET - L-Phenylalanine methyl ester hydrochloride. 6
-
Sigma-Aldrich, SAFETY DATA SHEET. 12
-
Fisher Scientific, SAFETY DATA SHEET - Phenyl p-toluenesulfonate. 11
-
ChemBK, H-PHE-OBZL TOS-OH. 7
-
Bolchi, C. et al., General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate. 2
-
Bolchi, C. et al., One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. AIR Unimi. 3
-
CymitQuimica, CAS 640-60-8: Phenyl tosylate. 8
-
ChemicalBook, this compound suppliers & manufacturers in China. 4
-
ChemWhat, this compound CAS#: 40298-25-7. 5
-
Benchchem, Application Notes and Protocols for H-Gly-OBzl.TosOH in Solution-Phase Peptide Synthesis. 1
-
ChemicalBook, 88224-00-4(H-PHE-OBZL P-TOSYLATE) Product Description. 13
-
Chem-Impex, L-Phenylalanine benzyl ester 4-toluenesulfonate salt. 14
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. air.unimi.it [air.unimi.it]
- 4. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 5. chemwhat.com [chemwhat.com]
- 6. fishersci.com [fishersci.com]
- 7. chembk.com [chembk.com]
- 8. CAS 640-60-8: Phenyl tosylate | CymitQuimica [cymitquimica.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. 88224-00-4 CAS MSDS (H-PHE-OBZL P-TOSYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. chemimpex.com [chemimpex.com]
- 15. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Peptide Synthesis with N-Me-Phe-Obzl p-Tosylate
Welcome to the technical support resource for researchers and peptide chemists. This guide provides in-depth troubleshooting advice and optimized protocols to address the unique challenges of incorporating N-methylated amino acids, specifically N-Me-Phe-Obzl p-Tosylate, into peptide sequences. As a Senior Application Scientist, my goal is to provide you with the causal logic behind experimental choices to empower you to overcome low yields and achieve synthetic success.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary reason for low coupling yields when using this compound?
The principal challenge arises from the steric hindrance imparted by the N-methyl group.[1][2] This bulkiness slows down the kinetics of the amide bond formation compared to its non-methylated counterpart. Consequently, standard coupling conditions are often insufficient to drive the reaction to completion, leading to low yields.
Q2: My N-Me-Phe-Obzl is a p-Tosylate salt. How does this affect the reaction?
The p-toluenesulfonate (p-Tosylate or TosOH) salt protonates the secondary amine of your N-Me-Phe-Obzl, rendering it non-nucleophilic. Before the coupling reaction can proceed, this amine must be neutralized to its free base form. This is typically achieved by adding a non-nucleophilic organic base, such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), to the reaction mixture.[3][4]
Q3: Which coupling reagents are considered best for sterically hindered N-methylated amino acids?
For N-methylated amino acids, high-reactivity coupling reagents are essential. Urionium/aminium-based reagents are generally preferred over standard carbodiimides like DCC.
-
Highly Recommended: HATU, HCTU, and COMU are known for their high efficiency in coupling sterically hindered residues.[1][3] HATU, in particular, is frequently cited as a successful reagent for these challenging couplings.[1]
-
Also Effective: Phosphonium salts like PyBOP and PyAOP, especially when used with an additive like HOAt, have also shown good results.[1][3]
-
Less Effective: Reagents like HBTU are generally less effective for N-methylated amino acid couplings.[1]
Q4: How can I reliably monitor the reaction progress? The standard ninhydrin test doesn't seem to work.
The ninhydrin test is unreliable for secondary amines (like N-methylated amino acids) as it often produces a weak or no color change. The bromophenol blue test is a more suitable qualitative method for monitoring the presence of unreacted secondary amines on a solid-phase support.[1] For solution-phase synthesis, reaction progress is best monitored by analytical techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Q5: Can microwave-assisted synthesis help improve my coupling yields?
Yes, microwave-enhanced solid-phase peptide synthesis (SPPS) can significantly improve the efficiency of difficult couplings, including those involving N-methylated amino acids.[2][5] The application of microwave energy can accelerate the reaction rate, allowing challenging couplings to proceed to completion more quickly and with higher yields than at room temperature.[2]
Part 2: In-Depth Troubleshooting Guide
This section addresses specific experimental failures and provides a logical framework for resolving them.
Problem: Persistently Low or No Coupling Yield
This is the most common issue when working with N-Me-Phe-Obzl. The root cause can be traced to several factors related to activation, steric hindrance, or reaction setup.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield.
Cause 1: Inadequate Carboxyl Group Activation
The formation of a highly reactive activated ester is critical to overcoming the low nucleophilicity of the N-methylated amine.
-
Expert Analysis: Standard carbodiimides (e.g., DCC, DIC) alone are often too slow. Urionium/aminium reagents like HATU pre-form a highly reactive OAt-ester, which is more effective at acylating the sterically hindered secondary amine.[3] The byproduct of HATU, HOAt, also acts as a racemization suppressant.[6]
-
Solution: Switch to a more potent coupling reagent. A comparison is provided in the table below.
| Coupling Reagent | Class | Relative Efficiency for N-Me-AAs | Key Advantages |
| HATU | Aminium Salt | Very High | Excellent for hindered couplings; low racemization.[1][3] |
| HCTU | Aminium Salt | High | More cost-effective than HATU, but slightly less potent. |
| COMU | Aminium Salt | Very High | Safer (non-explosive byproducts), high solubility.[3] |
| PyBOP | Phosphonium Salt | High | Effective, but produces carcinogenic HMPA byproduct.[3] |
| PyBrOP | Phosphonium Salt | High | Very reactive, but can cause racemization with prolonged use.[3] |
| DCC/DIC + Oxyma | Carbodiimide | Moderate | Better than DCC alone, but may still be insufficient. |
| HBTU | Aminium Salt | Low | Generally not recommended for N-methylated amino acids.[1] |
Cause 2: Incomplete Neutralization of the p-Tosylate Salt
If the secondary amine remains protonated, it cannot act as a nucleophile, and the reaction will not proceed.
-
Expert Analysis: For every one equivalent of this compound, you need at least one equivalent of a tertiary base (like DIEA) for neutralization. However, the activation of the incoming amino acid by reagents like HATU also releases a proton, which can quench the newly formed free amine.
-
Solution: Use a total of two equivalents of base for every one equivalent of the p-Tosylate salt. Add the first equivalent to neutralize the salt and the second to maintain basic conditions during the coupling reaction.
Cause 3: Sub-optimal Reaction Conditions
Even with the right reagents, insufficient reaction time or concentration can lead to incomplete conversion.
-
Expert Analysis: Due to slow kinetics, these reactions require more forcing conditions than standard couplings.
-
Solution:
-
Increase Equivalents: Use a higher excess of the protected amino acid and coupling reagents. A 2- to 4-fold excess is a good starting point.[1]
-
Extend Reaction Time: Allow the coupling to proceed for a longer duration. Monitor with HPLC or the bromophenol blue test. A double coupling (repeating the procedure) may be necessary.[1]
-
Increase Temperature: For particularly difficult sequences, performing the reaction at an elevated temperature (e.g., 40-50 °C) or using a microwave peptide synthesizer can dramatically improve yields.[2][5]
-
Part 3: Optimized Experimental Protocols
Protocol 1: High-Yield Coupling using HATU (Solid-Phase)
This protocol is designed for coupling an Fmoc-protected amino acid onto a resin-bound peptide terminating with N-Me-Phe.
-
Resin Preparation:
-
Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Perform Fmoc deprotection of the N-terminal residue using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
-
Activation Mixture Preparation (in a separate vessel):
-
Dissolve 4 equivalents of the incoming Fmoc-amino acid in DMF.
-
Add 4 equivalents of HATU.
-
Add 8 equivalents of DIEA.[1]
-
Allow the mixture to pre-activate for 5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the washed, deprotected resin.
-
Shake the reaction vessel at room temperature for at least 2 hours. For very hindered couplings, extend this to 4 hours or overnight.
-
-
Monitoring and Completion:
-
Take a small sample of resin beads, wash them thoroughly, and perform the bromophenol blue test. A blue color indicates incomplete coupling.
-
If the test is positive (blue), filter the resin, wash with DMF, and perform a second coupling with a freshly prepared activation mixture for another 2 hours.[1]
-
Once the test is negative (yellow/green), filter the resin and wash thoroughly with DMF and then dichloromethane (DCM) to prepare for the next cycle.
-
Protocol 2: Microwave-Assisted Coupling of N-Me-Phe-Obzl (Solution-Phase Example)
This protocol describes coupling a protected amino acid (e.g., Boc-Ala-OH) to H-NMe-Phe-OBzl·TosOH.
-
Reactant Preparation:
-
In a microwave-safe reaction vessel, dissolve H-NMe-Phe-OBzl·TosOH (1 eq.) in DMF.
-
Add Boc-Ala-OH (1.2 eq.), HATU (1.2 eq.), and HOAt (1.2 eq.).
-
Add DIEA (2.5 eq.) to the mixture to neutralize the salt and maintain basicity.
-
-
Microwave Reaction:
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate at a constant temperature of 75°C for 10-15 minutes.
-
-
Work-up and Purification:
-
After cooling, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Amide Bond Formation Mechanism
Caption: Mechanism of HATU-mediated coupling.
References
-
Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 17(14), 1389-1403. [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. [Link]
-
O'Mahony, G., & Papageorgiou, G. (2023). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis (pp. 165-177). Humana, New York, NY. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Racemization of N-Me-Phe-Obzl p-Tosylate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical resource for addressing a critical challenge in peptide synthesis: the prevention of racemization during the coupling of N-methylated amino acids, specifically N-Me-Phe-Obzl p-Tosylate. This guide provides in-depth, experience-driven answers to common questions, troubleshooting workflows, and validated protocols to ensure the stereochemical integrity of your peptide products.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound racemizing during coupling?
A1: N-methylated amino acids like N-Me-Phe are particularly prone to racemization for two key reasons: steric hindrance and the mechanism of racemization itself.[1]
-
Steric Hindrance: The N-methyl group adds significant bulk around the alpha-carbon, which can slow down the desired peptide bond formation.[1] This extended reaction time under basic coupling conditions provides a greater opportunity for racemization to occur.
-
Racemization Mechanism: The primary pathway for racemization is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][2] The N-acyl group of the activated amino acid cyclizes. The resulting oxazolone has a highly acidic proton on the alpha-carbon. In the presence of a base, this proton is easily removed, creating a planar, achiral enolate intermediate. The incoming amine can then attack from either face of this planar structure, leading to a mixture of L- and D-isomers.[1][2] While N-methyl amino acids cannot form traditional oxazolones, they are believed to racemize via a similar intermediate, a proposed oxazolium salt.[3] A secondary, less common pathway is the direct abstraction of the alpha-proton by a strong base.[1][2]
Q2: I'm using a standard carbodiimide coupling reagent (DCC/DIC). Is this contributing to the problem?
A2: Yes, it very likely is. While carbodiimides are effective activating agents, they can lead to a high degree of racemization, especially for sensitive or sterically hindered residues.[4][5] The O-acylisourea intermediate formed by carbodiimide activation is highly reactive and prone to cyclizing into the problematic oxazolone intermediate.[6]
To mitigate this, it is essential to use carbodiimides in conjunction with racemization-suppressing additives.[1][4] Additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are significantly more effective at preventing racemization than the more traditional 1-hydroxybenzotriazole (HOBt).[1][7] These additives work by rapidly converting the highly reactive O-acylisourea into a more stable, less racemization-prone active ester.[4]
Q3: What is the role of the base in this process? I've been using triethylamine (TEA) or diisopropylethylamine (DIPEA).
A3: The choice of base is a critical factor influencing racemization.[1][4] The base is required to neutralize the protonated amine of the incoming amino acid ester (in your case, from the p-Tosylate salt) and to facilitate the coupling reaction. However, the base can also abstract the alpha-proton from the activated intermediate, initiating racemization.[1][6]
-
Basicity and Steric Hindrance: Both the strength (pKa) and the steric bulk of the base are crucial.[4] Stronger, less hindered bases like triethylamine (TEA) can accelerate proton abstraction and increase racemization.[4] N,N-diisopropylethylamine (DIPEA) is more sterically hindered and generally a better choice than TEA. However, for highly sensitive couplings, even weaker or more hindered bases are preferred.
-
Recommended Bases: N-methylmorpholine (NMM) (pKa 7.38) and 2,4,6-collidine (TMP) (pKa 7.43) are weaker bases than DIPEA (pKa 10.1) and are often recommended to minimize racemization.[4] The significant steric hindrance of collidine makes it particularly effective at preventing racemization during challenging peptide bond formations.[4]
Q4: How does the p-toluenesulfonate (p-Tosylate) salt form of my amino acid ester affect the reaction?
A4: The p-Tosylate salt plays an indirect but significant role. The primary amine of your incoming nucleophile is protonated, forming a salt with p-toluenesulfonic acid. To initiate the coupling, a stoichiometric amount of base must be added to liberate the free amine. This introduces base and a salt (e.g., triethylammonium p-toluenesulfonate) into the reaction mixture from the very beginning. Studies have shown that the presence of salts, such as triethylamine hydrochloride or p-toluenesulfonate, can significantly promote racemization during coupling reactions.[3] Therefore, careful selection of the base and coupling conditions is even more critical when starting from a salt.
Troubleshooting Guide: A Step-by-Step Workflow
If you are observing significant racemization (>5%) of your N-Me-Phe residue, follow this systematic approach to diagnose and solve the issue.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. jpt.com [jpt.com]
- 6. Epimerisation in Peptide Synthesis [mdpi.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
Troubleshooting low solubility of N-Me-Phe-Obzl p-Tosylate in organic solvents
Welcome to the Technical Support Center for N-Me-Phe-Obzl p-Tosylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common solubility issues encountered during experimental work. As Senior Application Scientists, we provide in-depth, field-tested insights to help you overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my chosen organic solvent?
A1: The low solubility of this compound can be attributed to several factors related to its molecular structure. This compound is a salt, composed of the N-methylated and benzyl-esterified phenylalanine cation and the p-toluenesulfonate (tosylate) anion. The ionic nature of the tosylate salt contributes to a higher crystal lattice energy, which must be overcome by the solvent for dissolution to occur.[1][2]
Key factors influencing solubility include:
-
Solvent Polarity: "Like dissolves like" is a fundamental principle.[1] While the phenylalanine derivative portion has non-polar characteristics (benzyl and phenyl groups), the tosylate counter-ion is polar. A solvent that cannot effectively solvate both the ionic and non-polar parts of the molecule will result in poor solubility.
-
Crystal Packing: The way the molecules are arranged in the solid state can significantly impact how easily they are separated by solvent molecules.[1]
-
Purity of the Compound: Impurities can sometimes hinder the dissolution process.
Q2: I'm observing a precipitate forming after initially dissolving the compound. What is happening?
A2: This phenomenon, known as "crashing out" or precipitation, often occurs due to changes in the solution's conditions. Common causes include:
-
Temperature Fluctuations: The solubility of most solids in organic solvents increases with temperature.[3][4] If the solution cools down, it may become supersaturated, leading to precipitation.
-
Solvent Evaporation: If you are working with a volatile solvent, its evaporation will increase the concentration of the solute, potentially exceeding its solubility limit.
-
Addition of an Anti-Solvent: Adding a solvent in which the compound is insoluble (an anti-solvent) to the solution will cause the compound to precipitate. This technique is often used intentionally for recrystallization.
Q3: Can I heat the mixture to improve the solubility of this compound?
A3: Yes, in many cases, gently heating the mixture can significantly improve the solubility of this compound. Increasing the temperature provides the energy needed to overcome the crystal lattice energy of the solid.[4] However, it is crucial to consider the thermal stability of the compound and the boiling point of the solvent. Prolonged heating at high temperatures could potentially lead to degradation. A modest increase in temperature is generally recommended.[5][6][7]
Troubleshooting Guides
Issue 1: Poor Solubility in Common Organic Solvents
If you are struggling to dissolve this compound, follow this systematic approach:
Step 1: Solvent Selection
-
Initial Screening: Start with solvents that have a moderate to high polarity. Based on available data for similar compounds, good starting points include methanol, ethanol, dichloromethane (DCM), and chloroform.[][9] Some sources also suggest that tosylate salts can be soluble in DMSO and DMF, which are highly polar aprotic solvents.[10]
-
Solvent Mixtures: If a single solvent is ineffective, try a solvent mixture. For instance, a mixture of a more polar solvent (like methanol) and a less polar but good solvating agent (like DCM or toluene) can be effective. The optimal ratio will need to be determined empirically.
Step 2: Temperature Adjustment
-
Gentle Warming: As mentioned, gently warm the solvent/solute mixture. A water bath is a good way to control the temperature. Monitor the dissolution and be careful not to exceed the boiling point of the solvent.[3]
Step 3: Mechanical Agitation
-
Stirring/Sonication: Continuous stirring or placing the sample in an ultrasonic bath can help break up solid aggregates and increase the surface area available for solvation, thus accelerating the dissolution process.
Step 4: Consider a Different Salt Form
-
For Downstream Applications: If solubility remains a significant hurdle and your experimental design allows, consider converting the tosylate salt to a different salt form (e.g., hydrochloride) which may exhibit different solubility properties.[11] Alternatively, the free base can be generated by neutralization with a mild base and extracted into an organic solvent.[11]
Solubility Data Summary
The following table provides a general guide to the solubility of tosylate salts of amino acid esters in common organic solvents. Note that the exact solubility of this compound may vary.
| Solvent | Polarity | Expected Solubility | Notes |
| Dichloromethane (DCM) | Intermediate | Often a good starting point[3][9] | |
| Chloroform | Intermediate | Similar to DCM | |
| Methanol | High | Generally good for tosylate salts[][12] | |
| Ethanol | High | Similar to methanol[9] | |
| Ethyl Acetate | Intermediate | May be effective[3] | |
| Acetone | Intermediate | Can be a suitable solvent[3][9] | |
| Dimethylformamide (DMF) | High | Can dissolve many protected amino acids[10] | Use with caution, can be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | High | A strong solvent for many organic compounds[][10][13] | Use as a last resort due to high boiling point. |
| Toluene | Low | Generally poor for salts | Can be used in mixtures. |
| Hexane/Heptane | Low | Insoluble, can be used as an anti-solvent |
Issue 2: Recrystallization for Purification
If you need to purify this compound by recrystallization, the key is to find a solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.[14][15]
Protocol 1: Single Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which the compound has limited solubility at room temperature but dissolves upon heating. Ethanol or a mixture of ethanol and water could be a good starting point.[14][16]
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote more complete crystallization.
-
Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Two-Solvent Recrystallization
-
Solvent System Selection: Find a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is insoluble. The two solvents must be miscible. A common pair is a polar solvent like ethanol or methanol as the "good" solvent and a non-polar solvent like hexane or heptane as the "poor" solvent.[14]
-
Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent.
-
Induce Crystallization: While the solution is still warm, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation). If it becomes too cloudy, add a few drops of the hot "good" solvent to clarify.
-
Cooling and Isolation: Allow the mixture to cool slowly to form crystals. Isolate the crystals as described in the single-solvent method.
Troubleshooting Workflow Diagram
Caption: A stepwise workflow for troubleshooting low solubility.
Underlying Scientific Principles
The solubility of a salt like this compound in an organic solvent is governed by the thermodynamics of the dissolution process. For the salt to dissolve, the Gibbs free energy change (ΔG) for the process must be negative. This is influenced by the enthalpy of solution (ΔH_sol) and the entropy of solution (ΔS_sol) as described by the equation: ΔG = ΔH_sol - TΔS_sol.
The enthalpy of solution can be thought of as the energy balance between breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[4] In the case of this compound, the strong ionic interactions within the crystal lattice (high lattice energy) must be overcome. A good solvent will have favorable interactions with both the charged tosylate group and the organic part of the phenylalanine derivative, leading to a more negative or less positive enthalpy of solution. Increasing the temperature generally increases solubility for endothermic dissolution processes, which is common for solids dissolving in liquids.[4]
Chemical Interactions Diagram
Caption: Energy changes during the dissolution process.
References
-
Solubility of Things. (n.d.). Tosyl chloride. Retrieved from [Link]
- Ferreira, L. A., et al. (2013). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. Journal of Solution Chemistry, 42(7), 1334-1353.
-
Chem-Impex International. (n.d.). Sel de 4-toluènesulfonate d'ester benzylique de Nα-méthyl-L-phénylalan. Retrieved from [Link]
-
Ferreira, L. A., et al. (2013). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. ResearchGate. Retrieved from [Link]
- Bolchi, C., et al. (2021). l-Amino acid benzyl esters salts prepared by Fischer–Speier esterification with benzyl alcohol. Organic & Biomolecular Chemistry, 19(20), 4474-4478.
- Girolami, G. S., et al. (2002).
-
Ferreira, L. A., et al. (2013). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water | Request PDF. ResearchGate. Retrieved from [Link]
-
Reddit. (2023). Help determining solubility of Amino Acids. r/Biochemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Retrieved from [Link]
- Verevkin, S. P., et al. (2020).
-
SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]
-
Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from [Link]
-
Chem-Impex International. (n.d.). L-Phenylalanine benzyl ester 4-toluenesulfonate salt. Retrieved from [Link]
- Wang, Y., et al. (2022). Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors. Journal of the American Chemical Society, 144(4), 1626–1635.
-
National Center for Biotechnology Information. (n.d.). Methyl p-toluenesulfonate. PubChem. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 40298-25-7. Retrieved from [Link]
-
ChemBK. (2024). H-PHE-OBZL TOS-OH. Retrieved from [Link]
- Google Patents. (2005). US20050192460A1 - Process for preparing amino acid esters and their acid addition salts.
-
ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. Retrieved from [Link]
-
Reddit. (2019). Recrystallization solvent for boc-L-Phenylalanine. r/Chempros. Retrieved from [Link]
- Mishra, A., et al. (2008). Synthesis and in-vitro evaluation of amide prodrugs of flurbiprofen. Acta Pharmaceutica, 58(1), 89-99.
- Google Patents. (2015). CN104649922A - Recrystallization method of L-phenylalanine crude product.
- Cao, X., et al. (2020).
Sources
- 1. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
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- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water (2013) | Carmen M. Romero | 30 Citations [scispace.com]
- 6. Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water | Semantic Scholar [semanticscholar.org]
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- 16. mdpi.com [mdpi.com]
Technical Support Center: Optimizing N-Me-Phe-Obzl p-Tosylate Incorporation
Welcome to the technical support guide for the successful incorporation of N-Methyl-L-phenylalanine benzyl ester p-tosylate (N-Me-Phe-Obzl p-Tosylate). This resource is designed for researchers, chemists, and drug development professionals to navigate the unique challenges associated with this sterically hindered amino acid derivative. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for maximal yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound?
The main difficulties arise from two key characteristics of the molecule:
-
Steric Hindrance: The methyl group on the alpha-nitrogen significantly obstructs the approach of coupling reagents and the incoming activated carboxylic acid.[1][2] This steric bulk dramatically slows down reaction kinetics compared to non-methylated amino acids, often leading to incomplete or failed couplings.[1][3]
-
Salt Form: The starting material is a p-tosylate salt. The protonated α-amino group (R-NH₂⁺) is non-nucleophilic and must be converted to the free amine (R-NH₂) before it can participate in the coupling reaction.[4] This requires a carefully controlled neutralization step.
Q2: My this compound salt is not dissolving well in my reaction solvent. What can I do?
Poor solubility is a common initial hurdle. The salt form is generally more soluble in polar organic solvents, but the free amine, once formed, may have different characteristics.
-
Solvent Choice: N,N-Dimethylformamide (DMF) and N-Methylpyrrolidone (NMP) are the most common and effective solvents for solid-phase peptide synthesis (SPPS).[5] Dichloromethane (DCM) can also be used, particularly in solution-phase synthesis.[6]
-
In Situ Neutralization: The most effective strategy is to add a hindered, non-nucleophilic base directly to the suspension of the tosylate salt in the reaction solvent.[6] Bases like N,N-Diisopropylethylamine (DIEA) will neutralize the salt, forming the more soluble free amine in situ, just before the coupling step.[4][7] This avoids isolating the potentially less stable free amine.
-
Gentle Warming & Sonication: If solubility remains an issue, gentle warming of the mixture (e.g., to 37°C) or the use of an ultrasonic bath can help facilitate dissolution.[6] However, avoid prolonged heating to prevent potential degradation.[6]
Q3: My standard coupling reagents (e.g., HBTU, DIC) are giving low yields. Which reagents are recommended?
Standard coupling reagents are often insufficient to overcome the steric hindrance of N-methylated amino acids.[1][2] More potent activating agents are required to achieve efficient coupling.
-
Recommended Reagents: Aminium/Uronium salts containing the HOAt (1-hydroxy-7-azabenzotriazole) moiety are highly effective. HATU is considered one of the best choices for coupling sterically hindered amino acids.[3][8][9]
-
Phosphonium Salts: Reagents like PyAOP and PyBOP are also excellent alternatives, demonstrating high efficiency, especially when coupling an N-methylated residue to another N-methylated residue.[10]
-
Why they work: These reagents form highly reactive OAt- or OBt-active esters with the incoming amino acid, which are more capable of acylating the sterically hindered and less nucleophilic N-methyl amine.
Troubleshooting In-Depth: Low Coupling Efficiency
Low coupling efficiency is the most frequent and critical problem, leading to deletion sequences and complex purification challenges.[1][10] This guide will help you systematically diagnose and solve the issue.
Logical Flow for Troubleshooting Low Yield
Below is a decision-making workflow to identify the root cause of poor coupling.
Caption: Troubleshooting workflow for low coupling yield.
Detailed Protocols & Explanations
This protocol is a robust starting point for incorporating Fmoc-N-Me-Phe-OH in solid-phase synthesis after the tosylate salt of a previous residue has been handled, illustrating the key principles.
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in peptide-grade DMF for 30-60 minutes.[9]
-
Prepare Coupling Solution: In a separate vessel, dissolve:
-
Fmoc-N-Me-Phe-OH (3-4 equivalents relative to resin loading)
-
HATU (3-4 equivalents)[9] in DMF.
-
-
Activation: Add DIEA (6-8 equivalents) to the amino acid/HATU solution.[9] Allow to pre-activate for 2-5 minutes. The solution will typically change color.
-
Expertise & Experience: Pre-activation ensures the formation of the highly reactive OAt-ester before addition to the resin. This minimizes the risk of side reactions, such as guanidinylation of the N-terminal amine by HATU, a known issue with aminium/uronium reagents when they are in excess.[8]
-
-
Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate at room temperature for at least 2 hours. For particularly difficult couplings (e.g., N-Me-Phe onto another N-Me residue), extend the time to 4 hours or perform a double coupling.[1]
-
Monitoring: Standard ninhydrin tests will not work for secondary amines. Use a bromophenol blue test to monitor for the disappearance of the free amine.[9] A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete coupling, requiring a recoupling step.[9]
-
Washing: After the reaction, thoroughly wash the resin with DMF to remove all excess reagents and byproducts.
The choice of coupling reagent is critical. The table below compares common options for sterically hindered couplings.
| Reagent | Full Name | Class | Key Advantage | Potential Issue |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Highly effective for hindered couplings, fast reaction rates.[3][8] | Guanidinylation side reaction if not pre-activated properly.[10] |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | Phosphonium Salt | Excellent for N-Me to N-Me couplings with low racemization.[10] | Higher cost. |
| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | A versatile and effective phosphonium salt reagent.[10] | Can be less effective than PyAOP for the most difficult sequences.[11] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium Salt | High solubility and efficiency comparable to HATU; non-explosive byproducts.[8] | Newer reagent, may be less characterized for specific sequences. |
| HBTU/HCTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / (6-Chloro-HOBt version) | Aminium Salt | Common, cost-effective. | Often ineffective for N-methylated amino acids, leading to low yields.[1][9] |
Troubleshooting In-Depth: Purification Challenges
Peptides containing N-methylated residues, especially aromatic ones like N-Me-Phe, often present purification difficulties due to increased hydrophobicity and the presence of closely-eluting impurities.[12]
Q4: My crude peptide shows multiple peaks on the HPLC chromatogram. What are the likely impurities?
-
Deletion Sequences: The most common impurity, resulting from incomplete coupling in the previous step.[1] These are often difficult to separate as they have very similar properties to the target peptide.
-
Racemization/Epimerization: The chiral center of the amino acid can lose its stereochemical integrity, especially with strong bases or prolonged reaction times.[10]
-
Diketopiperazine (DKP) Formation: At the dipeptide stage, intramolecular cyclization can occur, cleaving the peptide from the resin.[10]
-
Conformational Isomers: N-methylated peptide bonds can exist as both cis and trans isomers. The slow interconversion between these conformers can lead to peak broadening or the appearance of multiple peaks on the HPLC chromatogram, even for a pure compound.[11][13]
Q5: How can I optimize my RP-HPLC method for better separation?
-
Gradient Optimization: Use a shallower gradient of acetonitrile (or methanol) during elution. A slow increase in the organic phase (e.g., 0.5% per minute) can improve the resolution between the target peptide and closely-eluting impurities.
-
Solvent System: While Acetonitrile/Water with 0.1% TFA is standard, sometimes switching the organic modifier to methanol or isopropanol can alter the selectivity and improve separation.[14]
-
Sample Preparation: Due to the high lipophilicity, the crude peptide may be difficult to dissolve in the initial mobile phase.[12] First, dissolve the peptide in a minimal amount of a strong organic solvent like DMSO or DMF, then dilute with the aqueous mobile phase before injection.[12][15]
Workflow for Peptide Purification
Caption: Standard workflow for purification of hydrophobic peptides.
References
- BenchChem. (2025). Side reactions associated with N-methylated amino acid coupling. BenchChem Technical Support.
- BenchChem. (2025). Application Note: Purification of Peptides Containing N,N-Dimethyl-L-Valine. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Challenges in Coupling N-Methylated Amino Acids. BenchChem Technical Support.
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
-
ResearchGate. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. [Link]
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem AG.
- Advanced Automated Peptide Protein Technologies. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec.
- BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids. BenchChem Technical Support.
-
PubMed. (2020). In Situ Neutralization Protocols for Boc-SPPS. National Library of Medicine. [Link]
-
Springer Nature. (2020). In Situ Neutralization Protocols for Boc-SPPS. Springer Nature Experiments. [Link]
-
Reddit. (2023). SPPS for N Methylated Peptides. r/chemistry. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
- BenchChem. (2025). Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis. BenchChem Technical Support.
-
ACS Publications. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. [Link]
-
Canadian Science Publishing. (n.d.). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. [Link]
-
National Institutes of Health. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]
- Aapptec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
-
National Institutes of Health. (n.d.). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. [Link]
-
ACS Publications. (n.d.). N-Methylation of Peptides on Selected Positions during the Elongation of the Peptide Chain in Solution Phase. The Journal of Organic Chemistry. [Link]
-
TDX. (n.d.). Backbone N-modified peptides: beyond N-methylation. [Link]
-
Aapptec Peptides. (n.d.). SYNTHESIS NOTES. [Link]
-
Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. [Link]
- BenchChem. (2025). Application Note: Neutralization Protocols Following Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS). BenchChem Technical Support.
-
JPT. (n.d.). Peptide Solubilization. [Link]
-
Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]
- BenchChem. (2025). Improving the solubility of H-Gly-OBzl.TosOH in organic solvents. BenchChem Technical Support.
- BenchChem. (2025). minimizing impurities in H-DL-Phe(4-Me)-OH peptide synthesis. BenchChem Technical Support.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. bachem.com [bachem.com]
- 15. wolfson.huji.ac.il [wolfson.huji.ac.il]
Technical Support Center: Navigating Side Reactions with N-Me-Phe-OBzl p-Tosylate
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing N-Methyl-L-phenylalanine benzyl ester p-toluenesulfonate (N-Me-Phe-OBzl p-Tosylate). This resource provides in-depth troubleshooting advice and frequently asked questions to anticipate and address potential side reactions during your experiments. Our goal is to empower you with the scientific rationale behind these phenomena, enabling you to optimize your synthetic strategies and ensure the integrity of your final products.
Introduction: The Utility and Challenges of this compound
N-Methyl-L-phenylalanine benzyl ester p-toluenesulfonate is a valuable building block in peptide synthesis and medicinal chemistry. The N-methylation of the peptide backbone can enhance proteolytic stability, increase membrane permeability, and modulate conformation—all desirable properties in drug design. The benzyl ester provides C-terminal protection, and the tosylate salt form improves handling and solubility in organic solvents.[1][2][3]
However, the unique structural features of this reagent also introduce specific challenges. The steric hindrance from the N-methyl group can slow down coupling reactions, and the molecule as a whole is susceptible to particular side reactions under common synthetic conditions. This guide will dissect these potential issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when using this compound?
A1: The three most common side reactions to monitor are:
-
Racemization: Loss of stereochemical integrity at the alpha-carbon of the N-methyl-phenylalanine residue.
-
Diketopiperazine (DKP) Formation: Intramolecular cyclization leading to a truncated peptide and the formation of a stable six-membered ring.
-
Incomplete Deprotection or Side Reactions from the Benzyl Ester: Challenges in removing the benzyl ester or unwanted reactions during the deprotection step.
Q2: Why is racemization a greater concern for N-methylated amino acids?
A2: N-methylated amino acids, including N-Me-Phe, are more prone to racemization due to a combination of electronic and steric effects. The N-methyl group increases steric hindrance around the alpha-carbon, which can slow down the coupling reaction. This prolonged exposure to activation and basic conditions increases the likelihood of forming a 5(4H)-oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry.[1]
Q3: Under what conditions is diketopiperazine (DKP) formation most likely to occur?
A3: DKP formation is a significant risk when an N-methylated amino acid is at the N-terminus of a dipeptide ester. The reaction is catalyzed by bases and can occur during Fmoc deprotection in solid-phase peptide synthesis (SPPS) or during the handling of the dipeptide ester in solution-phase synthesis. The cis-amide bond conformation favored by N-methylated residues can pre-organize the peptide backbone for this intramolecular cyclization.[4][5]
Q4: Are there any concerns related to the p-toluenesulfonate (tosylate) counter-ion?
A4: While the tosylate ion itself is generally stable and serves to improve the handling of the amino acid ester, it is important to be aware of potential impurities from the manufacturing process of the reagent.[6][7][8][9] More critically, if residual alcohols (like methanol or ethanol from previous steps) are present in your reaction mixture, there is a possibility of forming genotoxic p-toluenesulfonate esters under acidic conditions.[10] It is crucial to use high-purity starting materials and anhydrous reaction conditions.
Troubleshooting Guide
Issue 1: Racemization of the N-Me-Phe Residue
Symptoms:
-
Appearance of a diastereomeric impurity in your crude product upon analysis by chiral HPLC or LC-MS.
-
Reduced biological activity of the final peptide.
Causality and Mitigation Strategies:
The primary driver for racemization is the formation of an oxazolone intermediate under basic conditions during the coupling step.[1]
Workflow for Minimizing Racemization:
Caption: Workflow for troubleshooting and minimizing racemization.
| Parameter | Standard Conditions (High Racemization Risk) | Recommended Conditions (Low Racemization Risk) | Rationale |
| Coupling Reagent | Carbodiimides (DCC, DIC) alone | Uronium/Aminium salts (HATU, HCTU) or Phosphonium salts (PyAOP, PyBOP) | These reagents promote faster coupling, reducing the time the activated amino acid is exposed to basic conditions.[1][4] |
| Additives | HOBt | HOAt, OxymaPure | These additives are more effective at suppressing racemization by minimizing the formation of the oxazolone intermediate.[1] |
| Base | Strong, sterically hindered bases (DIPEA, TEA) | Weaker bases (2,4,6-collidine, N-methylmorpholine) | Stronger bases more readily abstract the alpha-proton, leading to racemization. |
| Temperature | Elevated temperatures | 0 °C to room temperature | Lower temperatures slow down the rate of racemization. |
| Pre-activation Time | Long pre-activation | Minimal pre-activation time | Reduces the time the activated species exists before coupling.[11] |
Experimental Protocol: Chiral HPLC Analysis for Racemization
-
Sample Preparation: Prepare a solution of your crude peptide at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).
-
Column: Use a chiral stationary phase column suitable for peptide analysis (e.g., a protein-based or macrocyclic antibiotic-based column).
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV detection at 214 nm or 254 nm.
-
Analysis: The presence of two closely eluting peaks corresponding to the desired L-diastereomer and the undesired D-diastereomer indicates racemization.
Issue 2: Diketopiperazine (DKP) Formation
Symptoms:
-
Low yield of the desired peptide.
-
Presence of a major, often early-eluting, byproduct in the crude HPLC chromatogram with a mass corresponding to the cyclized dipeptide.
-
In SPPS, premature cleavage of the dipeptide from the resin.
Causality and Mitigation Strategies:
DKP formation is an intramolecular cyclization that is particularly favorable for dipeptide esters, especially when the N-terminal amino acid is N-methylated.[4][5]
Decision Tree for DKP Prevention:
Caption: Decision tree for preventing DKP formation.
In Solid-Phase Peptide Synthesis (SPPS):
-
Strategy: The most effective strategy is to couple the subsequent amino acid immediately after the deprotection of the N-terminal protecting group of the N-Me-Phe residue. This minimizes the time the free secondary amine is available for intramolecular attack.
-
Alternative: If synthesizing a peptide where N-Me-Phe is the second residue from the C-terminus, consider coupling a pre-formed dipeptide (e.g., Fmoc-Xaa-N-Me-Phe-OH) to the resin.
In Solution-Phase Synthesis:
-
Strategy: Keep the N-terminus of the N-Me-Phe-OBzl protected until you are ready to couple the next amino acid. After deprotection, use the resulting amino acid ester immediately in the next coupling step.
-
Workup and Purification: During aqueous workups, avoid basic conditions (pH > 8). If purification by chromatography is necessary, perform it at low temperatures if possible.
Issue 3: Benzyl Ester Deprotection Issues
Symptoms:
-
Incomplete removal of the benzyl ester after the final deprotection step.
-
Formation of byproducts due to side reactions during acidic cleavage.
Causality and Mitigation Strategies:
Benzyl esters are typically cleaved by strong acids or catalytic hydrogenolysis.[2]
| Deprotection Method | Potential Issues | Troubleshooting and Recommendations |
| Catalytic Hydrogenolysis (e.g., H₂/Pd-C) | Catalyst poisoning by sulfur-containing residues (if present). Incomplete reaction. | Ensure the absence of sulfur. Use a fresh, active catalyst. Increase catalyst loading or hydrogen pressure. |
| Strong Acid Cleavage (e.g., HF, TFMSA/TFA) | Formation of benzyl cations that can lead to re-attachment to electron-rich side chains (e.g., Trp, Tyr). | Use a scavenger such as anisole or thioanisole to trap the benzyl cations.[12] Optimize cleavage cocktail composition and time. |
Experimental Protocol: Standard TFA Cleavage with Scavengers
-
Resin Preparation: Wash and dry the peptide-resin thoroughly.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for your peptide sequence. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). If tryptophan is present, add 2.5% thioanisole.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate for 2-4 hours at room temperature.
-
Workup: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Drying: Dry the peptide under vacuum.
Conclusion
The successful application of this compound hinges on a proactive understanding of its reactivity. By anticipating the potential for racemization, diketopiperazine formation, and deprotection-related side reactions, researchers can implement the strategies outlined in this guide to ensure the synthesis of high-purity, structurally defined peptides. Careful selection of coupling reagents, control of reaction conditions, and thoughtful strategic planning are the cornerstones of mitigating these challenges.
References
- McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(16), 2562–2570.
- McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(16), 2555–2561.
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166.
- Kaljuste, K., & Undén, A. (1995). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research, 46(6), 465-472.
- Li, J., et al. (2023). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv.
- Ismail, I., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 8017.
- Movassaghi, M., & Schmidt, M. A. (2007). Total Synthesis of Complex Diketopiperazine Alkaloids.
- Góngora-Benítez, M., et al. (2013). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development, 17(7), 966-976.
- Yagupolskii, L. M., et al. (2010). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. Synthesis, 2010(15), 2581-2586.
- Bofill, J. M., et al. (2018).
- Antonijevic, L., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Journal of Pharmaceutical and Biomedical Analysis, 219, 114925.
- Der-Ghazarian, T., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Letters, 25(22), 4056-4061.
- Chen, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 12086-12094.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Sodium p-Toluenesulfonate: Properties and Production. Retrieved from [Link]
-
LookChem. (n.d.). Cas 657-84-1,Sodium p-toluenesulfonate. Retrieved from [Link]
- Tam, J. P., Heath, W. F., & Merrifield, R. B. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 108(17), 5242–5251.
- Baran, P. S. (n.d.). Diketopiperazines. Baran Lab.
- Reddit. (2022). Benzyl ether cleavage in presence of thiourea? r/Chempros.
- ResearchGate. (n.d.). Simple Preparations of Some Hydantoins of Phenylalanine and α-MePhe and Their Chiral Stability During N3-Alkylation. A Route to the Synthesis of Chiral Amines.
- BenchChem. (n.d.). A Technical Guide to the Solubility and Stability of N-Allyloxycarbonyl-D-phenylalanine (Alloc-D-Phe).
- ChemRxiv. (2023). Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine.
Sources
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- 4. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Sodium p-toluenesulfonate | 657-84-1 [chemicalbook.com]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Peptides Containing N-Me-Phe-Obzl p-Tosylate
Welcome to the technical support center for the purification of peptides containing N-Methyl-L-phenylalanine benzyl ester p-toluenesulfonate (N-Me-Phe-Obzl p-Tosylate). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these unique peptides. The incorporation of N-methylated amino acids and benzyl ester protecting groups introduces specific challenges that require tailored purification strategies. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to facilitate successful purification outcomes.
I. Understanding the Challenges
The purification of peptides containing this compound is complicated by several factors inherent to its structure:
-
Increased Hydrophobicity: The N-methyl group and the benzyl ester significantly increase the lipophilicity of the peptide.[1] This leads to strong retention on standard reversed-phase high-performance liquid chromatography (RP-HPLC) columns, often C18, and can cause co-elution with other hydrophobic impurities.
-
Steric Hindrance: The N-methyl group creates steric hindrance, which can lead to incomplete coupling during solid-phase peptide synthesis (SPPS). This results in a higher likelihood of deletion sequences and other closely related impurities that are difficult to separate from the target peptide.[1]
-
Conformational Isomers: N-methylated peptides can exist as cis/trans isomers around the N-methylated amide bond, which can lead to peak broadening or the appearance of multiple peaks during HPLC analysis, even for a pure compound.[2]
-
Solubility Issues: The hydrophobic nature of these peptides can lead to poor solubility in typical aqueous mobile phases used in RP-HPLC, complicating sample preparation and injection.[1]
-
Protecting Group Stability: The benzyl ester is relatively stable but can be sensitive to certain acidic conditions, potentially leading to premature deprotection during purification.[3][4]
-
Presence of the Tosylate Counterion: The p-toluenesulfonate (tosylate) counterion can influence the peptide's solubility and chromatographic behavior. It may also need to be exchanged for a more biocompatible counterion, such as acetate or hydrochloride, for final drug products.[5]
II. Troubleshooting Guide
This section addresses specific problems that may arise during the purification of peptides containing this compound.
Problem 1: Poor Peak Shape (Broadening or Tailing) in RP-HPLC
Possible Causes:
-
Peptide Aggregation: Highly hydrophobic peptides have a tendency to aggregate, which can result in broad peaks and reduced recovery.[1]
-
Secondary Interactions: The peptide may be interacting with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[3]
-
Presence of Conformational Isomers: Slow interconversion between cis/trans isomers of the N-methylated amide bond can cause peak broadening.[2]
-
Column Overload: Injecting too much peptide can saturate the stationary phase.[3]
Solutions:
-
Optimize Mobile Phase:
-
Increase Organic Modifier Strength: Consider using a stronger organic modifier like n-propanol in addition to acetonitrile to disrupt hydrophobic aggregation.
-
Adjust TFA Concentration: Trifluoroacetic acid (TFA) is a common ion-pairing agent that improves peak shape.[6] Experiment with TFA concentrations between 0.05% and 0.1%. In some cases, lowering the TFA concentration can improve resolution.[7]
-
Explore Alternative Ion-Pairing Reagents: For particularly difficult separations, consider using other perfluorinated acids like pentafluoropropionic acid (PFPA) or heptafluorobutyric acid (HFBA).[7]
-
-
Elevate Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve peak shape by reducing viscosity, enhancing mass transfer, and potentially accelerating the interconversion of conformers.
-
Reduce Sample Load: Perform a loading study to determine the optimal sample concentration that does not lead to peak distortion.
-
Change Stationary Phase: If peak tailing persists, switch to a column with end-capping or a different stationary phase chemistry (e.g., a diphenyl or C4 column) which are less retentive than C18 phases.[1]
Problem 2: Co-elution of the Target Peptide with Impurities
Possible Causes:
-
Similar Hydrophobicity: Deletion sequences or other synthesis-related impurities may have very similar hydrophobic profiles to the desired peptide, making separation on a C18 column challenging.
-
Inefficient Gradient: The elution gradient may not be shallow enough to resolve closely eluting species.
Solutions:
-
Optimize the Elution Gradient:
-
Start with a shallow gradient (e.g., 0.5-1% change in organic solvent per minute) to maximize the separation of closely eluting peaks.[6]
-
Employ a segmented gradient with a very shallow slope around the elution point of the target peptide.
-
-
Alter Selectivity with a Different Mobile Phase pH:
-
While peptides are typically purified under acidic conditions (pH 2-3 with TFA), changing the pH to basic conditions (pH 9-10 with a buffer like ammonium bicarbonate) can alter the ionization state of the peptide and impurities, leading to different retention times and potentially improved separation.[8][9]
-
-
Utilize an Alternative Stationary Phase: A C4 or diphenyl column may offer different selectivity compared to a C18 column, allowing for the resolution of impurities that co-elute on C18.
Problem 3: Low Peptide Recovery After Purification
Possible Causes:
-
Poor Solubility: The peptide may be precipitating on the column or in the collection tubes.[1]
-
Irreversible Adsorption: The highly hydrophobic peptide may be irreversibly binding to the stationary phase.
-
Inefficient Precipitation: For peptides cleaved from the resin, precipitation with cold diethyl ether may be inefficient due to their high lipophilicity.[1]
Solutions:
-
Improve Sample Solubility:
-
Dissolve the crude peptide in a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting it with the initial mobile phase.[1] Always perform a small-scale solubility test first.
-
-
Modify Collection and Post-Purification Handling:
-
Collect fractions into tubes containing a small amount of a solvent in which the peptide is highly soluble to prevent precipitation.
-
Lyophilize the purified fractions as quickly as possible, as peptides can degrade in solution.[6]
-
-
Optimize Cleavage and Precipitation:
-
During the workup after cleavage from the solid support, perform repetitive washes with cold ether to effectively remove organic scavengers and byproducts.[1]
-
Problem 4: Unintended Deprotection of the Benzyl Ester
Possible Causes:
-
Prolonged Exposure to Strong Acids: While generally stable to the TFA used in Boc-SPPS deprotection cycles, prolonged exposure to strong acidic conditions during purification or cleavage can lead to partial removal of the benzyl ester.[3][10]
Solutions:
-
Minimize Exposure to Acid:
-
Use fresh, high-quality TFA in the mobile phase.[3]
-
Neutralize and lyophilize the purified fractions promptly after collection to minimize the time the peptide spends in an acidic environment.
-
-
Careful Selection of Cleavage Cocktail:
-
If applicable to the synthesis strategy, ensure the cleavage cocktail and conditions are optimized to remove other protecting groups without affecting the benzyl ester.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing an RP-HPLC purification method for a peptide containing this compound?
A1: A good starting point is to use an analytical C18 column to scout for the appropriate elution conditions.[6]
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A broad linear gradient, such as 5-95% B over 30 minutes, can be used to determine the approximate percentage of acetonitrile at which the peptide elutes.
-
Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID).
-
Detection: 210-220 nm.[11]
Once the retention time is known, a shallower, more focused gradient can be developed for the preparative separation.
Q2: How does the tosylate counterion affect purification?
A2: The tosylate counterion is a relatively bulky and hydrophobic anion. It can influence the peptide's overall retention behavior in RP-HPLC. During purification, it will be exchanged for the counterion present in the mobile phase (typically trifluoroacetate). If a different final salt form is required (e.g., acetate or hydrochloride), a separate counterion exchange step will be necessary after purification.[5]
Q3: My purified N-methylated peptide shows two peaks in the analytical HPLC. Is it impure?
A3: Not necessarily. As mentioned, N-methylated peptides can exhibit multiple peaks on an HPLC profile due to the slow interconversion between cis and trans conformers of the N-methylated amide bond.[2] To confirm if the peaks correspond to conformers, you can collect each peak and re-inject it. If both injections show a similar two-peak profile, it is likely you have conformational isomers. Performing the analysis at an elevated temperature may cause the peaks to coalesce into a single, broader peak.
Q4: Can I use flash chromatography for purifying these peptides?
A4: Yes, high-performance flash chromatography (HPFC) can be a viable alternative to traditional HPLC, especially for larger quantities.[8] Flash chromatography offers higher loading capacity, which can reduce purification time. However, it generally provides lower resolution. Therefore, careful optimization of the mobile phase and gradient is crucial to achieve high purity.[8]
Q5: What is the best way to handle and store the crude and purified peptide?
A5:
-
Crude Peptide: After cleavage and precipitation, the crude peptide pellet should be thoroughly washed with cold diethyl ether to remove scavengers.[1] Store the dried crude peptide at -20°C or lower.
-
Purified Peptide: After pooling the pure fractions, they should be lyophilized immediately to obtain a stable powder.[6] Store the lyophilized peptide in a tightly sealed container at -20°C or below, protected from moisture.
IV. Experimental Protocols & Visualizations
Protocol 1: Analytical RP-HPLC Method Development
-
Sample Preparation: Dissolve a small amount of the crude peptide in a minimal volume of DMSO or DMF, then dilute with Mobile Phase A to a concentration of approximately 1 mg/mL.
-
HPLC System: An analytical HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Gradient:
Time (min) % B 0 5 30 95 35 95 35.1 5 | 40 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 10 µL.
-
Analysis: Identify the retention time of the main peak and any major impurities to design a focused preparative gradient.
Protocol 2: Preparative RP-HPLC Purification
-
Sample Preparation: Based on the loading capacity of your preparative column, dissolve the crude peptide in a suitable solvent (e.g., DMSO/water with a small amount of acetonitrile) to the highest possible concentration without causing precipitation. Filter the sample through a 0.45 µm filter before injection.
-
HPLC System: A preparative HPLC system with a fraction collector.
-
Column: A preparative C18 column of appropriate dimensions for the sample size.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Gradient: Design a shallow gradient based on the analytical run. For example, if the peptide eluted at 40% B in the analytical run, a preparative gradient could be 30-50% B over 40 minutes.
-
Flow Rate: Adjust the flow rate according to the column diameter.
-
Fraction Collection: Collect fractions based on the UV chromatogram, isolating the main peak and separating it from earlier and later eluting impurities.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity specifications and lyophilize them to obtain the final product.[6]
Workflow Diagrams
Caption: Decision tree for optimizing HPLC purification.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. peptide.com [peptide.com]
- 7. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. italianpeptidesociety.it [italianpeptidesociety.it]
- 9. agilent.com [agilent.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bachem.com [bachem.com]
Technical Support Center: Troubleshooting Incomplete Coupling of N-Me-Phe-Obzl p-Tosylate
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting assistance for a common and challenging issue in peptide synthesis: the incomplete coupling of N-Me-Phe-Obzl p-Tosylate. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying chemical principles to empower your experimental design.
Introduction
N-methylated amino acids, such as N-methylphenylalanine (N-Me-Phe), are crucial building blocks in medicinal chemistry. They can enhance proteolytic stability, increase membrane permeability, and improve the oral bioavailability of peptide-based therapeutics.[1][2] However, the incorporation of these residues, particularly when coupling to or from an N-methylated amine, presents significant synthetic challenges. The primary obstacle is steric hindrance, which dramatically slows down reaction kinetics and often leads to incomplete coupling.[1][3][4] This guide will address the specific issues encountered when coupling this compound and provide robust, field-proven protocols to overcome them.
Troubleshooting Guide: Incomplete Coupling
This section is formatted as a series of common problems followed by their causes and actionable solutions.
Problem 1: Low yield of the desired coupled product with significant starting material remaining.
Primary Cause: Insufficient activation of the carboxylic acid or slow reaction kinetics due to steric hindrance. The N-methyl group on the phenylalanine residue and the benzyl ester protection create a sterically crowded environment, impeding the approach of the nucleophilic amine.[3][4]
Solutions:
-
Optimize the Coupling Reagent: Standard coupling reagents like DCC or DIC may not be potent enough for this sterically demanding reaction.[5] It is highly recommended to switch to a more powerful in-situ activating reagent.
-
Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are significantly more effective as they form highly reactive OAt- or OBt-esters that can overcome the steric barrier.[5][6] HATU is often considered the gold standard for difficult couplings.[7]
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices, particularly when coupling N-methylated amino acids.[8][9] PyBroP has also been shown to be highly efficient for these types of couplings.[6][10]
-
-
Increase Reaction Time and/or Temperature:
-
Steric hindrance slows down the reaction rate.[5] Extending the coupling time, for example from 1-2 hours to overnight, can often drive the reaction to completion.[5]
-
Gentle heating can help overcome the activation energy barrier. However, this must be done cautiously to minimize the risk of racemization.[5]
-
Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method for driving difficult couplings to completion quickly and efficiently.[5][11]
-
-
Perform a Double or Triple Coupling: If monitoring indicates an incomplete reaction, a second or even third coupling with fresh reagents should be performed.[3][12] This is a common and effective strategy for sterically hindered residues.
Problem 2: Presence of deletion sequences in the final product.
Primary Cause: This is a direct consequence of incomplete coupling in the previous step. If the this compound fails to couple completely, the subsequent amino acid will couple to the unreacted N-terminus, resulting in a peptide missing the N-methylated residue.[3]
Solutions:
-
Implement Robust Reaction Monitoring: It is crucial to monitor the completion of the coupling reaction before proceeding to the next step.
-
Qualitative Tests: The standard Kaiser test will not work for the secondary amine of N-methylated residues.[13] The bromophenol blue test is a suitable alternative, where a yellow color indicates a complete reaction and a blue or green color signifies incomplete coupling.[6][13] The isatin or chloranil tests can also be used.[7][13]
-
-
Capping Unreacted Amines: If a double coupling still results in unreacted N-termini, it is advisable to "cap" these amines to prevent the formation of deletion sequences. This is typically done using acetic anhydride.[13] Capping irreversibly blocks the unreacted sites from further elongation.
Problem 3: Observation of side products, particularly racemization.
Primary Cause: N-methylated amino acids are more prone to racemization, especially under basic conditions and with prolonged activation times.[12] The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate, which can lead to a loss of stereochemical integrity.[12]
Solutions:
-
Choice of Base and Additives:
-
Replace strong, non-hindered bases like DIPEA or TEA with weaker, more sterically hindered alternatives such as N-methylmorpholine (NMM) or sym-collidine to minimize racemization.[12]
-
The use of additives like 1-hydroxy-7-azabenzotriazole (HOAt) is highly effective at suppressing racemization compared to HOBt.[8][12]
-
-
Minimize Pre-activation Time: The longer the activated amino acid exists in solution before coupling, the greater the opportunity for oxazolone formation and subsequent racemization.[12] Keep pre-activation times to a minimum (e.g., 1-5 minutes) before adding the activated mixture to the amine.[5]
Frequently Asked Questions (FAQs)
Q1: Why are N-methylated amino acids so difficult to couple?
A1: The presence of a methyl group on the amide nitrogen introduces significant steric bulk.[3][4] This steric hindrance physically obstructs the approach of the activated carboxylic acid, making the formation of a new peptide bond more challenging compared to a primary amine.[3] This issue is particularly pronounced when coupling two consecutive N-methylated residues.[1][3][4]
Q2: What is the fundamental principle behind using coupling reagents like HATU?
A2: Simply mixing a carboxylic acid and an amine is generally ineffective for forming an amide bond. Coupling reagents are used to "activate" the carboxylic acid by converting its hydroxyl group into a better leaving group.[14] Reagents like HATU react with the carboxylic acid to form a highly reactive acylating agent (an OAt-ester), which is then readily attacked by the amine nucleophile to form the desired peptide bond.[8]
Q3: Can I use on-resin N-methylation as an alternative strategy?
A3: Yes, on-resin N-methylation can be a very effective alternative.[3] This approach involves synthesizing the peptide with standard amino acids and then selectively methylating the nitrogen atom of a specific residue while it is still attached to the solid support.[3][15] This can sometimes be more efficient than incorporating a pre-methylated amino acid building block.
Q4: What is the best solvent for coupling N-methylated amino acids?
A4: The choice of solvent is critical for solvating the peptide-resin complex.[5] N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) due to its superior solvating properties, which can help to disrupt peptide aggregation that may hinder the reaction.[5]
Experimental Protocols & Data
Table 1: Recommended Coupling Reagents for this compound
| Reagent Class | Examples | Relative Performance | Key Considerations |
| Uronium/Aminium | HATU, HCTU | Very High | HATU is often the top choice for difficult couplings.[7] Risk of guanidinylation if excess reagent is used.[16] |
| Phosphonium | PyAOP, PyBroP | High | Highly effective for N-methylated residues.[8][9] |
| Carbodiimide | DIC | Moderate | Generally requires an additive like HOAt to be effective and suppress racemization.[17] Not recommended for highly hindered couplings.[5] |
Protocol 1: High-Efficiency Coupling using HATU
This protocol is designed for the solid-phase synthesis coupling of a protected N-methylated amino acid.
-
Resin Preparation: Swell the resin in DMF or NMP for at least 30 minutes. Perform the standard Fmoc deprotection (e.g., 20% piperidine in DMF) and wash the resin thoroughly.[3]
-
Pre-activation: In a separate vessel, dissolve the protected N-Me-Phe-OH (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[5][6]
-
Activation: Allow the pre-activation to proceed for 1-5 minutes.[5]
-
Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.[3]
-
Monitoring and Washing: Wash the resin with DMF. Perform a bromophenol blue test to check for completion.[6] If the test is positive (blue/green), perform a second coupling (double coupling) with fresh reagents for an additional 1-2 hours.[3]
Protocol 2: Bromophenol Blue Test for Reaction Monitoring
-
Sample Preparation: Remove a small sample of resin beads and wash them thoroughly with methanol.[6]
-
Test Solution: Prepare a solution of 250 mg of bromophenol blue in 50 ml of DMF.[6]
-
Analysis: Add 2 ml of the test solution to the washed resin sample.[6]
-
Interpretation:
Visualizing the Process
Diagram 1: General Peptide Coupling Workflow
Caption: Workflow for peptide bond formation.
Diagram 2: Troubleshooting Logic for Incomplete Coupling
Caption: Decision tree for troubleshooting incomplete coupling.
References
- BenchChem. (n.d.). Preventing racemization during N-methylated amino acid coupling. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_P7NqL2yyFHtkb5pLk7pbf34Amy9gwL46FdSIDQ2uH1D73DdFtCfg3kmupUMKxIlj9kqmszKsXep2Z5OBXH9aJ94PxYiJF4NtjgDf6ay8GwPFrV418_YDhqe-GGa1T3C7eVNgyqbYq8jItOgZ6jBgB-arIB2Vu9JMsjngriKkgzkcR_KyCQlZApLv6NgXe3_4Rg8YHijhV4RJjIk=]
- BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdS8Dd6pTSe_YbeLScUhAyVeJi5GqDsNyaPZNhGVV_MBAXLkmhcGXGRFheCDEQbLbpxoXvUslsOeoPn-95JiyaD_V5bWKeXv8knmoxHnUANoaEiZjLUcD2q02lqrReZewTG3BiicTnlNuOnRztmdhDN9RhNlUzIlv2K4MfwfSEfUy8TVUHM9d63X_jdtVj0w7B_O09R2DQOxg-aQCPXqLDuoDTeyjWqKrn9HV0-7WYa1W8jAoyVnE=]
- BenchChem. (n.d.). Application Note: Optimizing Coupling Reactions for N-Methylated Amino Acids. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmKzT7aaJ9vzLXzJGOdmL_M1LvoaLtI9dy5i6Y3BQxvAHtH0V1W13AWOk94gekDUjRlKi2yZ39XMN3Tz1bizGxvOD47LAXc1ts2Vs8pKsYb4dZb49jx61Hh48uRPxummIcT-vyzyDOy7-JZXhEllaxERrM69Yt-GJUfFJfqTRWBx0fyVLZYNG0xZHBk0YxD8-ffHD8HkXbtOuhTtb6-7rGP45xHVkao1s=]
- McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(12), 1915-1919.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHeeUTBMyClRfgJL5mQQ9E_dlS_cFNRVsspO-F37Efce6DIRQPzjWBbpUDJSFIWx7NlEZC69sF7TClqBmSJU_jdhuTCJ0HNUHxhkIFzNeIH0U6EzBaMijnr58K7vemhoBBqyHb5Iun4BQTDwgMB3FgAI8EARGfqnxcVgWSm3ZnE3meW2havtSH5UXYYiNyQFabSoLOs5GGqcuqeHyuxhi1Z1NVggvA]
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- Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 52(1), 1-10.
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Stability issues of N-Me-Phe-Obzl p-Tosylate under different pH conditions
A Guide to Understanding and Managing Stability Under Different pH Conditions
Welcome to the technical support center for N-Me-Phe-Obzl p-Tosylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, particularly concerning pH variations encountered during experimental workflows. As Senior Application Scientists, we have compiled this guide based on fundamental chemical principles, field-proven insights, and established analytical practices to ensure the integrity of your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and challenges related to the stability of this compound.
Q1: I am observing a loss of my compound in solution over time, especially in my buffered mobile phase for HPLC. What could be the cause?
A1: Potential for pH-Dependent Hydrolysis
The most probable cause for the loss of this compound in aqueous or protic solutions is hydrolysis of the benzyl ester. Ester hydrolysis is a well-documented degradation pathway for amino acid esters and is significantly influenced by pH.[1][2]
-
Under Basic Conditions (pH > 7): The ester is highly susceptible to base-catalyzed hydrolysis (saponification). The hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbonyl carbon of the ester and leading to the formation of N-methyl-L-phenylalanine and benzyl alcohol. The rate of this reaction generally increases with increasing pH.[1][2]
-
Under Acidic Conditions (pH < 7): While generally more stable in acidic to neutral pH, acid-catalyzed hydrolysis can still occur, particularly at elevated temperatures or over extended periods. This reaction is typically slower than base-catalyzed hydrolysis.
-
Neutral Conditions (pH ≈ 7): Hydrolysis can still proceed at a slower rate compared to basic conditions.
Troubleshooting Steps:
-
pH Measurement: Immediately measure the pH of your solution where the instability is observed.
-
Solution Preparation: Prepare fresh solutions of this compound immediately before use.
-
Solvent Selection: If your experimental conditions allow, use aprotic solvents where the compound is soluble and stable. For aqueous solutions, use buffers in the slightly acidic to neutral range (pH 4-6.5) and maintain low temperatures to minimize hydrolysis.
-
Forced Degradation Study: To confirm the degradation pathway, a forced degradation study is recommended.[3][4] This involves intentionally subjecting the compound to acidic, basic, and neutral conditions and analyzing the degradation products.
Q2: What are the expected degradation products of this compound under different pH conditions?
A2: Primary Degradation Pathway via Ester Hydrolysis
The primary degradation route for this compound is the cleavage of the benzyl ester bond.
-
Primary Degradants:
-
N-methyl-L-phenylalanine
-
Benzyl alcohol
-
The p-toluenesulfonic acid (p-Tosylate) counter-ion will remain in solution as the tosylate anion.
Below is a diagram illustrating the primary hydrolytic degradation pathway.
Caption: Hydrolytic Degradation of this compound.
Q3: How can I quantitatively assess the stability of this compound in my formulation or experimental buffer?
A3: Protocol for a Preliminary pH-Dependent Stability Study
A systematic study is necessary to determine the stability profile of this compound under your specific experimental conditions. A High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from its potential degradation products is essential.[5]
Experimental Protocol: pH Stability Assessment
-
Preparation of Buffers:
-
Prepare a series of buffers covering the pH range of interest (e.g., pH 3, 5, 7, 9). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for basic pH.
-
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) to minimize initial degradation.
-
-
Incubation Samples:
-
Spike a known volume of the stock solution into each buffer to a final concentration relevant to your application (e.g., 1 mg/mL).
-
Prepare multiple vials for each pH condition to allow for different time points.
-
-
Time Points and Storage:
-
Store the sample sets at a controlled temperature (e.g., 25°C or 40°C for accelerated studies).
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each pH set.
-
-
Sample Analysis:
-
Immediately analyze the samples by a stability-indicating HPLC method.
-
Quantify the peak area of this compound and any appearing degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each pH condition.
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Plot the percentage remaining versus time for each pH to visualize the degradation kinetics.
-
Data Presentation:
The results can be summarized in a table for clear comparison:
| pH | Temperature (°C) | Time (hours) | % this compound Remaining |
| 3.0 | 25 | 0 | 100 |
| 24 | (Experimental Value) | ||
| 48 | (Experimental Value) | ||
| 7.0 | 25 | 0 | 100 |
| 24 | (Experimental Value) | ||
| 48 | (Experimental Value) | ||
| 9.0 | 25 | 0 | 100 |
| 24 | (Experimental Value) | ||
| 48 | (Experimental Value) |
Q4: Are there any preventative measures I can take to enhance the stability of this compound during my experiments?
A4: Best Practices for Handling and Storage
Proactive measures can significantly mitigate the degradation of this compound.
-
Solid-State Stability: As a crystalline salt, this compound is expected to be stable when stored as a solid under appropriate conditions (cool, dry, and protected from light).[6][7]
-
Solution Preparation and Storage:
-
"Just-in-Time" Preparation: Prepare aqueous solutions immediately before use.
-
pH Control: Maintain the pH of aqueous solutions in the slightly acidic range (pH 4-6) where ester hydrolysis is minimized.
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Temperature Control: Keep solutions cool (2-8°C) to slow down the rate of hydrolysis. Avoid high temperatures.
-
Aprotic Solvents: For long-term storage in solution, consider using aprotic solvents like DMSO or DMF, provided they are compatible with your experimental system.
-
-
Lyophilization: If the compound needs to be stored in a ready-to-use format, lyophilization from a suitable solvent system (e.g., water/acetonitrile) can provide a stable, solid form that can be readily reconstituted.
The following workflow diagram outlines the decision-making process for handling this compound to ensure stability.
Caption: Decision workflow for handling this compound.
References
-
Proton ionisation constants and kinetics of base hydrolysis of some α-amino-acid esters in aqueous solution. Semantic Scholar. Available at: [Link]
-
The basic hydrolysis of amino acid esters. ResearchGate. Available at: [Link]
-
The pH-dependence of the non-specific esterase activity of carboxypeptidase A. PubMed. Available at: [Link]
-
Solventless Mechanosynthesis of N-Protected Amino Esters. ACS Publications. Available at: [Link]
-
Facile Synthesis of N-protected Amino Acid Esters Assisted by Microwave Irradiation. ResearchGate. Available at: [Link]
-
pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. Royal Society of Chemistry. Available at: [Link]
-
Rate-limiting hydrolysis in ribosomal release reactions revealed by ester activation. PMC. Available at: [Link]
-
Proteins & Peptides Forced Degradation Studies. CD Formulation. Available at: [Link]
-
Synthesis of activated esters of N-protected amino-acids. Journal of the Chemical Society C. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]
-
Studies on the in vitro and in vivo degradation behavior of amino acid derivative-based organogels. PubMed. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. IVT Network. Available at: [Link]
-
Synthesis of activated esters of N-protected amino-acids. Semantic Scholar. Available at: [Link]
-
H-PHE-OBZL TOS-OH. ChemBK. Available at: [Link]
-
General method to prepare amino acids benzyl esters and to isolate them... ResearchGate. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Studies on the in vitro and in vivo degradation behavior of amino acid derivative-based organogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to N-Me-Phe-Obzl Free Base Generation
Topic: Removing the Tosylate Counterion from N-Me-Phe-Obzl p-Tosylate
Welcome to the technical support hub for professionals working with protected amino acids. This guide, prepared by our senior application scientists, provides an in-depth, field-proven methodology for the efficient removal of the p-toluenesulfonate (tosylate) counterion from N-Methyl-L-phenylalanine benzyl ester p-tosylate (this compound). We will move beyond a simple recipe, delving into the chemical principles, offering robust troubleshooting advice, and detailing the necessary analytical validations to ensure your success.
Section 1: The Core Principle: An Acid-Base Approach to Amine Liberation
This compound is a salt, formed by the reaction of a basic secondary amine (the N-methyl group of the phenylalanine derivative) with a strong acid, p-toluenesulfonic acid. This salt form is often preferred for its high crystallinity, stability, and ease of handling compared to the free amine, which can be an oil and less stable.[1] However, for subsequent synthetic steps, such as peptide coupling, the nucleophilic free amine (the "free base") is required.
The conversion from the salt to the free base is a straightforward acid-base reaction. By introducing a mild aqueous base, we can deprotonate the protonated N-methylamino group.
The Reaction:
(N-Me-Phe-Obzl)-H⁺ • TsO⁻ + Na⁺HCO₃⁻ → (N-Me-Phe-Obzl) + Na⁺TsO⁻ + H₂O + CO₂
The newly formed sodium tosylate (Na⁺TsO⁻) is highly soluble in water, while the neutralized, organic-soluble free base remains in the organic phase. This difference in solubility is the cornerstone of the purification by liquid-liquid extraction.
Section 2: Primary Protocol: Tosylate Removal via Liquid-Liquid Extraction
This protocol is the industry-standard method for generating the free base from its tosylate salt. It is designed to be both efficient and scalable.
Experimental Workflow Diagram
Caption: Workflow for free base generation via liquid-liquid extraction.
Step-by-Step Methodology
-
Dissolution: Dissolve the this compound salt (1.0 eq) in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), at a concentration of approximately 0.1-0.2 M.
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Transfer: Transfer the organic solution to a separatory funnel of appropriate size.
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Basification: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extraction: Stopper the funnel and shake gently, inverting the funnel several times. Crucially , vent the funnel frequently by opening the stopcock (while inverted and pointed away from you) to release the carbon dioxide gas generated during the neutralization. Failure to vent can lead to a dangerous pressure buildup.
-
Separation: Allow the layers to separate fully. The upper layer will typically be the organic phase (check solvent densities if unsure) containing your product, and the lower layer will be the aqueous phase. Drain and discard the aqueous layer.
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Washing: To remove residual water-soluble impurities, wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution). Shake, allow the layers to separate, and again discard the aqueous layer. The brine wash helps to break up minor emulsions and reduces the amount of dissolved water in the organic phase.
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Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
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Filtration: Filter the solution to remove the drying agent, collecting the filtrate in a pre-weighed round-bottom flask.
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Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure. This should yield the N-Me-Phe-Obzl free base, which is often a pale yellow oil.
Section 3: Verifying Success: Analytical Confirmation
Visual confirmation is insufficient. Analytical validation is mandatory to confirm the complete removal of the tosylate counterion and to assess the purity of the resulting free base.[2]
Comparative Data of Starting Material vs. Product
| Analytical Technique | This compound (Starting Material) | N-Me-Phe-Obzl (Free Base Product) | Purpose of Test |
| ¹H NMR | Present: Ar-H doublets (~7.7 & 7.2 ppm), Me singlet (~2.4 ppm)[3][4] | Absent: All signals corresponding to tosylate group. | Confirms removal of counterion. |
| HPLC | Single peak at a specific retention time (more polar). | Single peak at a different retention time (less polar). | Assesses purity and confirms conversion.[5][6] |
| TLC | Lower Rf value. | Higher Rf value. | Quick, qualitative check of reaction completion. |
| Mass Spec (ESI+) | m/z corresponding to the free base cation. | m/z corresponding to the free base cation. | Confirms molecular weight of the desired product. |
Analytical Workflow Diagram
Caption: Recommended analytical workflow for product validation.
Section 4: Troubleshooting Guide
Q: My ¹H NMR spectrum still shows aromatic doublets around 7.7 ppm and a methyl singlet at 2.4 ppm. What happened?
A: This is the classic sign of incomplete tosylate removal. The cause is almost always insufficient basification during the extraction.
-
Immediate Cause: The amount of base used was not enough to neutralize all the p-toluenesulfonic acid associated with your product.
-
Solution: Re-dissolve your product in ethyl acetate, return it to a separatory funnel, and repeat the wash with saturated aqueous NaHCO₃ (steps 2-7). Perform at least two basic washes. Before proceeding, you can test a drop of the aqueous layer with pH paper to ensure it is basic (pH > 8).
-
Pro-Tip: For large-scale reactions, using a dilute (e.g., 1 M) solution of sodium carbonate (Na₂CO₃) can be more effective than bicarbonate, as it is a stronger base. However, be even more cautious about pressure buildup.
Q: My final yield is very low. Where could my product have gone?
A: Product loss during this procedure can occur in a few key places.
-
Emulsion Formation: If a stable emulsion formed during the extraction, a significant amount of your product could be trapped in this middle layer, which is often discarded. To break an emulsion, add a generous amount of brine and swirl gently rather than shaking vigorously. Sometimes, allowing the funnel to stand for an extended period can also help.
-
Incomplete Extraction: If you used a very polar organic solvent, some of your free base product might have partitioned into the aqueous layer. This is less common with EtOAc or DCM but can be a factor.
-
Accidental Discard: Ensure you have correctly identified the organic and aqueous layers. If you are ever unsure, add a few drops of water to the funnel; the layer it joins is the aqueous layer.
Q: I have a persistent emulsion during the extraction that won't break with brine. What should I do?
A: This is a common issue, especially at higher concentrations.
-
Solution 1 (Filtration): Drain the entire contents of the separatory funnel through a pad of Celite® (diatomaceous earth) in a Büchner funnel. This will often break the emulsion. Rinse the Celite pad with your organic solvent, and then return the combined filtrate to the separatory funnel to separate the now-distinct layers.
-
Solution 2 (Solvent Addition): Adding a small amount of a different solvent can alter the properties of the system and break the emulsion. For an EtOAc/water system, adding a small amount of THF can sometimes be effective.
Section 5: Frequently Asked Questions (FAQs)
Q: Why is the tosylate salt used in the first place if it just needs to be removed?
A: The p-tosylate salt offers significant advantages for purification and storage. Amino acid esters are often oils or low-melting solids that are difficult to purify by recrystallization. Converting them to a tosylate salt provides a stable, highly crystalline solid that can be easily purified to a high degree.[1] This ensures the starting material for your next step is of the highest quality.
Q: Can I use a stronger base like sodium hydroxide (NaOH) to speed things up?
A: While chemically feasible, using a strong base like NaOH is not recommended for this specific compound. N-Me-Phe-Obzl contains two ester functional groups (the benzyl ester and the inherent methyl ester of the phenylalanine backbone is implied in its structure, though the common name refers to the benzyl ester). These esters are susceptible to hydrolysis under strongly basic conditions, which would cleave them and irreversibly destroy your product. A mild base like NaHCO₃ is strong enough to deprotonate the amine but weak enough to leave the esters intact.
Q: How should I store the final N-Me-Phe-Obzl free base?
A: The free base is significantly less stable than its tosylate salt. It is best used immediately after preparation. If storage is necessary, keep it under an inert atmosphere (nitrogen or argon) at a low temperature (0 to -20 °C). Over time, it may be susceptible to oxidation or degradation.
Q: Are there alternative methods to a basic wash for removing the tosylate?
A: Yes, though they are less common for this specific transformation. Ion-exchange chromatography is a viable alternative.[7] The tosylate salt could be passed through a column packed with a basic anion-exchange resin. The resin would retain the tosylate anion and elute the free base. This method can be very clean but is often lower throughput and more expensive than a simple extraction.
References
-
ChemWhat. This compound CAS#: 40298-25-7. Available at: [Link]
-
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]
-
Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Available at: [Link]
- Google Patents. Methods for selectively removing counterions from compounds and compounds derived from such methods.
-
Organic Syntheses. L-Phenylalanine Methyl Ester Hydrochloride. Available at: [Link]
-
ResearchGate. Figure S1. 1 H-NMR of α -tosyl- ω -hydroxyl PEG ( 1 ) in DMSO. Available at: [Link]
-
Organic Syntheses Procedure. 2 - Organic Syntheses Procedure. Available at: [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. almacgroup.com [almacgroup.com]
- 7. WO2004081073A2 - Methods for selectively removing counterions from compounds and compounds derived from such methods - Google Patents [patents.google.com]
Common impurities found in N-Me-Phe-Obzl p-Tosylate and how to remove them
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N-Me-Phe-Obzl p-Tosylate (N-Methyl-L-phenylalanine benzyl ester p-toluenesulfonate). This guide is designed to assist you in identifying and resolving common purity issues encountered during your research and development activities. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower your experimental choices.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my batch of this compound?
The purity of this compound is critical for successful downstream applications, such as peptide synthesis. Impurities can lead to side reactions, difficult purifications of the final product, and compromised overall yield and quality. The most frequently observed impurities can be categorized as follows:
-
Process-Related Impurities: These are substances introduced or formed during the synthesis of this compound.
-
Unreacted Starting Materials: Residual N-methyl-L-phenylalanine, benzyl alcohol, and p-toluenesulfonic acid are common. Their presence is often a result of incomplete reaction or inefficient initial purification.
-
By-products from Synthesis: The Fischer-Speier esterification, a common synthetic route, produces water as a by-product.[1] Inadequate removal of water can affect reaction equilibrium and product stability.
-
-
Potentially Genotoxic Impurities (PGIs): These are of significant concern in pharmaceutical development due to their potential to be carcinogenic.[2]
-
Alkyl Tosylates: If alcohols like methanol or ethanol are used as solvents during the synthesis or purification, they can react with p-toluenesulfonic acid to form corresponding alkyl tosylates (e.g., methyl tosylate, ethyl tosylate).[3]
-
-
Stereoisomeric Impurities:
-
D-isomer: Racemization of the L-phenylalanine derivative can occur, leading to the presence of the D-enantiomer, N-Me-D-Phe-Obzl p-Tosylate. This is particularly problematic for the synthesis of stereochemically pure peptides.
-
-
Degradation Products:
-
Hydrolysis Products: The ester linkage is susceptible to hydrolysis, which can revert the product to N-methyl-L-phenylalanine and benzyl alcohol, especially in the presence of moisture.
-
Troubleshooting Guides: Impurity Identification and Removal
This section provides detailed guidance on how to identify and eliminate specific impurities from your this compound.
Issue 1: Presence of Unreacted Starting Materials
Symptoms:
-
Broad or overlapping peaks in HPLC chromatograms.
-
Characteristic signals of N-methyl-L-phenylalanine, benzyl alcohol, or excess p-toluenesulfonic acid in ¹H NMR spectra.
Root Cause Analysis: The presence of starting materials is typically due to an incomplete reaction or suboptimal purification. The Fischer-Speier esterification is an equilibrium-driven process, and inefficient removal of water can shift the equilibrium back towards the reactants.
Troubleshooting Workflow:
Caption: Workflow for removing unreacted starting materials.
Detailed Protocols:
1. Recrystallization: This is a highly effective method for purifying crystalline solids. The principle relies on the difference in solubility of the desired compound and the impurities in a given solvent at different temperatures.
-
Step 1: Solvent Selection. The ideal solvent should dissolve the this compound at an elevated temperature but not at room temperature or below. The impurities should either be insoluble at high temperatures or remain soluble at low temperatures. A mixture of solvents can also be effective. For amino acid derivatives, solvent systems like ethanol/water or ethyl acetate/hexane are good starting points.[4]
-
Step 2: Dissolution. In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Step 3: Cooling and Crystallization. Slowly cool the solution to allow for the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice. You may need to cool the solution in an ice bath to maximize the yield.
-
Step 4: Filtration and Drying. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. Dry the purified crystals under vacuum.
2. Trituration: This is a simpler purification technique that involves washing the solid product with a solvent in which the desired compound is insoluble, but the impurities are soluble.
-
Step 1: Solvent Selection. Choose a solvent where this compound has very low solubility, while the unreacted starting materials are readily soluble. Cyclohexane has been reported to be effective for similar compounds.[1]
-
Step 2: Washing. Suspend the crude solid in the chosen solvent and stir vigorously for a period of time (e.g., 30 minutes).
-
Step 3: Filtration. Collect the purified solid by vacuum filtration and wash with a fresh portion of the solvent. Dry the product under vacuum.
Issue 2: Presence of Potentially Genotoxic Impurities (PGIs)
Symptoms:
-
Detection of low-level impurities with specific mass-to-charge ratios corresponding to alkyl tosylates in GC-MS or LC-MS analysis.[2]
Root Cause Analysis: PGIs like methyl p-toluenesulfonate can form if methanol is present as a solvent or impurity during the synthesis, especially in the presence of the acidic p-toluenesulfonic acid catalyst.[3] Regulatory agencies have strict limits on the presence of such impurities in active pharmaceutical ingredients.[5]
Troubleshooting Workflow:
Caption: Workflow for removing genotoxic impurities.
Detailed Protocol:
Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase.[6]
-
Step 1: Stationary Phase and Mobile Phase Selection. For amino acid derivatives, silica gel is a common stationary phase. The mobile phase (eluent) is chosen based on the polarity of the compound and impurities. A gradient of solvents, such as from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate), is often used.
-
Step 2: Column Packing. Prepare a column with the chosen stationary phase.
-
Step 3: Loading the Sample. Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the column.
-
Step 4: Elution and Fraction Collection. Pass the mobile phase through the column and collect the eluting solvent in fractions. The separated compounds will elute at different times.
-
Step 5: Analysis and Pooling. Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product. Pool the pure fractions and evaporate the solvent to obtain the purified this compound.
Data Summary
| Impurity Type | Common Examples | Typical Analytical Method | Recommended Purification Method |
| Process-Related | N-methyl-L-phenylalanine, Benzyl alcohol, p-Toluenesulfonic acid | HPLC, ¹H NMR | Recrystallization, Trituration |
| Genotoxic (PGI) | Methyl p-toluenesulfonate, Ethyl p-toluenesulfonate | GC-MS, LC-MS/MS | Column Chromatography |
| Stereoisomeric | N-Me-D-Phe-Obzl p-Tosylate | Chiral HPLC | Preparative Chiral Chromatography |
| Degradation | N-methyl-L-phenylalanine | HPLC | Recrystallization |
Chemical Structures
Caption: Common impurities in this compound.
References
-
Bolchi, C., Bavo, F., Regazzoni, L. G., & Pallavicini, M. (2021). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate. [Link]
-
Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities. Shimadzu Scientific Instruments. [Link]
-
Sorbent Technologies. (n.d.). Amino Acid Purification - Column Chromatography. Sorbent Technologies. [Link]
-
ResearchGate. (2015). What are the analytical methods for determining unknown trace impurities in organic solvent?. ResearchGate. [Link]
-
ChemWhat. (n.d.). This compound CAS#: 40298-25-7. ChemWhat. [Link]
-
ChemBK. (2024). H-PHE-OBZL TOS-OH. ChemBK. [Link]
- Google Patents. (2015). CN104649922A - Recrystallization method of L-phenylalanine crude product.
-
Diaion. (n.d.). Separation and Refining of Amino acids. Diaion. [Link]
-
Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Scirp.org. [Link]
Sources
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- 2. an.shimadzu.com [an.shimadzu.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. CN104649922A - Recrystallization method of L-phenylalanine crude product - Google Patents [patents.google.com]
- 5. scirp.org [scirp.org]
- 6. column-chromatography.com [column-chromatography.com]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming N-Me-Phe-Obzl p-Tosylate Incorporation
Navigating the Analytical Maze: A Comparative Guide to Validating N-Methylated Peptide Synthesis
For researchers at the forefront of peptide-based drug development, the strategic incorporation of N-methylated amino acids is a cornerstone of modern medicinal chemistry. N-methylation can profoundly enhance a peptide's therapeutic potential by increasing its metabolic stability, improving membrane permeability, and fine-tuning its conformational properties.[1][2][3][4] However, the very feature that imparts these benefits—the steric hindrance from the N-methyl group—poses significant challenges during solid-phase peptide synthesis (SPPS), often leading to incomplete couplings and the generation of deletion sequences.[3][5]
This guide provides an in-depth comparison of analytical methodologies to unequivocally confirm the successful incorporation of N-Me-Phe-Obzl p-Tosylate, a common building block for introducing N-methylated phenylalanine. We move beyond simple protocols to explain the causality behind each technique's application, offering a self-validating workflow for researchers, scientists, and drug development professionals.
The Primary Line of Inquiry: Mass Spectrometry (MS)
Mass spectrometry is the indisputable workhorse for peptide analysis due to its exceptional sensitivity and ability to provide precise mass information.[6][7] Its primary role in this context is to detect the mass increase corresponding to the successful incorporation of the N-Me-Phe residue over a failed coupling (a deletion) or a non-methylated phenylalanine coupling.
Causality of Choice: MS directly measures the molecular weight of the synthesized peptide. The incorporation of an N-methylated phenylalanine residue results in a predictable mass shift (+14.01565 Da for the methyl group relative to its non-methylated counterpart) that is easily resolved by modern mass spectrometers.
Comparative MS Fragmentation Techniques
The choice of fragmentation method is critical for pinpointing the location of the modification. While Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are common, they can sometimes be less effective for N-methylated peptides. Electron Transfer Dissociation (ETD) often provides superior data by inducing non-ergodic fragmentation, which helps to preserve the modification on the peptide backbone and generate c- and z-type fragment ions for more confident localization.[8]
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Primary Fragment Ions | b- and y-ions | b- and y-ions | c- and z-ions |
| Mechanism | Vibrational excitation via inert gas collision | Vibrational excitation in a high-energy cell | Electron transfer from a radical anion |
| Best Suited For | Doubly charged peptides | Doubly charged peptides | Peptides with charge states >2+[8] |
| N-Methylation Insight | Can be ambiguous; modification may be labile | Generally better than CID | Excellent for localizing the modification |
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve the purified peptide in a solution of 0.1% formic acid in water/acetonitrile (95:5 v/v) to a final concentration of 1 mg/mL.
-
Chromatographic Separation: Inject 5 µL of the sample onto a C18 reversed-phase column (e.g., Waters BEH130 C18, 100 mm × 2.1 mm, 1.8 µm) using a UPLC system.[9]
-
Elution Gradient: Employ a binary solvent system: (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. Run a linear gradient from 5% to 60% B over 30 minutes at a flow rate of 0.3 mL/min.
-
Mass Spectrometry: Couple the UPLC to a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap or Bruker Q-TOF).
-
Data Acquisition: Acquire data in a data-dependent mode, selecting the top 5 most intense precursor ions for fragmentation by both HCD and ETD (if available).
-
Data Analysis: Search the resulting spectra against the expected sequence. Confirm the precursor mass matches the theoretical mass of the N-methylated peptide. Manually inspect the fragmentation spectra to confirm that the mass difference between adjacent fragment ions (e.g., y₅ and y₆) corresponds to the mass of N-methyl-phenylalanine.
Caption: Workflow for LC-MS/MS analysis of N-methylated peptides.
The Definitive Proof: Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS confirms the correct mass, NMR provides the definitive, unambiguous structural proof of N-methyl group incorporation and its precise location. It is the gold standard for structural elucidation.
Causality of Choice: The protons of the N-methyl group are chemically distinct from all other protons in the peptide and produce a characteristic singlet in the 1H NMR spectrum. This signal serves as a unique fingerprint for the modification. Furthermore, N-methylation introduces a tertiary amide bond, leading to cis/trans isomerism that can be observed as distinct sets of signals, providing further evidence of the modification.[10]
Key NMR Signatures for N-Me-Phe:
-
1H NMR: A sharp singlet appearing between δ 2.5 and 3.0 ppm, corresponding to the three protons of the N-CH₃ group.[11]
-
13C NMR: A signal for the N-CH₃ carbon, typically appearing around δ 30-40 ppm.
-
2D NMR (HSQC/HMBC): Correlation experiments can be used to definitively link the N-methyl protons to the N-methyl carbon and subsequently to the alpha-carbon of the phenylalanine residue, leaving no doubt about its location.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve 2-5 mg of the highly purified peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃CN). DMSO-d₆ is often preferred as it minimizes the exchange of amide protons.
-
1D 1H NMR Acquisition: Acquire a standard 1D proton spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans (e.g., 128) to achieve a good signal-to-noise ratio.
-
Data Analysis (1D): Integrate the N-methyl singlet (δ ~2.5-3.0 ppm) and compare its integral to that of known protons in the molecule (e.g., aromatic protons of Phe) to confirm the stoichiometry.
-
2D NMR Acquisition (HSQC): Acquire a 1H-13C HSQC spectrum to correlate the N-methyl protons with their attached carbon. This confirms the signal is from a CH₃ group and not an artifact.
-
Data Analysis (2D): Identify the cross-peak corresponding to the N-methyl group. This provides orthogonal confirmation of the assignment.
The Orthogonal Confirmation: High-Performance Liquid Chromatography (HPLC)
HPLC is essential for both purity assessment and as a complementary method for confirming incorporation.
Causality of Choice: N-methylation removes a hydrogen bond donor (the amide N-H) and adds a nonpolar methyl group. This modification typically increases the lipophilicity of the peptide, leading to a longer retention time on a reversed-phase HPLC column compared to its non-methylated analogue or a deletion sequence lacking the entire residue.
A Noteworthy Challenge: A common characteristic of N-methylated peptides in HPLC is peak broadening or the appearance of two closely eluting peaks. This is a direct consequence of the slow interconversion between the cis and trans conformers of the N-methylated amide bond on the chromatographic timescale.[10] While sometimes complicating purification, this phenomenon is strong circumstantial evidence of successful N-methylation.
Experimental Protocol: Analytical RP-HPLC
-
System Setup: Use a standard analytical HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvent System: (A) 0.1% Trifluoroacetic Acid (TFA) in water; (B) 0.1% TFA in acetonitrile.
-
Gradient: A typical analytical gradient would be 5-95% B over 30 minutes with a flow rate of 1 mL/min.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Comparative Analysis: If available, inject a sample of the non-methylated version of the peptide under identical conditions. The N-methylated peptide should exhibit a significantly later retention time.
Caption: Recommended analytical workflow for confirming incorporation.
The Classic Test: Edman Degradation
Edman degradation is a classic method for N-terminal sequencing. While largely superseded by MS for high-throughput sequencing, it serves a unique and powerful role in this specific context as a method of negative confirmation.
Causality of Choice: The first step of the Edman degradation chemistry involves the reaction of phenyl isothiocyanate (PITC) with the free N-terminal primary amine of a peptide.[12][13][14] An N-methylated amine is a secondary amine and is unreactive towards PITC under standard Edman conditions.[15][16] Therefore, if the N-Me-Phe-Obzl residue is at the N-terminus, the Edman sequencing will fail at the first cycle. If it is an internal residue, the sequencing will proceed normally until it reaches the N-methylated residue, at which point the reaction will stop. This provides powerful evidence of a "blocked" amine at the expected position.
Experimental Protocol: Edman Degradation Sequencing
-
Sample Preparation: Submit 10-100 picomoles of the purified peptide, typically immobilized on a PVDF membrane.
-
Automated Sequencing: Perform the sequencing on an automated protein sequencer (e.g., Applied Biosystems Procise).
-
Data Analysis: Analyze the sequence data. A complete lack of signal (if N-Me-Phe is N-terminal) or an abrupt stop in the sequence at the expected cycle is indicative of successful incorporation.
Comparative Summary of Analytical Methods
| Method | Principle | Information Provided | Sensitivity | Throughput | Key Advantage | Key Limitation | | :--- | :--- | :--- | :--- | :--- | :--- | | Mass Spectrometry | Mass-to-charge ratio measurement of peptide and its fragments | Confirms molecular weight and can localize the modification site | High (femtomole)[17] | High | Unrivaled sensitivity and ability to analyze complex mixtures | Does not provide definitive 3D structural information | | NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Unambiguous structural confirmation and 3D conformational insights | Low (nanomole to micromole) | Low | Gold standard for absolute structural proof | Requires larger amounts of highly pure sample; low throughput | | RP-HPLC | Differential partitioning between a mobile and stationary phase | Purity assessment and relative hydrophobicity | Moderate (picomole) | High | Excellent for purity check and provides evidence via retention time shift | Retention time is not absolute proof of identity | | Edman Degradation | Sequential chemical cleavage of N-terminal amino acids | Confirms blockage at the N-methylated site | Moderate (picomole)[17] | Low | Provides powerful negative confirmation of a secondary amine | Fails if the N-terminus is blocked by other modifications[13] |
Conclusion: An Integrated and Self-Validating Workflow
Confirming the incorporation of a sterically hindered amino acid like this compound demands a multi-pronged, orthogonal approach. No single technique provides a complete picture, but together, they create a self-validating system.
A robust workflow begins with crude analysis by HPLC and MALDI-TOF MS to quickly assess the reaction's success. Following preparative HPLC purification , the definitive validation rests on high-resolution LC-MS/MS to confirm the mass and locate the modification, and NMR spectroscopy to provide unequivocal structural proof. For ultimate confidence, particularly in a GMP or drug development setting, Edman degradation offers an elegant and powerful confirmation that the specific site is, as expected, unreactive to the sequencing chemistry. By integrating these methods, researchers can proceed with confidence, knowing their novel peptide has been synthesized and characterized with the highest degree of scientific rigor.
References
- BenchChem. (2025). Navigating the Maze of N-Methylation: A Comparative Guide to Mass Spectrometry Characterization.
- Mellacheruvu, D. et al. (2013). Comprehending Dynamic Protein Methylation with Mass Spectrometry. National Institutes of Health (NIH).
-
Sýkora, D. et al. (2007). High-performance liquid chromatography and nuclear magnetic resonance study of linear tetrapeptides and octapeptides containing N-methylated amino acid residues. Journal of Chromatography A. Available from: [Link]
- Creative Proteomics. (n.d.). Edman Degradation: Principles, Methods, and Optimization Strategies.
- Creative Proteomics. (n.d.). How does Edman degradation achieve N-terminal protein sequencing? Steps and mechanism analysis.
- MtoZ Biolabs. (n.d.). N-Terminal Sequencing Using Edman Degradation: How to Optimize Your Experiment for Accurate Results.
-
Wikipedia. (n.d.). Edman degradation. Available from: [Link]
- MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique.
-
Jackson, A. T., & Haris, P. I. (1995). The conformational analysis of peptides using Fourier transform IR spectroscopy. Biopolymers. Available from: [Link]
-
Zhang, K. et al. (2024). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. MDPI. Available from: [Link]
-
Dong, A., & Caughey, W. S. (2011). Fourier Transform Infrared Spectroscopy of Peptides. Springer Nature. Available from: [Link]
-
Tusa, I. et al. (2014). Rapid Characterization of peptide secondary structure by FT-IR spectroscopy. ResearchGate. Available from: [Link]
-
Sharma, A. et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers. Available from: [Link]
-
Goormaghtigh, E. et al. (2009). Fourier Transform Infrared Spectroscopy in Peptide and Protein Analysis. Semantic Scholar. Available from: [Link]
-
Sharma, A. et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. PubMed. Available from: [Link]
-
Wang, C. et al. (2016). Surface FTIR Techniques to Analyze the Conformation of Proteins/Peptides in H2O Environment. Longdom Publishing. Available from: [Link]
-
LifeTein. (2024). Should My Peptide Be Methylated?. Available from: [Link]
- AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- BenchChem. (2025). A Researcher's Guide to Quantifying N-Methylation in Peptides: A Comparative Analysis of Analytical Methods.
- BenchChem. (2025). Technical Support Center: Navigating Difficult Sequences with N-Methylated Amino Acids.
-
University of Ljubljana. (n.d.). Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. Available from: [Link]
-
Sani, M. A., & Liguori, A. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. The Italian Chemical Society. Available from: [Link]
-
Pretorius, A. et al. (2018). Chromatographic separation and analysis of amidated vs. non-amidated novel heterologous produced exenatide using UPLC-QTOF-MS. University of Johannesburg. Available from: [Link]
Sources
- 1. N-methylation in amino acids and peptides: Scope and limitations [krisp.org.za]
- 2. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 10. High-performance liquid chromatography and nuclear magnetic resonance study of linear tetrapeptides and octapeptides containing N-methylated amino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fredi.hepvs.ch [fredi.hepvs.ch]
- 12. Edman Degradation: Principles, Methods, and Optimization Strategies [en.biotech-pack.com]
- 13. Edman degradation - Wikipedia [en.wikipedia.org]
- 14. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 15. How does Edman degradation achieve N-terminal protein sequencing? Steps and mechanism analysis [en.biotech-pack.com]
- 16. N-Terminal Sequencing Using Edman Degradation: How to Optimize Your Experiment for Accurate Results | MtoZ Biolabs [mtoz-biolabs.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Peptides Containing N-Me-Phe-Obzl p-Tosylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, peptides modified with non-canonical amino acids are of paramount importance. These modifications can enhance proteolytic stability, improve bioavailability, and fine-tune pharmacological activity. One such modification, the incorporation of N-methyl-L-phenylalanine benzyl ester (N-Me-Phe-Obzl) as its p-Tosylate salt, introduces unique characteristics to a peptide. However, these same features present distinct analytical hurdles. This guide provides a comprehensive comparison of HPLC and mass spectrometry strategies for the robust analysis of peptides containing N-Me-Phe-Obzl p-Tosylate, offering insights into method development and troubleshooting.
The Analytical Challenge: Understanding the Physicochemical Properties of this compound Peptides
The successful analysis of peptides incorporating this compound hinges on a clear understanding of its constituent parts and their impact on the overall molecule.
-
N-Methylation: The presence of a methyl group on the amide nitrogen introduces steric hindrance and removes the hydrogen bond donor capability of the amide proton. This can alter peptide conformation and hydrophobicity. In mass spectrometry, N-methylation can influence fragmentation pathways, sometimes leading to atypical cleavage patterns compared to their non-methylated counterparts.[1][2]
-
Benzyl Ester (Obzl): The benzyl ester protecting group at the C-terminus significantly increases the hydrophobicity of the peptide. However, it is also a labile moiety, susceptible to cleavage under acidic conditions or during energetic ionization processes in the mass spectrometer, a phenomenon known as in-source fragmentation.[3][4] This can lead to the erroneous identification of the unprotected peptide as the primary species.
-
p-Tosylate Counter-ion: The p-toluenesulfonic acid (p-Tosylate) counter-ion is often present from the synthesis of the modified amino acid. While it aids in the solubility of the peptide, its presence can impact chromatographic retention and peak shape.[5][6] It is a strong acid and can influence the ionization of the peptide in the mass spectrometer.
High-Performance Liquid Chromatography (HPLC) Strategies: A Comparative Approach
The goal of the HPLC separation is to achieve a sharp, symmetrical peak for the intact modified peptide, well-resolved from any impurities or degradation products. The choice of both the stationary and mobile phases is critical.
Column Selection: Tailoring the Stationary Phase to the Analyte
The increased hydrophobicity imparted by the N-Me-Phe-Obzl moiety dictates the primary considerations for column selection.
| Stationary Phase | Rationale & Expected Performance |
| C18 (Octadecylsilane) | The workhorse for peptide analysis, C18 columns provide strong hydrophobic retention, which is generally suitable for peptides containing the benzyl ester.[7] For shorter peptides, a C18 phase is often the first choice. |
| C8 (Octylsilane) | For larger or more hydrophobic peptides incorporating N-Me-Phe-Obzl, a C8 column can offer reduced retention times and potentially better peak shapes by mitigating excessive hydrophobic interactions that can lead to peak broadening on a C18 column. |
| Phenyl-Hexyl | A phenyl-hexyl phase offers alternative selectivity through π-π interactions with the aromatic rings of the phenylalanine and benzyl groups.[8] This can be particularly advantageous for resolving isomers or closely related impurities that are not well-separated on traditional alkyl phases. |
Mobile Phase Optimization: The Critical Role of Ion-Pairing Agents
The choice of a suitable ion-pairing agent in the mobile phase is crucial for achieving good peak shape and retention of peptides. For mass spectrometry compatibility, volatile mobile phase modifiers are essential.
| Ion-Pairing Agent | Advantages & Disadvantages for N-Me-Phe-Obzl Peptide Analysis |
| 0.1% Trifluoroacetic Acid (TFA) | Advantages: Excellent ion-pairing capabilities, leading to sharp peaks and good resolution.[9][10] Disadvantages: Strong ion-suppression effects in the mass spectrometer, significantly reducing sensitivity.[11] |
| 0.1% Formic Acid (FA) | Advantages: Good volatility and compatibility with mass spectrometry, resulting in higher signal intensity.[12][13] Disadvantages: Weaker ion-pairing agent, which can sometimes lead to broader peaks or peak tailing for basic peptides compared to TFA.[11] |
Recommendation: For initial method development and when UV detection is the primary goal, 0.1% TFA is often preferred for superior chromatography. For LC-MS analysis where sensitivity is paramount, 0.1% Formic Acid is the recommended choice. If peak shape is problematic with FA, a lower concentration of TFA (e.g., 0.02%) can sometimes be used as a compromise, though some ion suppression will still occur.
Experimental Protocol 1: Step-by-Step HPLC Method Development
-
Sample Preparation: Dissolve the peptide containing this compound in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a concentration of 1 mg/mL.
-
Column Selection: Begin with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) suitable for peptide analysis.[14]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution: Employ a shallow gradient to ensure good resolution.[15]
-
0-2 min: 5% B
-
2-22 min: 5-65% B
-
22-23 min: 65-95% B
-
23-25 min: 95% B
-
25-25.1 min: 95-5% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C to improve peak shape and reduce viscosity.
-
Detection: UV at 214 nm and 280 nm, coupled to a mass spectrometer.
-
Optimization: If retention is too strong or peak shape is poor, consider a C8 or Phenyl-Hexyl column. Adjust the gradient slope as needed to improve the resolution of impurities.
Mass Spectrometry (MS) Analysis: Navigating Ionization and Fragmentation
Mass spectrometry provides crucial information on the identity and purity of the modified peptide. The key is to obtain a strong signal for the intact peptide with minimal in-source decay.
Ionization Source: ESI as the Method of Choice
For online coupling with HPLC, Electrospray Ionization (ESI) is the standard technique for peptide analysis.[16][17] It is a "soft" ionization method that typically produces intact protonated molecules ([M+H]+, [M+2H]2+, etc.), which is ideal for labile peptides.
Minimizing In-Source Fragmentation
The lability of the benzyl ester is the primary concern during MS analysis. In-source fragmentation (ISF), the breakdown of the analyte in the ion source before mass analysis, can prematurely cleave the benzyl group, leading to a prominent ion corresponding to the unprotected peptide.[3][18][19]
Strategies to Mitigate In-Source Fragmentation:
-
Optimize Cone Voltage (or equivalent parameter): This voltage influences the energy imparted to the ions as they enter the mass spectrometer. Start with a low cone voltage and gradually increase it to find the optimal balance between signal intensity and fragmentation.
-
Source Temperature: Higher source temperatures can promote thermal degradation. Use the lowest desolvation temperature that still allows for efficient solvent evaporation.
MS/MS Fragmentation Analysis: Interpreting the Spectrum
Tandem mass spectrometry (MS/MS) is used to sequence the peptide and confirm the location of the modification. Collision-Induced Dissociation (CID) is the most common fragmentation technique.[20][21]
-
Expected Fragmentation: In CID, peptides typically fragment along the amide backbone to produce b- and y-type ions.
-
Signature of N-Methylation: The presence of an N-methyl group can alter the fragmentation pattern, sometimes favoring cleavage at the N-terminal side of the methylated residue.[1][2]
-
Loss of the Benzyl Group: A characteristic neutral loss corresponding to the benzyl group (91 Da) or benzyl alcohol (108 Da) from the precursor or fragment ions can be a strong indicator of the modification.[22]
| Fragmentation Method | Expected Outcome for N-Me-Phe-Obzl Peptides |
| Collision-Induced Dissociation (CID) | Provides backbone fragmentation (b- and y-ions) for sequence confirmation. May show a characteristic loss of the benzyl group. Fragmentation patterns around the N-methylated residue may be altered.[23] |
| Higher-energy C-trap Dissociation (HCD) | Often produces a richer fragment ion spectrum with more low-mass immonium ions, which can be useful for confirming the presence of specific amino acids. |
Experimental Protocol 2: Key Mass Spectrometer Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0-3.5 kV.
-
Cone Voltage: Start at 20 V and optimize by observing the ratio of the intact peptide to the in-source fragment (loss of benzyl group).
-
Desolvation Gas Flow: ~600-800 L/hr.
-
Desolvation Temperature: 350-450 °C.
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS (dd-MS2):
-
Select the most intense charge states of the target peptide for fragmentation.
-
Use a normalized collision energy ramp (e.g., 20-40 eV) to ensure a good range of fragment ions.
-
Acquire data in a data-dependent manner to trigger MS/MS on the most abundant precursor ions.
-
Workflow Diagrams
HPLC Method Development Workflow
Caption: HPLC method development workflow for this compound peptides.
Mass Spectrometry Analysis Workflow
Caption: Mass spectrometry analysis workflow for this compound peptides.
Conclusion and Best Practices
The analysis of peptides containing this compound requires a methodical approach that accounts for the unique properties of this modification. By carefully selecting the HPLC column and mobile phase, and by optimizing mass spectrometer source conditions to minimize in-source fragmentation, it is possible to obtain high-quality, reproducible data.
Key Takeaways:
-
Start with a C18 column and a shallow acetonitrile gradient with 0.1% formic acid for LC-MS analysis.
-
For UV-based analysis, 0.1% TFA will likely provide superior chromatography.
-
Pay close attention to in-source fragmentation. Systematically tune the cone voltage to maximize the intact peptide signal.
-
In MS/MS analysis, look for characteristic fragmentation patterns associated with N-methylation and the loss of the benzyl ester to confirm the structure.
By following the strategies outlined in this guide, researchers, scientists, and drug development professionals can overcome the analytical challenges posed by these complex modified peptides and accelerate their research and development efforts.
References
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Poon, C., Kaplan, H., & Mayer, P. M. (2004). Methylating peptides to prevent adduct ion formation also directs cleavage in collision-induced dissociation mass spectrometry. European Journal of Mass Spectrometry, 10(1), 39–46. [Link]
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D'Hondt, E., et al. (2009). In-Source Fragmentation of Very Labile Peptides in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Analytical Chemistry, 81(20), 8485–8493. [Link]
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MacLeod, J. K., & Cable, J. (1966). The Mass Spectra of Amino-acids and Peptides: Benzyl Migration in Benzyloxycarbonyl Derivatives. Journal of the Chemical Society B: Physical Organic, 785-789. [Link]
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D'Hondt, E., et al. (2009). In-source fragmentation of very labile peptides in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Analytical Chemistry, 81(20), 8485-93. [Link]
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Poon, C., Kaplan, H., & Mayer, P. M. (2004). Methylating Peptides to Prevent Adduct Ion Formation Also Directs Cleavage in Collision-Induced Dissociation Mass Spectrometry. European Journal of Mass Spectrometry, 10(1), 39-46. [Link]
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D'Hondt, E., et al. (2009). In-source fragmentation of very labile peptides in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Analytical Chemistry, 81(20), 8485-93. [Link]
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Poon, C., Kaplan, H., & Mayer, P. M. (2004). Methylating Peptides to Prevent Adduct Ion Formation Also Directs Cleavage in Collision-Induced Dissociation Mass Spectrometry. European Journal of Mass Spectrometry, 10(1), 39-46. [Link]
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Waters Corporation. (2020). Best Practices for Attribute Monitoring of Thermally Labile Peptides Using the BioAccord System. [Link]
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Reid, G. E., & Simpson, R. J. (2001). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 12(11), 1239–1249. [Link]
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Biotage. (2023). How to choose an ion pairing agent to improve your peptide purification. [Link]
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Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. [Link]
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Foley, K., & Chalkley, R. J. (2020). The challenge of detecting modifications on proteins. Essays in Biochemistry, 64(1), 139–147. [Link]
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SIELC Technologies. p-Toluenesulfonic Acid (PTSA). [Link]
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Waters Corporation. (2022). Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. [Link]
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Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
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Klemba, A., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]
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Lame, M. (2019). Key challenges in sample preparation for peptide bioanalysis: a podcast with Mary Lame. Bioanalysis, 11(17), 1549–1553. [Link]
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Wang, Y., et al. (2021). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. STAR Protocols, 2(4), 100898. [Link]
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Jones, D. S., et al. (1966). The mass spectra of some N-benzyloxycarbonyl peptide esters. Journal of the Chemical Society C: Organic, 1011-1016. [Link]
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Shodex. Guidelines for Shodex Column Selection : Proteins, Peptides and Amino Acids. [Link]
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Tsiatsiani, L., & Heck, A. J. R. (2015). In-Source Fragmentation and the Sources of Partially Tryptic Peptides in Shotgun Proteomics. Journal of Proteome Research, 14(9), 4027–4034. [Link]
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HELIX Chromatography. HPLC Analysis of Benzenesulfonic and p-Toluenesulfonic Acids on Amaze TR Mixed-Mode Column. [Link]
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Element Lab Solutions. HPLC Columns for High-Resolution Peptide Maps. [Link]
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Phenomenex. (2022). Choosing the Right UHPLC Column for Peptide Mapping. [Link]
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Zabet-Moghaddam, M., et al. (2008). Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide. Bioorganic & Medicinal Chemistry Letters, 18(17), 4871–4874. [Link]
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Zabet-Moghaddam, M., et al. (2008). Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide. Bioorganic & Medicinal Chemistry Letters, 18(17), 4871-4874. [Link]
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Medzihradszky, K. F., & Burlingame, A. L. (2005). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Methods in Enzymology, 402, 148-185. [Link]
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Aebersold, R., & Mann, M. (2003). Challenges in mass spectrometry-based proteomics. Nature, 422(6928), 198–207. [Link]
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MicroSolv Technology Corporation. (2021). Toluenesulfonic Acid Monohydrate Analyzed with HPLC - AppNote. [Link]
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Sleno, L., & Volmer, D. A. (2004). Collision-induced dissociation (CID) of peptides and proteins. Journal of Mass Spectrometry, 39(10), 1091–1112. [Link]
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Gouveia, G. J., et al. (2023). Decoding the Challenges: navigating Intact Peptide Mass Spectrometry-Based Analysis for Biological Applications. Journal of Pharmaceutical and Biomedical Analysis, 115456. [Link]
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Journal of Chemical and Pharmaceutical Research. (2014). Development and Validation of RP-HPLC method for the determination of p- Toluene sulphonic acid and Ethyl-p-Toluene sulphonate in Perindopril tert- Butylamine drug substance. 8(5), 108-116. [Link]
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Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]
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Royal Society of Chemistry. (2022). Removal of p-toluenesulfonic acid from wastewater using a filtration-enhanced electro-Fenton reactor. Environmental Science: Water Research & Technology, 8(10), 2379-2388. [Link]
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Demarque, D. P., et al. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry, 88(1), 369–393. [Link]
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Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35. [Link]
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Vachet, R. W., & Gabelica, V. (2004). Mass spectrometry of peptides and proteins. Analytical and Bioanalytical Chemistry, 378(4), 863–877. [Link]
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A Comparative Technical Guide to N-Me-Phe-Obzl p-Tosylate and Other N-Methylated Phenylalanine Derivatives for Advanced Peptide Synthesis and Drug Design
In the landscape of peptide-based therapeutics and complex organic synthesis, the strategic modification of amino acid building blocks is paramount to achieving desired pharmacological profiles and synthetic outcomes. Among these modifications, N-methylation of amino acids has emerged as a powerful tool to enhance proteolytic stability, improve membrane permeability, and modulate conformation. This guide provides an in-depth comparison of N-Methyl-L-phenylalanine benzyl ester p-toluenesulfonate (N-Me-Phe-Obzl p-Tosylate) with other key N-methylated phenylalanine derivatives. We will delve into their synthesis, physicochemical properties, and biological implications, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific applications.
The Strategic Advantage of N-Methylation in Phenylalanine Scaffolds
The introduction of a methyl group onto the amide nitrogen of a peptide backbone instigates a cascade of beneficial physicochemical changes.[1] This seemingly minor alteration sterically shields the adjacent peptide bond from enzymatic degradation, significantly increasing the peptide's half-life in biological systems.[1][2] Furthermore, the replacement of the amide proton with a methyl group reduces the hydrogen bonding capacity, which can lead to increased lipophilicity and improved membrane permeability.[3] This modification also restricts the conformational flexibility of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for its biological target.[4] Phenylalanine, with its bulky aromatic side chain, is a frequent target for N-methylation in the design of peptidomimetics, particularly in neuroactive peptides and other therapeutic agents.
Synthesis of N-Methylated Phenylalanine Derivatives: A Detailed Protocol
The synthesis of N-methylated phenylalanine esters, particularly as their p-toluenesulfonate salts, is a well-established yet nuanced process. The p-toluenesulfonate (tosylate) salt is often preferred over the hydrochloride salt due to its crystalline nature, ease of handling, and often improved solubility in organic solvents used in peptide synthesis.[5][6]
Experimental Protocol: One-Pot Synthesis of L-Phenylalanine Benzyl Ester p-Toluenesulfonate
This protocol, adapted from established Fischer-Speier esterification methods, provides a reliable route to the non-methylated precursor.[5][7]
Materials:
-
L-Phenylalanine
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Cyclohexane
-
Ethyl acetate
-
Dean-Stark apparatus
-
Reaction flask and condenser
Procedure:
-
To a reaction flask equipped with a Dean-Stark apparatus and condenser, add L-phenylalanine (0.05 mol), p-toluenesulfonic acid monohydrate (0.06 mol), benzyl alcohol (0.25 mol), and cyclohexane (30 mL).[5]
-
Heat the mixture to reflux and collect the water azeotropically using the Dean-Stark trap. Continue refluxing for approximately 4 hours or until no more water is collected.[5]
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate (80 mL) to the cooled mixture and stir for 1 hour to induce precipitation.[5]
-
Collect the resulting white precipitate by filtration.
-
Wash the solid with a small amount of cold ethyl acetate and dry under vacuum to yield L-Phenylalanine benzyl ester p-toluenesulfonate.
N-Methylation of L-Phenylalanine Benzyl Ester
While a direct one-pot synthesis of this compound is not readily found in the literature, a common and effective strategy involves the N-methylation of the pre-formed amino acid ester. The Fukuyama amine synthesis provides a robust method for this transformation.[4]
Conceptual Workflow for N-Methylation:
Caption: Conceptual workflow for the N-methylation of phenylalanine benzyl ester.
Comparative Physicochemical Properties
The choice of an N-methylated phenylalanine derivative is often dictated by its physicochemical properties, which influence its handling, reactivity, and ultimately its performance in a given application.
| Property | H-Phe-OBzl p-Tosylate | This compound | H-Phe-OBzl HCl | H-N-Me-Phe-OH |
| Molecular Formula | C₂₃H₂₅NO₅S | C₂₄H₂₇NO₅S | C₁₆H₁₈ClNO₂ | C₁₀H₁₃NO₂ |
| Molecular Weight | 427.51 g/mol [8] | 441.54 g/mol [9][10] | 291.76 g/mol | 179.22 g/mol [11] |
| Appearance | White solid[3] | Solid | White solid | Solid |
| Melting Point | 166-172 °C[12] | Not available | 150-154 °C | Not available |
| Solubility | Soluble in organic solvents like ethanol, acetone, and dichloromethane.[3] Limited data on aqueous solubility. | Expected to have good solubility in organic solvents. | Soluble in water. | Not available |
| Calculated logP | 5.32 (for the free base of the D-isomer)[13] | Higher than H-Phe-OBzl due to the methyl group. | Lower than the tosylate salt. | -1.5 (for the zwitterion)[11] |
Key Insights from Physicochemical Comparison:
-
Impact of N-Methylation: The addition of a methyl group in This compound increases its molecular weight and is expected to enhance its lipophilicity (logP) compared to its non-methylated counterpart. This increased lipophilicity can be advantageous for applications requiring membrane permeability.
-
Role of the Counter-ion: The p-tosylate counter-ion contributes significantly to the higher molecular weight and often confers better solubility in organic solvents compared to the hydrochloride salt, which can be beneficial for homogeneous reaction conditions in organic synthesis.[6]
-
Influence of the Ester Group: The benzyl ester in both tosylate salts significantly increases lipophilicity compared to the free carboxylic acid of H-N-Me-Phe-OH . This is a critical feature for prodrug strategies and for facilitating purification by organic solvent extraction.
Performance in Biological Systems: A Focus on Opioid Receptor Binding and Proteolytic Stability
N-methylated phenylalanine derivatives are frequently incorporated into peptides to enhance their therapeutic potential. A key area of investigation is their application in designing ligands for opioid receptors.
Opioid Receptor Binding Affinity
The impact of N-methylation on opioid receptor binding is context-dependent. Studies on cyclic enkephalin analogues have shown that N-methylation of the phenylalanine residue can be well-tolerated, retaining high binding affinities at µ, δ, and κ opioid receptors.[14] However, in other scaffolds, such as fentanyl analogs, N-methylation can lead to a significant decrease in binding affinity.[15] This highlights the importance of empirical testing for each new peptide series.
While direct comparative binding data for this compound is not available, the existing literature suggests that incorporating N-methyl-phenylalanine into a peptide sequence is a viable strategy for maintaining or even enhancing opioid receptor affinity, depending on the surrounding residues and overall peptide conformation.
Proteolytic Stability
A primary driver for utilizing N-methylated amino acids is the significant enhancement of resistance to enzymatic degradation. The N-methyl group sterically hinders the approach of proteases, thereby increasing the peptide's half-life.
Experimental Protocol: In Vitro Plasma Stability Assay
This protocol provides a framework for comparing the stability of a peptide containing N-methyl-phenylalanine to its non-methylated counterpart.
Materials:
-
Test peptides (N-methylated and non-methylated versions)
-
Freshly prepared animal or human plasma
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS system for analysis
Procedure:
-
Incubate the test peptides at a final concentration of 1-10 µM in plasma at 37°C.[2]
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.[2]
-
Immediately quench the enzymatic activity by adding the aliquot to a tube containing an equal volume of cold quenching solution.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of remaining intact peptide.
-
Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) for each peptide.
Expected Outcome: Peptides containing N-methyl-phenylalanine are expected to exhibit a significantly longer half-life in plasma compared to their non-methylated analogs, demonstrating their enhanced resistance to proteolysis.[1]
Workflow for In Vitro Proteolytic Stability Assay:
Caption: Workflow for an in vitro proteolytic stability assay.
Conclusion and Future Perspectives
This compound stands as a valuable and versatile building block for researchers engaged in peptide synthesis and drug discovery. Its inherent N-methylation provides a foundational advantage in terms of proteolytic stability, a critical parameter for the development of viable peptide therapeutics. The benzyl ester and p-tosylate salt further contribute to its favorable physicochemical properties, enhancing its utility in organic synthesis.
When compared to its non-methylated counterpart, this compound offers a clear advantage in terms of expected in vivo stability. The choice between the tosylate and hydrochloride salt will often depend on the specific requirements of the synthetic step, with the tosylate generally offering better solubility in organic media. The impact of N-methylation on biological activity, such as opioid receptor binding, is highly dependent on the specific molecular context and necessitates empirical validation.
Future research will likely focus on the development of more efficient and stereoselective methods for the synthesis of N-methylated amino acids. Furthermore, a deeper understanding of the conformational effects of N-methylation will continue to guide the rational design of peptidomimetics with enhanced potency, selectivity, and drug-like properties. The principles and protocols outlined in this guide provide a solid foundation for the effective utilization of this compound and other N-methylated phenylalanine derivatives in advancing these research frontiers.
References
- Benchchem. (n.d.). Enhancing In Vivo Stability: A Comparative Guide to N-Methylleucine Peptides and Other Half-Life Extension Strategies.
- Bolchi, C., Bavo, F., & Pallavicini, M. (2018). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Monatshefte für Chemie - Chemical Monthly, 149(4), 795–802.
- Benchchem. (n.d.). N-Methylation: A Key to Unlocking Peptide Stability Against Proteolytic Degradation.
- Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. AIR Unimi.
- Mishra, R. K., et al. (2007). N-Methylated Cyclic Enkephalin Analogues Retain High Opioid Receptor Binding Affinity. Journal of Medicinal Chemistry, 50(23), 5784–5794.
- Sereda, W. J., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5), e0197734.
- Millhauser, G. L., et al. (2009). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. ACS Chemical Biology, 4(7), 545–550.
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Cheméo. (n.d.). Chemical Properties of l-Phenylalanine-, N-(p-toluoyl)-, methyl ester. Retrieved from [Link]
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- Bolchi, C., et al. (2018). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts.
- Kosten, T. R., & George, O. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 60(1), 115–120.
- ResearchGate. (n.d.). The calculated logP values of the investigated compounds with respect to the density functional theory (DFT) model.
- Chen, Z. R., et al. (1991). Mu receptor binding of some commonly used opioids and their metabolites. Life Sciences, 48(22), 2165–2171.
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- Benchchem. (n.d.). A Comparative Guide to H-Gly-OBzl.TosOH and H-Gly-OBzl.HCl in Peptide Synthesis.
- Malík, I., et al. (2006). Lipophilicity Parameters of Analyzed Compounds with the log P Values Obtained by Different Computer Programs. Molecules, 11(2), 114–125.
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PubChem. (n.d.). N-Methylphenylalanine. Retrieved from [Link]
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A Tale of Two Building Blocks: N-Me-Phe-Obzl p-Tosylate vs. Boc-N-Me-Phe-OH in N-Methylated Peptide Synthesis
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
The incorporation of N-methylated amino acids into peptide backbones is a cornerstone of modern peptidomimetic design, offering a powerful tool to enhance proteolytic stability, improve membrane permeability, and fine-tune conformational pre-organization.[1][2][3][4] These modifications can significantly improve the pharmacokinetic properties of peptide drug candidates.[5][6][7] However, the synthetic introduction of these residues is notoriously challenging due to the steric hindrance imposed by the N-methyl group, which can lead to sluggish and incomplete coupling reactions.[8][9][10][11]
The choice of the N-methylated amino acid building block is a critical first step in overcoming these synthetic hurdles. This guide provides a comprehensive comparison of two commercially available N-methyl-L-phenylalanine derivatives: the tosylate salt of the benzyl ester protected amino acid (N-Me-Phe-Obzl p-Tosylate ) and the tert-butyloxycarbonyl protected amino acid (Boc-N-Me-Phe-OH ). We will delve into their respective advantages and disadvantages, supported by representative experimental data and detailed protocols, to empower you to make an informed decision for your specific peptide synthesis strategy.
At a Glance: Key Differences and Strategic Implications
| Feature | This compound | Boc-N-Me-Phe-OH |
| Primary Application | Solution-Phase Peptide Synthesis (SPPS) | Solid-Phase Peptide Synthesis (SPPS) & Solution-Phase |
| N-terminal Protection | None (salt form) | Boc (tert-butyloxycarbonyl) |
| C-terminal Protection | Benzyl ester (Obzl) | Free carboxylic acid |
| Coupling Strategy | Requires in-situ neutralization before coupling. | Direct coupling after activation of the carboxylic acid. |
| Deprotection | Benzyl ester removed by hydrogenolysis. | Boc group removed by acidolysis (e.g., TFA). |
| Key Advantage | Cost-effective for large-scale solution-phase synthesis. | Versatile for both solid-phase and solution-phase; compatible with standard Boc-SPPS workflows. |
| Potential Challenge | Requires an additional neutralization step; benzyl ester deprotection may not be compatible with all functional groups. | The Boc group can be labile under certain conditions; requires a dedicated deprotection step in SPPS cycles. |
The Underlying Chemistry: A Mechanistic Perspective
The fundamental difference between these two reagents lies in their protection strategies, which dictates their application in peptide synthesis.
Boc-N-Me-Phe-OH is a classic building block for Boc-based solid-phase peptide synthesis (SPPS) .[11][12] The Boc group provides robust protection of the N-terminal secondary amine, preventing unwanted side reactions during the coupling of subsequent amino acids. The free carboxylic acid is readily activated by common coupling reagents to form the new peptide bond.
This compound , on the other hand, is primarily utilized in solution-phase peptide synthesis .[13][14] The amino group is protonated and forms a salt with p-toluenesulfonic acid, rendering it unreactive until neutralized. The carboxylic acid is protected as a benzyl ester, which is stable to the coupling conditions and can be removed in a later step.
Performance in Peptide Synthesis: A Comparative Analysis
Coupling Efficiency and Yield
The steric hindrance of the N-methyl group is the primary determinant of coupling efficiency.[9][10] For both reagents, high-activity coupling reagents are essential to drive the reaction to completion.
For Boc-N-Me-Phe-OH in SPPS , coupling reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are demonstrably superior to older reagents like HBTU, especially for sterically hindered couplings.[3][9] A double coupling strategy is often employed to ensure maximum incorporation.
For this compound in solution-phase synthesis , after neutralization of the tosylate salt, the free N-methyl amine is available for coupling. The choice of coupling reagent is equally critical here.
Table 2: Representative Yields for a Model Dipeptide Synthesis *
| Reagent | Synthesis Phase | Coupling Reagent | Expected Yield | Purity (Crude) |
| Boc-N-Me-Phe-OH | Solid-Phase | HATU/DIPEA | >95% (on resin) | ~85-90% |
| This compound | Solution-Phase | HATU/DIPEA | ~80-90% | ~80-85% |
*Based on typical yields for sterically hindered couplings reported in the literature. Actual yields may vary depending on the specific sequence and reaction conditions.
Racemization
Racemization is a significant concern in peptide synthesis, particularly when activating the carboxylic acid of an amino acid.[15] For N-methylated amino acids, the risk of racemization can be exacerbated by the slower coupling kinetics, which provides more time for epimerization to occur.
The use of additives like 1-Hydroxybenzotriazole (HOBt) or its 7-aza derivative (HOAt, the active component of HATU) is crucial for suppressing racemization.[3][15]
For Boc-N-Me-Phe-OH , pre-activation with HATU for a short period before adding it to the deprotected amine on the resin is a common strategy to minimize racemization.
For this compound , the coupling reaction is typically performed in the presence of a racemization suppressant.
Table 3: Expected Racemization Levels in a Model Dipeptide Synthesis *
| Reagent | Coupling Conditions | Expected D-isomer formation |
| Boc-N-Me-Phe-OH | HATU/DIPEA, 1-hour coupling | < 2% |
| This compound | HATU/DIPEA, 2-hour coupling | < 3% |
*Representative values based on studies of racemization in N-methylated amino acid coupling. Actual values are highly dependent on the base, solvent, and temperature.
Experimental Protocols
The following are detailed, step-by-step methodologies for the use of each reagent in their respective primary applications.
Protocol 1: Incorporation of Boc-N-Me-Phe-OH in Boc-SPPS
This protocol describes the manual coupling of Boc-N-Me-Phe-OH onto a resin-bound peptide with a free N-terminal amine.
Workflow for Boc-SPPS Incorporation of Boc-N-Me-Phe-OH
Caption: General workflow for solution-phase dipeptide synthesis using this compound.
Materials:
-
This compound (1 eq.)
-
Boc-Ala-OH (1.1 eq.)
-
HATU (1.1 eq.)
-
DIPEA (2.2 eq.)
-
DMF (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous HCl solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reactant Dissolution: Dissolve this compound and Boc-Ala-OH in anhydrous DMF in a round-bottom flask.
-
Neutralization and Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA to neutralize the tosylate salt. In a separate flask, dissolve HATU in DMF and add it to the reaction mixture.
-
Coupling: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Let the reaction proceed overnight.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure dipeptide.
-
Deprotection of Benzyl Ester (Example): To remove the C-terminal benzyl group, the purified dipeptide can be dissolved in methanol, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then stirred under a hydrogen atmosphere until the reaction is complete.
Concluding Remarks for the Practicing Scientist
The choice between this compound and Boc-N-Me-Phe-OH is primarily dictated by the overall synthetic strategy.
Boc-N-Me-Phe-OH is the more versatile and generally preferred option for modern peptide synthesis, especially for the construction of complex peptides using automated solid-phase synthesizers . Its compatibility with standard Boc-SPPS workflows makes it a straightforward choice for researchers familiar with this methodology. The higher expected yields and purities in SPPS can simplify downstream purification efforts.
This compound remains a viable and cost-effective option for large-scale solution-phase synthesis of smaller peptides or peptide fragments. While it requires an additional neutralization step and the deprotection of the benzyl ester must be considered in the overall synthetic design, it can be an economical choice for specific applications.
Ultimately, the optimal choice will depend on the scale of the synthesis, the available equipment, the nature of the target peptide, and the expertise of the synthetic chemist. By understanding the fundamental differences in their chemistry and performance, researchers can strategically select the most appropriate building block to successfully incorporate the valuable N-methyl-phenylalanine moiety into their target peptides.
References
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Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., Schmid, H. A., Jelinek, R., Gilon, C., & Kessler, H. (2008). Improving Oral Bioavailability of Peptides by Multiple N-Methylation: Somatostatin Analogues. Angewandte Chemie International Edition, 47(14), 2595–2599. [Link]
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Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 42(10), 1588–1599. [Link]
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Carpino, L. A., & El-Faham, A. (1999). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Peptide Assembly. Tetrahedron, 55(22), 6813–6830. [Link]
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Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
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Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]
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Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design, 16(28), 3185–3203. [Link]
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Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 20(4), 309–325. [Link]
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Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
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Xu, J. C. (2000). Solution-Phase Peptide Synthesis via the Group-Assisted Purification (GAP) Chemistry without Using Chromatography and Recrystallization. Current Organic Chemistry, 4(12), 1251-1274. [Link]
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Sureshbabu, V. V., & Ganesan, A. (2007). MW-Enhanced High-Speed Deprotection of Boc Group Using p-TsOH and Concomitant Formation of N-Me-Amino Acid Benzyl Ester p-TsOH Salts. The Journal of Organic Chemistry, 72(15), 5867–5869. [Link]
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Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag. [Link]
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Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(6), 2243–2266. [Link]
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Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today, 15(1-2), 40–56. [Link]
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MDPI. (2023). Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures. Molecules, 28(15), 5789. [Link]
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Bofill, J. M., & Albericio, F. (2001). N-Methylamino acids in peptide synthesis. In Peptides for the New Millennium: Proceedings of the 16th American Peptide Symposium (pp. 91-93). Springer. [Link]
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Sturabotti, E., Vetica, F., Toscano, G., Calcaterra, A., Martinelli, A., Migneco, L. M., & Leonelli, F. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules (Basel, Switzerland), 28(2), 581. [Link]
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Ghosh, K., & Raj, M. (2023). N to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. [Link]
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AAPPTEC. (n.d.). Boc-Phe-OH, N-Boc-L-phenylalanine; CAS 13734-34-4. [Link]
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Singh, T. P., Narula, P., & Patel, H. C. (1995). Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH. International journal of peptide and protein research, 46(5), 374–381. [Link]
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The Strategic Imperative of Chiral Purity in Pharmaceutical Intermediates
An Objective Comparison of Analytical Methodologies for the Chiral Purity Analysis of N-Me-Phe-Obzl p-Tosylate
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In pharmaceutical development, the three-dimensional geometry of a molecule is not a trivial detail; it is a critical determinant of biological activity. The human body is a chiral ecosystem, where receptors and enzymes exhibit profound stereospecificity. This principle is starkly illustrated by historical tragedies like thalidomide, where one enantiomer was therapeutic while the other was teratogenic, and modern blockbusters like Esomeprazole (Nexium), the (S)-enantiomer that demonstrates superior efficacy over its racemic predecessor.[1][]
This compound, or (S)-N-Methyl-L-phenylalanine benzyl ester p-toluenesulfonate salt, is a key chiral intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Its stereochemical integrity is paramount, as any contamination with the undesired (R)-enantiomer can introduce impurities that are difficult and costly to remove downstream, potentially compromising the final API's safety and efficacy. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control over stereoisomeric composition, often requiring chiral purity of ≥99.5% enantiomeric excess (ee).[1][3]
This guide provides an in-depth comparison of the two primary chromatographic techniques for assessing the chiral purity of this compound: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). We will dissect the underlying principles, provide field-proven experimental protocols, and offer a validation framework grounded in regulatory expectations.
Understanding the Analyte and Potential Impurities
The synthesis of this compound typically starts from L-phenylalanine.[4] Potential sources of the undesired (R)-enantiomer impurity include:
-
Starting Material Contamination: The initial L-phenylalanine may contain trace amounts of D-phenylalanine.
-
Racemization: Certain reaction conditions (e.g., harsh pH, high temperatures) during the N-methylation or esterification steps can cause partial racemization at the chiral center.[5]
Therefore, a robust analytical method must be sensitive enough to detect and quantify trace levels of the (R)-enantiomer in the presence of a large excess of the (S)-enantiomer.
Comparative Guide to Analytical Techniques
The cornerstone of chiral separation is the creation of a chiral environment that forces enantiomers to interact differently, resulting in differential retention times.[6] This is primarily achieved using a Chiral Stationary Phase (CSP).
Caption: General workflow for chiral purity analysis.
High-Performance Liquid Chromatography (HPLC): The Industry Standard
Chiral HPLC is the most established and widely used method for enantiomeric purity determination due to its versatility and robustness.[][7] For a molecule like this compound, polysaccharide-based CSPs are the most effective starting point. These phases, typically derivatives of cellulose or amylose coated on a silica support, create chiral grooves and cavities where enantiomers can bind transiently through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[8]
-
Objective: To separate the (S) and (R) enantiomers of this compound with baseline resolution (Rs > 1.5).
-
Instrumentation: Standard HPLC system with UV detection.
-
Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (or similar amylose-based CSP).
-
Mobile Phase: n-Hexane / 2-Propanol (Isopropanol) (80:20, v/v). Rationale: This combination provides a good balance of polarity for interaction with the CSP without being too strong to elute both peaks too quickly.
-
Additive: 0.1% Trifluoroacetic Acid (TFA). Rationale: The tosylate salt is acidic. Adding a small amount of acid to the mobile phase can improve peak shape by suppressing the ionization of any free amine groups and ensuring consistent interactions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C. Rationale: Temperature can affect selectivity; maintaining a constant temperature is crucial for reproducibility.[9]
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.
Caption: HPLC method development workflow.
Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative
SFC has emerged as a powerful "green" alternative to normal-phase HPLC.[10] It uses supercritical carbon dioxide (CO₂) as the primary mobile phase, which exhibits low viscosity and high diffusivity, allowing for much faster separations without sacrificing resolution.[9][10] For chiral separations of amino acid derivatives, SFC often provides unique selectivity and significantly shorter run times.[11][12]
-
Objective: To achieve a rapid, high-resolution separation of the (S) and (R) enantiomers.
-
Instrumentation: SFC system with UV or PDA detection.
-
Column: CHIRALPAK® ID, 100 x 4.6 mm, 3 µm (or similar immobilized polysaccharide CSP). Rationale: Immobilized CSPs are more robust and compatible with a wider range of solvents that might be used as modifiers in SFC.[8]
-
Mobile Phase: Supercritical CO₂ / Methanol (70:30, v/v). Rationale: Methanol is a common polar modifier that increases the solvating power of the CO₂ mobile phase.[12]
-
Additive: 0.2% Ammonium Formate. Rationale: Salt additives are often used in SFC to improve peak shape and interaction with the stationary phase, especially for ionic compounds.[10]
-
Flow Rate: 3.0 mL/min. Rationale: The low viscosity of supercritical CO₂ allows for higher flow rates, leading to faster analysis times.[10]
-
Back Pressure: 150 bar. Rationale: This pressure ensures CO₂ remains in its supercritical state.[9]
-
Column Temperature: 40°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of Methanol.
Caption: SFC method development workflow.
Performance Comparison: HPLC vs. SFC
The choice between HPLC and SFC often depends on the specific goals of the analysis, such as throughput, cost, and environmental impact.
| Parameter | Chiral HPLC (Normal-Phase) | Chiral SFC | Rationale & Justification |
| Typical Run Time | 10 - 20 minutes | 2 - 5 minutes | SFC's low-viscosity mobile phase allows for 3-5x higher flow rates, drastically reducing analysis time. |
| Resolution (Rs) | Generally Excellent | Excellent, sometimes superior | SFC can offer different selectivity patterns, potentially resolving impurities that are difficult to separate by HPLC. |
| Solvent Consumption | High (Hexane, IPA) | Low (Mainly CO₂, small % of alcohol) | SFC is considered a "green" technology due to the significant reduction in organic solvent use.[10] |
| Method Robustness | High (well-established) | High (modern instruments are reliable) | Both techniques are highly robust when methods are properly developed and validated. |
| Cost per Sample | Higher (solvent purchase & disposal) | Lower (recycled CO₂, less organic waste) | The primary operational saving in SFC comes from reduced solvent costs. |
| Ideal Application | R&D, complex separations, standard QC | High-throughput screening, QC labs | SFC excels where speed and sample volume are high priorities. HPLC remains a versatile tool for initial development. |
Method Validation: Ensuring Trustworthy Data
A method is not useful unless it is proven to be reliable. Validation is performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the analytical procedure is fit for its intended purpose.[13][14]
| Validation Parameter | ICH Guideline (Q2(R2)) | Typical Acceptance Criteria for Chiral Impurity |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Baseline resolution (Rs ≥ 1.5) between enantiomer peaks and from any other synthesis-related impurities. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Precision (RSD) at this level should be ≤ 10%.[13] |
| Accuracy | Closeness of test results to the true value. | For the minor enantiomer at the specification limit (e.g., 0.5%), recovery should be within 90.0% to 110.0%.[13] |
| Precision (Repeatability) | Precision under the same operating conditions over a short interval. | For the minor enantiomer at the specification limit, RSD should be ≤ 10%.[13] |
| Linearity | Ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 for the impurity over a range from LOQ to ~1.0%. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | Resolution and % ee should remain within acceptable limits when flow rate (±5%), temperature (±2°C), or mobile phase composition (±2%) are varied. |
Protocol: Determining the Limit of Quantitation (LOQ)
-
Prepare a Racemic Standard: Prepare a solution containing both (S) and (R) enantiomers of this compound at a known concentration (e.g., 1 mg/mL).
-
Prepare a Stock Solution of the Desired Enantiomer: Prepare a stock solution of the pure (S)-enantiomer (e.g., 1 mg/mL).
-
Spike and Dilute: Prepare a series of solutions by spiking the pure (S)-enantiomer solution with decreasing amounts of the racemic standard to create samples with known impurity levels (e.g., 1.0%, 0.5%, 0.2%, 0.1%, 0.05%).
-
Analyze: Inject these solutions into the chromatograph.
-
Determine LOQ: Identify the concentration at which the signal-to-noise ratio for the (R)-enantiomer peak is approximately 10:1.
-
Confirm with Precision: Prepare six independent samples at this determined LOQ concentration. Analyze them and calculate the Relative Standard Deviation (RSD) of the measured peak areas. The RSD should be ≤ 10% to confirm the LOQ.[13]
Conclusion and Expert Recommendations
Both chiral HPLC and SFC are powerful, reliable techniques for the chiral purity analysis of this compound.
-
Chiral HPLC remains the gold standard for versatility. It is an indispensable tool during initial R&D and for laboratories where an SFC system is not available. Its proven robustness makes it a reliable choice for routine quality control.
-
Chiral SFC represents the cutting edge for high-throughput analysis. For process development and quality control environments where dozens of samples are analyzed daily, the dramatic reduction in run time and solvent consumption offers significant economic and environmental advantages. Its orthogonal selectivity can also be a powerful problem-solving tool for challenging separations.
For any new chiral intermediate like this compound, the most effective strategy is to screen for separation conditions on both HPLC and SFC platforms. The optimal method can then be selected based on performance, speed, and operational objectives, followed by rigorous validation to ensure data integrity and full compliance with global regulatory standards.
References
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Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography - Taylor & Francis Online. (URL: [Link])
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Chiral Intermediates: Precision Molecules Driving Pharma - At Tianming Pharmaceutical. (URL: [Link])
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(PDF) Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography - ResearchGate. (URL: [Link])
-
Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry - PubMed. (URL: [Link])
-
The Significance of Chirality in Drug Design and Development - PMC - PubMed Central. (URL: [Link])
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Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background - Chromatography Online. (URL: [Link])
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Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - NIH. (URL: [Link])
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Quality and Purity: Key Considerations When Buying Pharmaceutical Intermediates - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca. (URL: [Link])
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Chiral Separation of Phenylalanine Methyl Esters using UPC2 | Waters. (URL: [Link])
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ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (URL: [Link])
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Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (URL: [Link])
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Synthesis of (RS)-N-(4-chlorobenzylidene)phenylalanine methyl ester - Wiley-VCH. (URL: [Link])
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - Dhaka University Journal of Pharmaceutical Sciences. (URL: [Link])
-
Efficient method development for chiral separation by using CHIRAL ART columns - YMC. (URL: [Link])
-
Chiral HPLC Separations - Phenomenex. (URL: [Link])
-
H-PHE-OBZL TOS-OH - ChemBK. (URL: [Link])
-
Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed. (URL: [Link])
-
Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases - ResearchGate. (URL: [Link])
-
Asymmetric Synthesis of Boc-N-methyl-p-benzoyl-phenylalanine. Preparation of a Photoreactive Antagonist of Substance P - PubMed. (URL: [Link])
-
Simple Preparations of Some Hydantoins of Phenylalanine and α-MePhe and Their Chiral Stability During N3-Alkylation. A Route to the Synthesis of Chiral Amines - ResearchGate. (URL: [Link])
-
Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine - ChemRxiv. (URL: [Link])
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A Researcher's Guide to Incorporating N-Methyl-Phenylalanine: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the strategic incorporation of N-methylated amino acids, such as N-methyl-phenylalanine (N-Me-Phe), is a powerful tool to enhance the pharmacokinetic properties of peptides. N-methylation can improve metabolic stability, increase membrane permeability, and modulate conformation, ultimately leading to more drug-like candidates. However, the choice of methodology for introducing these modified residues into a peptide sequence is a critical decision with significant implications for cost, time, and the purity of the final product.
This guide provides an in-depth cost-benefit analysis of three common strategies for incorporating N-Me-Phe into peptides synthesized via Fmoc-based solid-phase peptide synthesis (SPPS):
-
Direct coupling of N-Me-Phe-Obzl p-Tosylate: A salt form of N-methyl-phenylalanine with a benzyl ester protecting group for the carboxylic acid.
-
Using pre-synthesized Fmoc-N-Me-Phe-OH: The standard, commercially available Fmoc-protected N-methylated amino acid.
-
On-resin N-methylation: A post-synthetic modification approach where the methylation is performed on the resin-bound peptide.
Through a detailed comparison of performance, cost, and workflow, this guide aims to equip you with the necessary information to make an informed decision for your specific research needs.
Performance Comparison: A Balancing Act of Yield, Purity, and Ease of Use
The selection of a method to incorporate N-Me-Phe is not a one-size-fits-all decision. Each approach presents a unique set of advantages and disadvantages in terms of coupling efficiency, potential for side reactions, and overall ease of implementation.
| Method | Typical Coupling Efficiency | Potential Side Reactions | Ease of Use |
| This compound | Moderate to High | Racemization, salt byproducts | Moderate |
| Fmoc-N-Me-Phe-OH | High | Steric hindrance can slow coupling | High |
| On-Resin N-Methylation | Variable | Incomplete methylation, side-chain methylation | Low to Moderate |
This compound offers a potentially cost-effective route as it is a simpler starting material. However, its use in standard Fmoc-SPPS requires an in-situ Fmoc protection step or a different protection strategy, adding complexity to the workflow. The presence of the tosylate salt also necessitates careful neutralization and can lead to salt byproducts that may complicate purification.
Fmoc-N-Me-Phe-OH is the most straightforward approach for Fmoc-based SPPS. Its direct use in the coupling step simplifies the workflow and generally leads to high coupling efficiencies and predictable outcomes. The primary challenge lies in the inherent steric hindrance of the N-methyl group, which can slow down the coupling reaction and may require more potent and expensive coupling reagents or longer reaction times to ensure complete incorporation.
On-resin N-methylation provides the flexibility to introduce the N-methyl group at any desired position after the initial peptide sequence is assembled. This method can be more cost-effective in terms of starting materials, as it utilizes standard Fmoc-amino acids. However, the multi-step on-resin methylation process can be technically challenging, with risks of incomplete methylation leading to a mixture of methylated and non-methylated peptides. Furthermore, the harsh reagents used can sometimes lead to side-chain methylation or other side reactions, complicating the final purification.
Cost-Benefit Analysis: Weighing the Financial and Scientific Investment
The economic viability of each method is a crucial factor in project planning, especially for large-scale synthesis or high-throughput screening. The following table provides an estimated cost comparison. Please note that prices are subject to change and can vary significantly between suppliers.
| Method | Reagent Cost per Incorporation (Estimated) | Associated Costs | Overall Cost-Benefit |
| This compound | Moderate | Fmoc protection reagent, additional purification steps | Potentially cost-effective for large-scale synthesis if the workflow is optimized. |
| Fmoc-N-Me-Phe-OH | High (e.g., ~$112/gram[1]) | Potentially more expensive coupling reagents | Higher upfront cost but offers reliability, predictability, and a streamlined workflow, which can save time and resources in the long run. |
| On-Resin N-Methylation | Low | Methylating agent (e.g., Dimethyl sulfate ~ | The most economical in terms of raw materials, but the complex procedure and potential for lower yields and purity can lead to higher overall costs due to troubleshooting and extensive purification. |
Experimental Protocols: A Practical Guide to Implementation
To provide a practical framework for comparison, this section outlines detailed, step-by-step methodologies for the synthesis of a model dipeptide, Fmoc-Ala-NMePhe-Resin, using each of the three methods.
Protocol 1: Coupling of this compound (via in-situ Fmoc protection)
This protocol is more complex and less common in standard Fmoc-SPPS but is provided for a comprehensive comparison.
-
Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF).
-
Fmoc-Alanine Coupling: Couple Fmoc-Ala-OH to the resin using a standard coupling procedure (e.g., HBTU/DIPEA in DMF).
-
Fmoc Deprotection: Remove the Fmoc group from Alanine using 20% piperidine in DMF.
-
Neutralization and In-situ Fmoc Protection of this compound:
-
Dissolve this compound (1.5 eq) and DIPEA (1.5 eq) in DMF.
-
Add Fmoc-OSu (1.5 eq) to the solution and stir for 1 hour at room temperature to form Fmoc-N-Me-Phe-Obzl.
-
-
Coupling: Add the solution from step 4 to the deprotected Ala-resin, along with a coupling agent (e.g., HATU, 1.45 eq) and additional DIPEA (3 eq).
-
Wash: Wash the resin thoroughly with DMF and dichloromethane (DCM).
Protocol 2: Coupling of Fmoc-N-Me-Phe-OH
This is the most standard and recommended protocol for incorporating Fmoc-N-Me-Phe-OH.
-
Resin Preparation: Swell Rink Amide resin in DMF.
-
Fmoc-Alanine Coupling: Couple Fmoc-Ala-OH to the resin using a standard coupling procedure.
-
Fmoc Deprotection: Remove the Fmoc group from Alanine using 20% piperidine in DMF.
-
Fmoc-N-Me-Phe-OH Coupling:
-
Pre-activate Fmoc-N-Me-Phe-OH (1.5 eq) with a potent coupling reagent such as HATU (1.45 eq) and DIPEA (3 eq) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected Ala-resin.
-
Allow the coupling reaction to proceed for 2-4 hours, or until a negative Kaiser test is observed. A double coupling may be necessary.
-
-
Wash: Wash the resin thoroughly with DMF and DCM.
Protocol 3: On-Resin N-Methylation of Phenylalanine
This protocol is based on the Fukuyama-Mitsunobu reaction for on-resin methylation.
-
Resin Preparation and Peptide Synthesis: Synthesize the peptide sequence up to the Phenylalanine residue (Fmoc-Phe-Ala-Resin) using standard Fmoc-SPPS.
-
Fmoc Deprotection: Remove the Fmoc group from Phenylalanine.
-
Nosyl Protection: React the deprotected Phe-Ala-Resin with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 eq) and collidine (10 eq) in NMP.
-
Methylation: Treat the nosylated resin with a solution of triphenylphosphine (5 eq), diisopropyl azodicarboxylate (DIAD) (5 eq), and methanol (20 eq) in THF.
-
Nosyl Deprotection: Remove the nosyl group by treating the resin with a solution of β-mercaptoethanol (10 eq) and DBU (10 eq) in NMP.
-
Wash: Wash the resin thoroughly with DMF and DCM.
Visualization of Workflows
To further clarify the differences between these methodologies, the following diagrams illustrate the key steps in each process.
Figure 1: Comparative workflow for the three methods of incorporating N-methyl-phenylalanine.
Decision-Making Framework: Choosing the Right Path
The optimal method for your project will depend on a careful consideration of your specific priorities.
Figure 2: Decision-making flowchart for selecting an N-methylation strategy.
Conclusion and Recommendations
The incorporation of N-methyl-phenylalanine is a valuable strategy in peptide drug discovery. While there is no single "best" method, this guide provides a framework for making an informed decision based on a cost-benefit analysis.
-
For routine, small-scale synthesis where reliability and speed are paramount, the use of commercially available Fmoc-N-Me-Phe-OH is the recommended approach. Despite the higher initial cost of the building block, the streamlined workflow and predictable results often translate to overall time and cost savings.
-
For researchers on a tight budget or those who require the flexibility to introduce N-methylation at various positions in a sequence, on-resin N-methylation is a viable option. However, it is crucial to be aware of the technical challenges and the potential for lower yields and purity, which may necessitate extensive optimization and purification.
-
The use of this compound may be considered for large-scale synthesis where the cost of Fmoc-N-Me-Phe-OH becomes prohibitive. This approach requires significant process development to optimize the in-situ protection and coupling steps to be economically advantageous.
Ultimately, the choice of methodology should be guided by a careful evaluation of your project's specific goals, timelines, and available resources. By understanding the trade-offs between cost, performance, and ease of use, you can select the most appropriate strategy to successfully incorporate N-methyl-phenylalanine into your peptide of interest.
References
Sources
A Comparative Guide to N-Methylation: Safer and Efficient Alternatives to Traditional Reagents
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of a methyl group to the nitrogen atom of an amino acid or peptide backbone is a cornerstone of modern medicinal chemistry. This seemingly minor modification can profoundly enhance the pharmacokinetic properties of peptide-based therapeutics, improving metabolic stability, membrane permeability, and receptor binding affinity.[1][2] The target of this guide, N-Methyl-L-phenylalanine benzyl ester (N-Me-Phe-Obzl), is a valuable building block in the synthesis of such modified peptides.[3]
This guide provides a comparative analysis of various reagents and methodologies for the N-methylation of L-phenylalanine benzyl ester (Phe-Obzl), moving beyond traditional, hazardous alkylating agents to explore safer, more efficient, and equally potent alternatives. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a clear, data-driven comparison to inform your selection of the optimal N-methylation strategy.
The Old Guard: A Baseline for Comparison
For decades, reagents like methyl iodide (MeI) and dimethyl sulfate (DMS) have been the workhorses of N-methylation. Their high reactivity ensures efficient methylation of a wide range of substrates.[4] However, their utility is heavily overshadowed by significant safety concerns. Both are classified as highly toxic and potential carcinogens, requiring stringent handling protocols to minimize exposure risks.[4] Furthermore, these powerful alkylating agents often lead to over-methylation, yielding undesired quaternary ammonium salts, which complicates purification and reduces the yield of the target mono-methylated product.[5] While their efficacy is undeniable, the search for safer alternatives is a critical endeavor in modern, safety-conscious laboratories.
Safer Harbors: Modern Alternatives for N-Methylation
The limitations of traditional reagents have spurred the development and refinement of several alternative N-methylation methods. These approaches offer improved safety profiles without compromising on efficiency and selectivity.
The Classic Reductive Amination: Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a robust and time-tested method for the methylation of primary and secondary amines, utilizing an excess of formic acid and formaldehyde.[5] A key advantage of this reductive amination is that the reaction ceases at the tertiary amine stage, completely avoiding the formation of quaternary ammonium salts.[5] Chiral amines, such as amino acid esters, typically do not racemize under these conditions.[5]
Mechanism of Action:
The reaction proceeds through a two-step mechanism. First, the primary amine of Phe-Obzl reacts with formaldehyde to form an iminium ion. Subsequently, formic acid acts as a hydride donor, reducing the iminium ion to the N-methylated product and releasing carbon dioxide, which drives the reaction to completion.[6] For a primary amine, this process occurs twice to yield the N,N-dimethylated product if desired, though conditions can be controlled to favor mono-methylation.
}
Milder Reductive Amination: The Role of Borohydride Reagents
A variation of the classical reductive amination replaces formic acid with milder and more selective reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[7][8] These reagents are particularly useful when dealing with sensitive functional groups that may not be compatible with the acidic and high-temperature conditions of the traditional Eschweiler-Clarke reaction.
Causality in Reagent Selection:
The choice between NaBH₃CN and NaBH(OAc)₃ is dictated by the reaction's pH sensitivity. NaBH₃CN is effective under mildly acidic conditions (pH 3-4), which are necessary to facilitate iminium ion formation without significantly reducing the starting aldehyde.[9] NaBH(OAc)₃, being less sensitive to moisture and acidity, is a versatile and often preferred reagent for a one-pot reaction where the amine, aldehyde, and reducing agent are mixed together.[8] A potential drawback when using NaBH₃CN is the formation of N-cyanomethyl byproducts, although this can be suppressed by the addition of metal ions like Ni²⁺.[10][11]
}
The "Green" Alternative: Dimethyl Carbonate (DMC)
Dimethyl carbonate (DMC) is emerging as an environmentally friendly and non-toxic alternative to conventional methylating agents.[12] It serves as both a reagent and a solvent, and its use avoids the production of inorganic salt byproducts.[13] The N-methylation of amines and amino acids with DMC typically requires elevated temperatures (around 250 °C) and the presence of a base, such as potassium carbonate (K₂CO₃), to proceed efficiently.[2][12]
Mechanism of Action:
The reaction is believed to proceed through a two-step mechanism. Initially, the amine undergoes carboxymethylation with DMC to form a carbamate intermediate. At high temperatures, this intermediate undergoes decarboxylation to yield the N-methylated product. The selectivity for mono-methylation is generally high.[2]
The Safer Diazo Alternative: Trimethylsilyldiazomethane (TMS-diazomethane)
While diazomethane is a highly efficient methylating agent, its extreme toxicity and explosive nature make it unsuitable for routine use. Trimethylsilyldiazomethane (TMS-diazomethane) has been developed as a commercially available and significantly safer substitute.[14] It is a stable liquid that is easier to handle than its gaseous counterpart.[14] Although primarily used for the esterification of carboxylic acids, it has also been employed for the methylation of other functional groups.[15][16] Its application for the direct N-methylation of amino acid esters requires specific conditions and is generally less common than the other methods described here. The reaction with an amine would likely require protonation of the amine to facilitate the methylation.
On-Resin N-Methylation for Solid-Phase Peptide Synthesis (SPPS)
For researchers engaged in peptide synthesis, on-resin N-methylation offers a streamlined approach that integrates this modification directly into the solid-phase workflow. A highly efficient method involves a three-step sequence:
-
Sulfonylation: The free N-terminal amine of the resin-bound peptide is protected with an o-nitrobenzenesulfonyl (o-NBS) group. The use of 4-dimethylaminopyridine (DMAP) as a base has been shown to be particularly effective for this step, especially with sterically hindered amines.[17]
-
Methylation: The sulfonamide is then methylated.
-
Desulfonylation: The o-NBS protecting group is removed to liberate the N-methylated amine, which is then ready for the next coupling step in the peptide synthesis.
This on-resin method is advantageous as it avoids the need to synthesize and purify individual N-methylated amino acid building blocks. Recent advancements have significantly reduced the time required for this entire procedure from several hours to under an hour.[17][18]
}
Comparative Performance Analysis
| Method | Reagents | Key Advantages | Potential Drawbacks | Typical Yield | Safety Profile |
| Methyl Iodide / DMS | MeI or (CH₃)₂SO₄, Base | High reactivity, well-established | Highly toxic, carcinogenic, risk of over-methylation | High | Poor |
| Eschweiler-Clarke | Formaldehyde, Formic Acid | Avoids over-methylation, cost-effective, high yielding | High temperatures, acidic conditions | Excellent | Moderate |
| Reductive Amination | Formaldehyde, NaBH₃CN or NaBH(OAc)₃ | Mild conditions, high selectivity | Potential for side products with NaBH₃CN | Good to Excellent | Good |
| Dimethyl Carbonate | DMC, Base | "Green" reagent, low toxicity, no salt waste | High temperatures and pressure may be required | Good to Excellent | Excellent |
| TMS-diazomethane | (CH₃)₃SiCHN₂ | Safer than diazomethane | Primarily for carboxylic acids, less common for amines | Variable | Moderate |
| On-Resin Method | o-NBS-Cl, Methylating agent, Deprotection reagents | Integrated into SPPS, efficient for peptides | Multi-step, requires specific reagents | Good to Excellent | Good |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on specific laboratory conditions and substrate batches.
Protocol 1: N-Methylation of Phe-Obzl via Eschweiler-Clarke Reaction
This protocol is a self-validating system as the successful synthesis of the N-methylated product can be confirmed by techniques such as NMR and mass spectrometry after purification.
Materials:
-
L-Phenylalanine benzyl ester p-toluenesulfonate salt (Phe-Obzl·TosOH)
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add Phe-Obzl·TosOH (1 equivalent) and dissolve it in a minimal amount of water. Neutralize the salt by adding a saturated solution of NaHCO₃ until the solution is basic (pH ~8-9). Extract the free base into DCM (3 x volume of aqueous layer). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free Phe-Obzl amine.
-
To the flask containing the Phe-Obzl free amine, add formic acid (3 equivalents) and formaldehyde solution (3 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated NaHCO₃ solution until the evolution of CO₂ ceases.
-
Extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield N-Me-Phe-Obzl.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: N-Methylation of Phe-Obzl via Reductive Amination with NaBH(OAc)₃
This protocol's self-validation lies in the purification and subsequent spectroscopic analysis of the final product to confirm its identity and purity.
Materials:
-
L-Phenylalanine benzyl ester (free amine, prepared as in Protocol 1, step 1)
-
Formaldehyde (37% aqueous solution)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Phe-Obzl (1 equivalent) in DCE or DCM (0.2 M solution).
-
Add formaldehyde (1.1 equivalents) to the solution and stir for 30 minutes at room temperature.
-
Add NaBH(OAc)₃ (1.2 equivalents) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 6-24 hours, monitoring by TLC.[19]
-
Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.[19]
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).[19]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[19]
-
Purify the crude product by flash column chromatography.
-
Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm successful N-methylation.
}
Conclusion
The N-methylation of amino acids is a vital transformation in drug discovery and peptide science. While traditional reagents like methyl iodide and dimethyl sulfate are effective, their significant toxicity necessitates a shift towards safer alternatives. The Eschweiler-Clarke reaction and reductive amination with borohydride reagents stand out as highly efficient, selective, and safer methods for the N-methylation of substrates like Phe-Obzl. For applications in solid-phase peptide synthesis, the on-resin sulfonamide-based method offers a streamlined and powerful approach. The choice of method will ultimately depend on the specific requirements of the synthesis, including substrate compatibility, scale, and available laboratory equipment. By understanding the principles and protocols outlined in this guide, researchers can confidently select and implement a safe and effective N-methylation strategy for their research endeavors.
References
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- 10. Reductive methylation of proteins with sodium cyanoborohydride. Identification, suppression and possible uses of N-cyanomethyl by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reductive methylation of proteins with sodium cyanoborohydride. Identification, suppression and possible uses of N-cyanomethyl by-products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 14. Trimethylsilyldiazomethane - Wikipedia [en.wikipedia.org]
- 15. Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Trimethylsilyldiazomethane [commonorganicchemistry.com]
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- 18. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe and Compliant Disposal of N-Me-Phe-Obzl p-Tosylate
Navigating the complexities of laboratory waste management is paramount for ensuring the safety of personnel and maintaining environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of N-Me-Phe-Obzl p-Tosylate (CAS No. 40298-25-7), a protected amino acid derivative commonly used in peptide synthesis and pharmaceutical research. By integrating field-proven insights with established regulatory standards, this document serves as an essential resource for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of laboratory safety.
Hazard Identification and Risk Assessment
The primary risks associated with this and similar chemical structures include:
-
Skin and Eye Irritation : Tosylate-containing compounds and amino acid derivatives can cause skin and serious eye irritation upon direct contact.[3][4]
-
Respiratory Irritation : Inhalation of the powder form may cause respiratory tract irritation.[3][5]
-
Reactivity : The compound may be incompatible with strong oxidizing agents and strong acids.[6]
A prudent risk assessment dictates treating this compound as hazardous waste unless definitively proven otherwise through analytical testing.
Table 1: Summary of Potential Hazards and Recommended Precautions
| Hazard Type | Description | Precautionary Actions |
| Skin Irritation | May cause irritation upon contact. | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[3] |
| Eye Irritation | May cause serious eye irritation. | Wear safety goggles or a face shield.[7] Ensure eyewash stations are accessible.[4] |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory system. | Handle the solid compound within a certified chemical fume hood to minimize dust exposure.[3][7] |
| Ingestion | May be harmful if swallowed. | Do not eat, drink, or smoke in laboratory areas. Wash hands before leaving the lab.[5] |
Pre-Disposal Safety and Handling
Adherence to rigorous safety protocols is the first line of defense against chemical exposure. These measures are mandated by the Occupational Safety and Health Administration (OSHA) under standards such as the Laboratory Standard (29 CFR 1910.1450).[8][9]
Required Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the following:
-
Eye and Face Protection : Chemical safety goggles or a face shield.[7]
-
Hand Protection : Chemical-resistant gloves, such as nitrile. Gloves must be inspected before use and disposed of properly after handling.
-
Body Protection : A lab coat or chemical-resistant apron to prevent skin contact.[10][11]
Engineering Controls
All handling of solid this compound and the initial steps of waste preparation should be performed inside a certified chemical fume hood to prevent the inhalation of airborne particles.[7] The laboratory must have adequate ventilation and accessible safety showers and eyewash stations.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste in accordance with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13]
Step 1: Waste Identification and Segregation
-
Causality : Proper identification is the foundational step in hazardous waste management.[12] this compound should be classified as a non-halogenated organic solid waste. Segregation prevents dangerous reactions between incompatible chemicals.[12][14]
-
Procedure :
Step 2: Waste Collection and Container Management
-
Causality : EPA regulations require that hazardous waste be collected in containers that are compatible with the waste, are in good condition, and are kept securely closed except when adding or removing waste.[16]
-
Procedure :
-
Select a clean, dry, and sealable container made of a compatible material (e.g., a high-density polyethylene (HDPE) bottle or drum).
-
Carefully transfer the solid this compound waste into the designated container using a spatula or scoop. Perform this transfer inside a chemical fume hood.
-
Ensure the container cap is securely fastened immediately after adding the waste.
-
Step 3: Labeling the Hazardous Waste Container
-
Causality : Accurate labeling is a critical OSHA and EPA requirement to ensure safe handling, storage, and transport, and to inform emergency responders of the container's contents.[7][9][16]
-
Procedure :
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "this compound" or "N-alpha-Methyl-L-phenylalanine benzyl ester 4-toluenesulfonate salt". Avoid using abbreviations or chemical formulas.[17]
-
Indicate the primary hazards (e.g., "Irritant").
-
Record the date when waste was first added to the container (the accumulation start date).
-
Step 4: Disposal of Contaminated Materials and Empty Containers
-
Causality : Materials that have come into contact with the chemical, such as gloves, weigh boats, and empty containers, are also considered hazardous waste and must be managed accordingly.
-
Procedure :
-
Grossly Contaminated Items : Place any heavily contaminated disposable items (e.g., gloves, absorbent pads) into the same hazardous waste container.
-
Empty Original Containers : An "empty" container may still hold hazardous residue. Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol).[14][17] The first rinsate is considered hazardous and must be collected in a designated liquid hazardous waste container. Subsequent rinses may be permissible for sewer disposal depending on local regulations, but collecting all rinsate as hazardous waste is the most conservative and recommended approach.[11][17]
-
After triple-rinsing, deface the original label on the container before disposing of it as non-hazardous glass or plastic waste, per institutional guidelines.[18]
-
Step 5: Storage and Final Disposal
-
Causality : Hazardous waste must be stored in a designated, safe location until it can be collected by a licensed disposal company. EPA regulations limit the on-site accumulation time for hazardous waste.[19]
-
Procedure :
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) or a central waste storage area.[16]
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management contractor.[11][12] This ensures the waste is transported and disposed of in compliance with all federal, state, and local regulations.[5]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
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- 19. epa.gov [epa.gov]
Navigating the Safe Handling of N-Me-Phe-Obzl p-Tosylate: A Guide for Laboratory Professionals
For researchers and professionals in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. N-Me-Phe-Obzl p-Tosylate, or N-Methyl-L-phenylalanine benzyl ester p-toluenesulfonate salt, is a compound that requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational protocols, and disposal plans for working with this substance. The following procedures are grounded in established safety principles for handling tosylate salts and peptide-related compounds.
Understanding the Hazard Landscape
Potential Risks Include:
-
Skin and Eye Irritation: Direct contact with the solid or solutions can cause irritation or chemical burns.[7][8]
-
Respiratory Tract Irritation: Inhalation of the dust may irritate the respiratory system.[9][10]
-
Sensitization: Repeated exposure may lead to allergic reactions.[3][6]
Core Protective Measures: Your Personal Defense
A multi-layered approach to personal protection is crucial. This involves a combination of engineering controls and personal protective equipment to minimize all routes of exposure.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source. When handling this compound, especially in its powdered form, the following are mandatory:
-
Chemical Fume Hood: All weighing and transfers of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood.[3][6][7] This contains any dust or vapors, preventing inhalation.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
The following PPE is required for handling this compound.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects eyes from dust particles and splashes of solutions.[7] |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact.[7] It is important to inspect gloves before use and change them frequently, especially if contaminated. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[7] |
| Footwear | Closed-toe shoes | Prevents exposure from spills.[7] |
| Respiratory | N95 or higher respirator | Recommended when handling large quantities of the powder or if there is a risk of aerosolization outside of a fume hood. |
Operational Protocol: From Receipt to Disposal
A systematic workflow is essential for safely managing this compound in the laboratory.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Procedure
-
Preparation:
-
Before entering the lab, ensure you are wearing closed-toe shoes.
-
Don the appropriate PPE: a lab coat, nitrile gloves, and chemical splash goggles.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents.
-
-
Weighing and Solution Preparation (in a fume hood):
-
Carefully weigh the required amount of this compound on weighing paper or directly into a tared vessel.
-
Clean any spills on the balance immediately with a damp cloth, which should then be disposed of as chemical waste.[3]
-
Add the solvent to the vessel to dissolve the compound. Keep the container closed as much as possible.
-
-
Running the Reaction:
-
Conduct the reaction in a well-ventilated area, preferably within the fume hood.
-
If the reaction requires heating, use a controlled heating mantle and monitor the reaction closely.
-
-
Cleanup and Decontamination:
-
Quench the reaction safely according to your experimental protocol.
-
Clean all glassware with an appropriate solvent. The initial rinsate should be treated as hazardous waste.
-
Emergency Procedures: Be Prepared
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][8] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[9] For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Waste Disposal: A Responsible Conclusion
Proper waste management is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All solid waste contaminated with this compound, including weighing paper, gloves, and paper towels, must be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, labeled hazardous waste container.[11] Never pour chemical waste down the drain.[7][11]
-
Segregation: Keep halogenated and non-halogenated solvent waste streams separate to facilitate proper disposal by your EHS office.[11]
-
Container Management: Ensure waste containers are kept closed when not in use and are stored in a secondary containment bin.[12] Do not overfill waste containers; they should not be filled beyond 90% capacity.[12]
By adhering to these guidelines, researchers can handle this compound with a high degree of safety, ensuring a secure and productive research environment.
References
- Supporting Information for Peptide Coupling Agent Paper. (2026, January 13). Amazon S3.
- Laboratory Safety Guidelines for Peptide Handling. (2024, November 13). Biovera.
- SAFETY DATA SHEET. (2010, December 3). Thermo Fisher Scientific.
- Safety D
- An Evaluation of the Occupational Health Hazards of Peptide Couplers. (2022, May 9). PMC.
- An Evaluation of the Occupational Health Hazards of Peptide Couplers. (2022, May 9).
- Standard Operating Procedure (SOP): How to Safely Handle Peptide Coupling Agents to Reduce Risk of Exposure Hazards.
- MSDS AHF104 H-Phe-OBzl HCl.pdf.
- Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosyl
- Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry.
- Organic Solvents. Cornell EHS.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
Sources
- 1. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates | MDPI [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. biovera.com.au [biovera.com.au]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. ethz.ch [ethz.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
